molecular formula C₉H₄BrClN₂O₂ B1142697 4-Bromo-1-chloro-6-nitroisoquinoline CAS No. 1369199-81-4

4-Bromo-1-chloro-6-nitroisoquinoline

Cat. No.: B1142697
CAS No.: 1369199-81-4
M. Wt: 287.5
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Description

4-Bromo-1-chloro-6-nitroisoquinoline is a useful research compound. Its molecular formula is C₉H₄BrClN₂O₂ and its molecular weight is 287.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-chloro-6-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-8-4-12-9(11)6-2-1-5(13(14)15)3-7(6)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITPXUHGYLYZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and stability profile of 4-Bromo-1-chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable data, mechanistic insight, and experimental rigor.

CAS: 1369199-81-4 | Formula:


 | M.W.:  287.49  g/mol [1][2]

Executive Summary

4-Bromo-1-chloro-6-nitroisoquinoline is a tris-functionalized heterocyclic scaffold of significant value in medicinal chemistry, particularly for the development of kinase inhibitors and intercalating agents. Its structural uniqueness lies in its orthogonal reactivity profile :

  • C1-Chloro: Highly activated for nucleophilic aromatic substitution (

    
    ).
    
  • C4-Bromo: Sterically accessible for metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C6-Nitro: A masked aniline precursor allowing for late-stage diversification or solubility modulation.

This guide outlines the chemical stability, synthesis pathways, and reactivity logic required to utilize this building block effectively in lead optimization.

Physicochemical Properties

Data represents a consensus of experimental values and high-confidence QSAR predictions.

PropertyValueContext
Appearance Pale yellow to orange solidNitro/Bromo conjugation induces color.
Melting Point 145–150 °C (Predicted)High crystallinity due to planar stacking.
Solubility DMSO (>50 mg/mL), DMF, DCMPoor solubility in water/alcohols.
LogP (Calc) ~3.1Lipophilic; requires polar handles for bioassays.
pKa (Conj. Acid) ~1.5 (Isoquinoline N)Strongly deactivated by

and

.
H-Bond Donors 0
H-Bond Acceptors 3(

, Ring N)

Synthesis & Manufacturing Logic

Access to this scaffold typically follows a Late-Stage Functionalization logic to ensure regiochemical purity. Direct nitration of 4-bromo-1-chloroisoquinoline is widely avoided due to poor regioselectivity (often yielding mixtures of 5- and 8-nitro isomers).

Validated Synthetic Route (Retrosynthetic Analysis)

The most robust pathway constructs the C1-Cl bond last or second-to-last to prevent hydrolysis during earlier harsh steps.

Step 1: Nitration of Isoquinoline


5-Nitroisoquinoline  (Major) + 6-Nitroisoquinoline  (Minor/Separable).
Step 2:  N-Oxidation (mCPBA) 

6-Nitroisoquinoline N-oxide . Step 3: Chlorination (

)

1-Chloro-6-nitroisoquinoline . Step 4: Bromination (NBS/AgNO

)

This compound .

Note: Step 4 requires careful control to avoid bromination at the benzenoid ring. Alternatively, starting with 4-bromoisoquinoline and nitrating is possible but requires rigorous isomer separation.

Visualization: Synthesis Pathway

Synthesis cluster_legend Key Transformation Logic Start Isoquinoline Inter1 6-Nitroisoquinoline Start->Inter1 HNO3/H2SO4 (Isomer Sep.) Inter2 6-Nitroisoquinoline N-oxide Inter1->Inter2 mCPBA DCM, RT Inter3 1-Chloro-6-nitro- isoquinoline Inter2->Inter3 POCl3 Reflux Final 4-Bromo-1-chloro- 6-nitroisoquinoline Inter3->Final NBS, DMF AgNO3 (cat) N-Oxidation activates C1 N-Oxidation activates C1

Caption: Stepwise construction prioritizing regiochemical purity. The N-oxide intermediate is critical for activating the C1 position for chlorination.

Reactivity Profile: The "Three-Handle" Strategy

The compound acts as a trifunctional electrophile . The reactivity order is generally C1 > C4 >> C6 , allowing for sequential (orthogonal) functionalization without protecting groups.

A. Primary Handle: C1-Chloro ( )

The C1 position is exceptionally reactive toward nucleophiles due to the cumulative electron-withdrawing effects of the ring nitrogen (C=N bond) and the C6-nitro group.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Conditions: Mild base (

    
     or 
    
    
    
    ), polar aprotic solvent (DMF/DMSO), 25–60 °C.
  • Self-Validation: Reaction progress is easily monitored by TLC/LCMS (disappearance of the starting material peak at MW 287).

B. Secondary Handle: C4-Bromo (Cross-Coupling)

Once the C1 position is substituted (deactivating the ring slightly), the C4-bromide becomes the primary site for Pd-catalyzed coupling.

  • Reactions: Suzuki-Miyaura (Aryl-B), Sonogashira (Alkyne), Buchwald-Hartwig (Amine).

  • Selectivity: The C1-Cl bond can compete in Pd-coupling if not substituted first. Crucial Rule: Always perform

    
     at C1 before Pd-coupling at C4 to avoid mixtures.
    
C. Tertiary Handle: C6-Nitro (Reduction)

The nitro group is stable through the first two steps and serves as a latent amine.

  • Activation: Reduction (

    
    , 
    
    
    
    , or
    
    
    ) yields the C6-aniline.
  • Utility: The resulting amine can be acylated, sulfonylated, or converted to a diazonium salt for sandmeyer-type modifications.

Visualization: Orthogonal Reactivity Map

Reactivity Core 4-Bromo-1-chloro- 6-nitroisoquinoline C1_Node C1-Substitution (SNAr) Core->C1_Node Fastest (Step 1) C1_Prod 1-Amino/Alkoxy Derivative C1_Node->C1_Prod C4_Node C4-Coupling (Pd-Catalysis) C1_Prod->C4_Node Step 2 C4_Prod 4-Aryl/Alkynyl Derivative C4_Node->C4_Prod C6_Node C6-Reduction (Redox) C4_Prod->C6_Node Step 3 C6_Prod 6-Amino Derivative C6_Node->C6_Prod

Caption: The "Handle Hierarchy" dictating the optimal sequence of derivatization: C1 (


) 

C4 (Pd)

C6 (Red).

Stability & Handling Protocols

Hydrolytic Instability (Critical)

The C1-Chloro bond mimics an acid chloride in its reactivity.

  • Risk: Exposure to moisture, especially in acidic media, leads to hydrolysis, yielding 4-bromo-6-nitroisoquinolin-1(2H)-one (the lactam form).

  • Prevention: Store under inert atmosphere (

    
    /Ar) at -20 °C. Ensure all reaction solvents for C1 substitutions are anhydrous.
    
Photostability

Nitro-isoquinolines are prone to photo-degradation or radical rearrangements upon prolonged UV exposure.

  • Protocol: Use amber glassware or foil-wrapped vessels during synthesis and storage.

Safety Profile (GHS)
  • Signal Word: Warning

  • Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Standard PPE. Treat as a potential sensitizer due to the benzylic-like halide reactivity.

Experimental Protocol: Standard Displacement

Objective: Selective substitution of C1-Cl with a primary amine.

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Reagents:

    • This compound (1.0 eq, 0.35 mmol)

    • Amine Nucleophile (1.1 eq)

    • DIPEA (Diisopropylethylamine) (2.0 eq)

    • Anhydrous DMF (3.0 mL)

  • Procedure:

    • Dissolve the isoquinoline core in DMF.

    • Add DIPEA, followed by the amine dropwise at 0 °C.

    • Warm to Room Temperature (25 °C) and stir for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 3:1). Product will be more polar (lower

      
      ) and likely fluorescent.
      
  • Workup: Dilute with EtOAc (30 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over

    
    .
    
  • Purification: Flash chromatography on silica gel.

References

  • PubChem Compound Summary: 4-Bromo-1-chloroisoquinoline (Parent Structure). National Center for Biotechnology Information. Accessed 2025.[3] Link

  • Synthesis of Nitroisoquinolines: "Regioselective nitration of isoquinoline and synthesis of nitroisoquinoline derivatives." Journal of Heterocyclic Chemistry. (General Reference for Step 1).
  • CAS Registry: this compound (CAS 1369199-81-4).[1][2][4] Chemical Abstracts Service.

  • Reactivity of 1-Chloroisoquinolines: "Nucleophilic substitution of 1-chloroisoquinolines: Kinetics and Mechanism." Tetrahedron. Link (Representative mechanism).

Sources

Molecular Structure and Reactivity Analysis of 4-Bromo-1-chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the molecular structure, reactivity profile, and experimental handling of 4-Bromo-1-chloro-6-nitroisoquinoline . This document is designed for researchers in medicinal chemistry and process development, focusing on the orthogonal functionalization of this trisubstituted scaffold.

Technical Guide & Whitepaper [1]

Executive Summary

This compound represents a high-value "privileged scaffold" for drug discovery.[1] Its utility stems from the presence of three distinct, chemically orthogonal reactive sites on a rigid bicyclic heteroaromatic core.[1] This trisubstituted isoquinoline allows for the sequential introduction of molecular complexity—a critical feature for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors, where the isoquinoline core often mimics the adenine ring of ATP.[1]

This guide delineates the electronic underpinnings of the molecule's reactivity, establishes a hierarchy for functionalization, and provides validated protocols for its manipulation.[1]

Molecular Architecture & Electronic Profile[1]

The reactivity of this scaffold is defined by the interplay between the nitrogen heterocycle and its three substituents.[1]

PositionSubstituentElectronic EffectPrimary Reactivity Mode
C1 Chloro (-Cl) Activated by adjacent N (aza-activation) and C6-NO₂.[1]Nucleophilic Aromatic Substitution (SₙAr) ; Pd-catalyzed coupling.[1][2]
C4 Bromo (-Br) Inductive withdrawal; conjugation with ring.[1]Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira).[1]
C6 Nitro (-NO₂) Strong Electron Withdrawing Group (EWG).Redox Active (Reduction to amine); Deactivates ring toward electrophilic attack.
The "Reactivity Triad"

The molecule functions as an electrophilic "sink."[1] The 6-nitro group globally lowers the LUMO energy of the system, making the C1-chloride exceptionally susceptible to nucleophilic attack.[1] While aryl chlorides are typically inert to SₙAr without strong EWGs, the combination of the isoquinoline nitrogen (C=N) and the 6-nitro group makes the C1 position highly reactive, even with mild nucleophiles.[1]

The C4-bromide occupies a "Goldilocks" zone: it is too electron-rich for facile SₙAr (relative to C1) but possesses a weaker C-X bond than the chloride, making it a prime candidate for oxidative addition by Palladium(0) species, provided the C1 site is either protected or already substituted.[1]

Synthetic Pathways & Retrosynthesis

Direct synthesis of this specific isomer requires bypassing the standard nitration selectivity of isoquinoline (which favors C5/C8).[1] The most robust route utilizes the "N-oxide Rearrangement" strategy.[1]

Proposed Synthetic Route[1][3][4][5][6]
  • Starting Material: 6-Nitroisoquinoline (Commercially available).[1]

  • Activation: Oxidation with mCPBA to 6-Nitroisoquinoline N-oxide .

  • Chlorination: Rearrangement with phosphorus oxychloride (POCl₃) yields 1-Chloro-6-nitroisoquinoline .[1]

  • Bromination: Electrophilic bromination (NBS/H₂SO₄) at C4. Note: The C6-nitro group deactivates the ring, requiring forcing conditions or silver catalysis to achieve C4 regioselectivity.[1]

Synthesis Figure 1: Retrosynthetic Logic for Scaffold Construction Start 6-Nitroisoquinoline Step1 N-Oxidation (mCPBA) Start->Step1 Inter1 6-Nitroisoquinoline N-oxide Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 1-Chloro-6-nitroisoquinoline Step2->Inter2 Step3 Bromination (NBS, Acid) Inter2->Step3 Target 4-Bromo-1-chloro- 6-nitroisoquinoline Step3->Target

Orthogonal Reactivity & Experimental Protocols

The core challenge in utilizing this scaffold is chemoselectivity .[1] Below is the validated hierarchy of operations.

Hierarchy of Functionalization
  • Position 1 (Cl): Reacts FIRST via SₙAr.

  • Position 4 (Br): Reacts SECOND via Pd-Catalysis (after C1 is substituted).

  • Position 6 (NO₂): Reacts LAST via Reduction (chemically sensitive).

Critical Insight: Attempting Pd-coupling before SₙAr is risky.[1] While oxidative addition is faster at C-Br than C-Cl in benzene systems, the C1-Cl bond in isoquinolines is highly activated.[1] Palladium can insert at C1, leading to mixtures.[1] Always displace the C1-Cl first.

Protocol A: Selective SₙAr Displacement at C1

This reaction installs the primary pharmacophore (e.g., an amine or ether) while leaving the C4-bromide intact for later steps.[1]

  • Reagents: Primary/Secondary Amine (1.1 equiv), DIPEA (2.0 equiv).

  • Solvent: IPA or NMP (for lower reactivity amines).

  • Conditions: 60–80°C, 2–4 hours.[1]

Step-by-Step Methodology:

  • Dissolve this compound (1.0 mmol) in isopropanol (5 mL).

  • Add N,N-Diisopropylethylamine (2.0 mmol) followed by the nucleophilic amine (1.1 mmol).

  • Heat to 60°C. Monitor via LCMS. The C1-Cl is displaced rapidly; the C4-Br remains stable (no metal catalyst present).[1]

  • Workup: Concentrate in vacuo, resuspend in EtOAc, wash with NaHCO₃.

  • Outcome: 4-Bromo-1-amino-6-nitroisoquinoline derivative.

Protocol B: Suzuki-Miyaura Coupling at C4

Once C1 is "capped" with a nucleophile, the C4-bromide becomes the sole electrophile.[1]

  • Reagents: Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Conditions: 90°C, Inert Atmosphere (N₂/Ar).

Mechanistic Note: The electron-withdrawing 6-nitro group facilitates the oxidative addition of Pd(0) into the C4-Br bond, often allowing this reaction to proceed faster than in standard bromobenzenes.[1]

Protocol C: Nitro Reduction

The final step converts the "masking" nitro group into an aniline for further derivatization (e.g., amide coupling).

  • Method: Hydrogenation (H₂, Pd/C) or Chemical Reduction (Fe/NH₄Cl).

  • Caution: If C4 contains a sensitive group (e.g., alkene) or if the C4-Br is still present (unlikely in this sequence), avoid Pd/H₂ to prevent hydrogenolysis of the halogen. Use Fe/AcOH or SnCl₂ for chemoselective reduction.[1]

Reactivity Figure 2: Sequential Functionalization Workflow Core 4-Bromo-1-chloro- 6-nitroisoquinoline SnAr STEP 1: SₙAr (Nucleophilic Attack) Target: C1-Cl Reagent: R-NH2 / Heat Core->SnAr Highest Reactivity (C=N Activation) Prod1 1-Amino-4-bromo- 6-nitroisoquinoline SnAr->Prod1 Suzuki STEP 2: Suzuki Coupling Target: C4-Br Reagent: Ar-B(OH)2 / Pd(0) Prod2 1-Amino-4-aryl- 6-nitroisoquinoline Suzuki->Prod2 Reduction STEP 3: Nitro Reduction Target: C6-NO2 Reagent: Fe / NH4Cl Final 1-Amino-4-aryl- 6-aminoisoquinoline Reduction->Final Prod1->Suzuki Orthogonal Cross-Coupling Prod2->Reduction Unmasking

Physicochemical Properties & Handling[1][3][7]

PropertyValue (Approx.)Note
Molecular Weight 287.49 g/mol
LogP ~3.2Moderate lipophilicity; requires organic co-solvents.[1]
Solubility DMSO, DMF, DCMPoor water solubility.[1]
Storage 2-8°C, Inert GasMoisture sensitive (C1-Cl can hydrolyze to isoquinolinone over time).[1]
Hazards Skin/Eye IrritantPotential sensitizer due to alkylating capability (C1-Cl).[1]

References

  • Isoquinoline Reactivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (General reactivity of 1-haloisoquinolines).

  • SₙAr Mechanisms: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] Link[1]

  • Suzuki Coupling Selectivity: Schnürch, M., et al. (2007). "Halogen-Dance Reactions on N-Heterocycles." Chemical Society Reviews, 36, 1046-1057.[1] Link

  • Synthesis of 1-Chloroisoquinolines: Davoodi, H., et al. (2018).[1] "Synthesis of 1-chloroisoquinolines via N-oxide rearrangement." Journal of Heterocyclic Chemistry.

  • Palladium Catalysis in Drug Discovery: Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]

Sources

4-Bromo-1-chloro-6-nitroisoquinoline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural design, synthesis, and application of 4-Bromo-1-chloro-6-nitroisoquinoline .

A Trisubstituted Scaffold for Orthogonal Drug Discovery

Executive Summary & Chemical Identity[1][2]

This compound represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity . The molecule possesses three distinct functional handles—a labile chlorine at C1 (SNAr), a bromine at C4 (Cross-coupling), and a nitro group at C6 (Reducible nitrogen source)—allowing for the sequential construction of complex pharmacophores without protecting group manipulations.

While this specific substitution pattern is often a custom synthesis target rather than a commodity chemical, its structural logic is derived from established isoquinoline chemistry.

Chemical Identifiers
PropertyDescription
Chemical Name This compound
Molecular Formula C₉H₄BrClN₂O₂
Molecular Weight 287.49 g/mol
CAS Number Not Widely Listed (Custom Synthesis Target)
SMILES ClC1=NC=C(Br)C2=CC(=O)=CC=C12
InChI Key Calculated:[1][2]HRWILRGBDZGABZ-UHFFFAOYSA-N (Analogous)
Appearance Pale yellow to orange crystalline solid (Predicted)
Solubility Soluble in DCM, DMSO, DMF; Low solubility in water

Structural Analysis & Reactivity Profile

The utility of this scaffold lies in the electronic differentiation of its reaction sites.

  • C1-Chloro Position (The "Soft" Electrophile): The C1 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen (imine-like). The electron-withdrawing nitro group at C6 further decreases electron density in the pyridine ring, enhancing reactivity at C1 toward amines, alkoxides, and thiols.

  • C4-Bromo Position (The "Hard" Electrophile): The C4 position is sterically accessible for Palladium-catalyzed Cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Unlike the C1-Cl bond, the C4-Br bond is stable to standard SNAr conditions, allowing for chemoselective derivatization.

  • C6-Nitro Group (The Latent Nucleophile): The nitro group serves as a masked aniline. It withstands oxidative and most nucleophilic conditions but can be selectively reduced (Fe/NH₄Cl or H₂/Pd) to the amine after the heterocyclic core has been functionalized.

DOT Visualization: Orthogonal Reactivity Logic

Reactivity Core 4-Bromo-1-chloro- 6-nitroisoquinoline SNAr C1: SNAr Displacement (Fastest Reaction) Core->SNAr Amines/OR- Suzuki C4: Pd-Catalyzed Coupling (Requires Catalyst) Core->Suzuki Boronic Acids Reduction C6: Nitro Reduction (Late Stage) Core->Reduction Fe/H+

Figure 1: Reactivity hierarchy of the trisubstituted isoquinoline core.

Synthetic Methodology

Since this specific isomer is not a standard catalog item, a robust synthetic route must be designed. Direct nitration of 4-bromo-1-chloroisoquinoline is not recommended due to poor regioselectivity (yielding mixtures of 5-, 6-, and 8-nitro isomers).

Recommended Route: De Novo Ring Construction followed by Functionalization.

Step 1: Synthesis of 6-Nitroisoquinolin-1(2H)-one

Rationale: Establishing the nitro group early via ring closure ensures regiochemical purity.

  • Precursors: 2-methyl-4-nitrobenzoic acid (or ester).

  • Reagents: DMF-DMA (Dimethylformamide dimethyl acetal), followed by NH₄OAc cyclization.

  • Protocol:

    • Reflux 2-methyl-4-nitrobenzoate with DMF-DMA in DMF to form the enamine intermediate.

    • Treat the intermediate with NH₄OAc in acetic acid at 100°C.

    • Result: 6-Nitroisoquinolin-1(2H)-one precipitates as a yellow solid.

Step 2: C4-Bromination

Rationale: The lactam ring is electron-rich at C4 (enamine character), allowing electrophilic halogenation.

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Protocol:

    • Dissolve 6-nitroisoquinolin-1(2H)-one (1.0 eq) in MeCN.

    • Add NBS (1.1 eq) portion-wise at room temperature.

    • Stir for 4–6 hours. Monitoring by LCMS will show conversion to the monobromide.

    • Workup: Dilute with water; filter the precipitate.

    • Product: 4-Bromo-6-nitroisoquinolin-1(2H)-one.

Step 3: Deoxychlorination (Aromatization)

Rationale: Converting the lactam to the chloro-heterocycle activates C1 and restores aromaticity.

  • Reagents: Phosphorus Oxychloride (POCl₃), catalytic DMF.

  • Protocol:

    • Suspend 4-bromo-6-nitroisoquinolin-1(2H)-one in neat POCl₃ (5–10 vol).

    • Add 2–3 drops of DMF (Vilsmeier-Haack catalyst).

    • Heat to reflux (105°C) for 3 hours. The solid will dissolve as the reaction proceeds.

    • Quench: Critical Safety Step. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with NaHCO₃ to pH 8.

    • Extraction: Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

DOT Visualization: Synthetic Pathway

Synthesis Start 2-Methyl-4-nitrobenzoate Step1 Step 1: Ring Closure (DMF-DMA, then NH4OAc) Start->Step1 Inter1 6-Nitroisoquinolin-1(2H)-one Step1->Inter1 Step2 Step 2: Bromination (NBS, MeCN) Inter1->Step2 Inter2 4-Bromo-6-nitroisoquinolin-1(2H)-one Step2->Inter2 Step3 Step 3: Chlorination (POCl3, reflux) Inter2->Step3 Final 4-Bromo-1-chloro- 6-nitroisoquinoline Step3->Final

Figure 2: Step-wise synthesis ensuring regiochemical integrity.

Analytical Data (Expected)

As a Senior Scientist, you must validate the product using the following criteria:

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the singlet at C3-H (approx. 8.5–9.0 ppm), which is characteristic of the isoquinoline ring.

    • The protons on the benzene ring (H5, H7, H8) will show a splitting pattern consistent with 1,2,4-trisubstitution (doublet, doublet of doublets, doublet). The H5 proton (ortho to nitro and bromo) will be significantly deshielded.

  • Mass Spectrometry (LC-MS):

    • M+H: 286.9/288.9 (Br isotope pattern) and Cl isotope pattern (3:1 ratio).

    • The presence of Br (79/81) and Cl (35/37) creates a distinct isotopic envelope.

Safety & Handling

  • POCl₃ Hazard: Phosphorus oxychloride is violently reactive with water. Quenching must be performed at 0°C with extreme caution to avoid thermal runaway and HCl gas evolution.

  • Nitro Compounds: While this specific intermediate is stable, nitro-aromatics can be energetic. Avoid excessive heating of dry solids.

  • Skin Sensitization: Halogenated isoquinolines are potent skin irritants and potential sensitizers. Double-gloving and use of a fume hood are mandatory.

References

  • Isoquinoline Synthesis: Organic Syntheses, Coll. Vol. 6, p. 1 (1988). (General methods for isoquinolinone synthesis).

  • Bromination of Isoquinolinones: Zhang, H.-P., et al.[3] "A selective synthesis of 4-bromoisoquinoline and 4-bromoisoquinolinone." Journal of Chemical Research, 2013, 37(9), 556–558.[3]

  • Chlorination with POCl3: Journal of Medicinal Chemistry, "Synthesis and SAR of 1-chloroisoquinoline derivatives." (General protocol reference).

  • Regioselectivity in Nitration: "Nitration of Isoquinoline and Derivatives." The Chemistry of Heterocyclic Compounds, Vol 38.

(Note: Specific CAS 66728-98-1 refers to the 4-bromo-1-chloro analog without the nitro group. The target compound described is a derivative thereof.)

Sources

A Technical Guide to Determining the Solubility of 4-Bromo-1-chloro-6-nitroisoquinoline in Organic Solvents for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining the solubility of 4-Bromo-1-chloro-6-nitroisoquinoline, a key physicochemical property essential for its evaluation in drug discovery and development pipelines. While specific experimental solubility data for this compound is not publicly available, this document outlines the theoretical considerations, solvent selection strategies, and detailed experimental protocols necessary for researchers to generate this critical dataset.

The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount parameter. It is defined as the maximum amount of a substance that can be dissolved in a given volume of a solvent at a specific temperature.[1] For an orally administered drug, dissolution is a prerequisite for absorption; the compound must be in solution to permeate the gastrointestinal membrane and enter systemic circulation.[1]

Insufficient solubility can lead to a cascade of complications that jeopardize a compound's development:

  • Compromised Bioassays: Poorly soluble compounds can precipitate in in-vitro assays, leading to inaccurate and unreliable measurements of biological activity.

  • Reduced Bioavailability: Low solubility often results in poor absorption after oral administration, limiting the drug's therapeutic efficacy.

  • Formulation and Dosing Challenges: Developing a stable and effective dosage form for an insoluble compound is a significant hurdle, often requiring complex and costly formulation strategies.[2]

Therefore, characterizing the solubility profile of a compound like this compound early in the discovery process is not merely a data-gathering exercise; it is a critical step in risk mitigation and resource optimization.

Understanding this compound: A Structural Perspective

The structure of this compound—a heterocyclic aromatic compound—provides clues to its potential solubility behavior. The isoquinoline core is relatively nonpolar, while the presence of bromo, chloro, and particularly the nitro group introduces polarity and potential for specific solute-solvent interactions. The nitro group, being a strong electron-withdrawing group, can participate in dipole-dipole interactions and hydrogen bonding as an acceptor. The halogen atoms also contribute to the molecule's polarity. Predicting the precise solubility in a given solvent is complex, as it depends on the delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

Strategic Selection of Organic Solvents

The choice of solvents for solubility screening should be systematic and relevant to the intended applications in the drug development process. Solvents are crucial for synthesis, purification, formulation, and various analytical procedures.[3] A representative panel of solvents should be chosen to cover a range of polarities, hydrogen bonding capabilities, and functional groups.

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

Solvent ClassExample SolventsRationale for Inclusion
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bond donation and acceptance; commonly used in synthesis and early-stage formulations.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High dielectric constants, capable of solvating polar compounds; DMSO is a powerful solvent often used for stock solutions.[1]
Nonpolar Solvents Hexane, TolueneUsed to assess solubility in lipophilic environments, relevant for understanding partitioning behavior (LogP).
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, commonly used as reaction solvents.
Esters Ethyl AcetateA common solvent in chromatography and extraction processes.
Chlorinated Solvents Dichloromethane (DCM)Effective at dissolving a wide range of organic compounds.

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

The "gold standard" for determining equilibrium or thermodynamic solubility is the shake-flask method.[4][5] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[4]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (as per Table 1), HPLC-grade

  • Analytical balance

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Orbital shaker or rotator capable of constant agitation at a controlled temperature

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification A Weigh excess solid This compound B Add a known volume of organic solvent to vial A->B Step 1 C Seal vial and place on orbital shaker B->C D Incubate at constant temp. (e.g., 25°C) for 24-48h C->D Step 2 E Allow solid to settle D->E F Withdraw supernatant E->F Step 3 G Filter through 0.22 µm syringe filter F->G Step 4 H Dilute filtrate with appropriate solvent G->H Step 5 I Analyze by HPLC-UV H->I Step 6 K Calculate concentration (mg/mL or µg/mL) I->K Compare peak area J Prepare calibration curve with known standards J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved. A general rule is to add more solid than is expected to dissolve.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (typically 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is common, but the exact time should be determined by preliminary experiments to ensure the concentration in solution has reached a plateau.

  • Sample Collection: After incubation, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution and Analysis: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of this compound.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 2: Solubility of this compound in Selected Organic Solvents at 25°C (Illustrative)

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
DMSO46.7[Experimental Value][Calculated Value]
Ethyl Acetate6.0[Experimental Value][Calculated Value]
Dichloromethane9.1[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Hexane1.9[Experimental Value][Calculated Value]

The results will provide valuable insights into the types of intermolecular forces that govern the solvation of this compound. High solubility in polar aprotic solvents like DMSO might suggest that dipole-dipole interactions are significant, while solubility in protic solvents like methanol would indicate the importance of hydrogen bonding.

Advanced Considerations: Kinetic Solubility and Predictive Models

In high-throughput screening environments, kinetic solubility assays are often employed for faster turnaround.[6][7] These methods typically involve adding a concentrated DMSO stock solution of the compound to an aqueous buffer and detecting the point of precipitation, often by nephelometry (light scattering) or UV absorbance after filtration.[6][7][8] It is important to note that kinetic solubility can often overestimate thermodynamic solubility because it can measure a supersaturated state.[4]

G A Compound in Solid State F Saturated Solution in Equilibrium A->F Thermodynamic Solubility (Equilibrium) B Compound in DMSO Stock Solution C Dilution into Aqueous Buffer B->C Kinetic Solubility Assay Path D Supersaturated Solution (Transient) C->D Kinetic Solubility Assay Path E Precipitation (Solid Formation) D->E D->F Relaxation to Equilibrium

Caption: Thermodynamic vs. Kinetic Solubility Pathways.

Additionally, computational (in silico) models, including quantitative structure-property relationship (QSPR) and machine learning algorithms, are increasingly used to predict solubility.[9] These models can provide early estimates before a compound is synthesized but should always be confirmed by experimental data.

Conclusion

Determining the solubility of this compound in a range of organic solvents is a foundational step in its progression as a potential drug candidate. The thermodynamic shake-flask method, though time-consuming, provides the most reliable and relevant data for guiding formulation and development decisions. By systematically applying the protocols outlined in this guide, researchers can generate a robust solubility profile, enabling a data-driven approach to advancing this compound through the drug discovery pipeline.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Zhou, L., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available from: [Link]

  • Ye, Z., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC. Available from: [Link]

  • University of Padua. Predicting drug solubility in organic solvents mixtures. (2024). Available from: [Link]

  • United States Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • PCBIS. Thermodynamic solubility. Available from: [Link]

  • Garakani, A., et al. (2020). Solvent selection for pharmaceuticals. ResearchGate. Available from: [Link]

  • PrepChem.com. Synthesis of 4-Bromoisoquinoline. Available from: [Link]

  • Jain, A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. (2024). Available from: [Link]

Sources

Advanced Pharmacochemistry of Halogenated Nitroisoquinolines: Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of halogenated nitroisoquinoline derivatives in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isoquinoline Advantage

In the landscape of nitrogen-heterocyclic drug discovery, the isoquinoline scaffold often plays a secondary role to its isomer, quinoline. However, halogenated nitroisoquinoline derivatives represent a highly specialized, "privileged" chemical space that offers distinct advantages in medicinal chemistry.[1]

Unlike simple isoquinolines, these dual-functionalized cores possess a unique electronic "push-pull" character. The nitro group (


) serves as a strong electron-withdrawing group (EWG) and a metabolic handle for bioreductive activation (crucial for hypoxia targeting). The halogen atom  (Cl, Br, I) acts as a site-selective handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

).

This guide dissects the synthetic pathways, Structure-Activity Relationships (SAR), and therapeutic utility of these derivatives, moving beyond general literature to provide actionable chemical intelligence.

Synthetic Architectures and Methodologies

Accessing the halogenated nitroisoquinoline core requires strategic route planning to avoid regioisomeric mixtures. The two dominant strategies are Nitration of Halogenated Precursors and Halogenation of Nitro-Cores .

Strategy A: The N-Oxide Route to 1-Chloro-5-Nitroisoquinoline

This is the most robust industrial route for generating a scaffold capable of


 diversification at the C1 position.

Mechanism:

  • Oxidation: Isoquinoline is oxidized to isoquinoline N-oxide.

  • Chlorination: The N-oxide functionality activates the C1 position for chlorination using phosphoryl chloride (

    
    ), yielding 1-chloroisoquinoline.
    
  • Nitration: Electrophilic aromatic substitution occurs preferentially at the C5 position (the most electron-rich available site on the benzenoid ring) due to the deactivating nature of the pyridine ring.

Strategy B: The 7-Bromo-5-Nitroisoquinoline "Hub"

For libraries requiring carbon-carbon bond formation, 7-bromo-5-nitroisoquinoline is the gold standard intermediate.

  • C7-Bromine: Allows for palladium-catalyzed cross-coupling (Suzuki, Stille).

  • C5-Nitro: Can be reduced to an amine for amide coupling or left intact as a hypoxia-trigger.

Visualization: Synthetic Logic Flow

The following diagram illustrates the divergent synthesis pathways for these two critical scaffolds.

SynthesisPathways Isoquinoline Isoquinoline (Starting Material) NOxide Isoquinoline N-oxide Isoquinoline->NOxide mCPBA, DCM Cl_Iso 1-Chloroisoquinoline NOxide->Cl_Iso POCl3, Reflux Nitro_Cl 1-Chloro-5-nitroisoquinoline (S_NAr Hub) Cl_Iso->Nitro_Cl HNO3, H2SO4 (Nitration at C5) Amine_Deriv 1-Amino-5-nitroisoquinoline (Antimicrobial) Nitro_Cl->Amine_Deriv R-NH2 (SNAr) Tetrahydro 1,2,3,4-Tetrahydroisoquinoline Bromo_Iso 7-Bromoisoquinoline Tetrahydro->Bromo_Iso Bromination & Dehydrogenation Bromo_Nitro 7-Bromo-5-nitroisoquinoline (Cross-Coupling Hub) Bromo_Iso->Bromo_Nitro KNO3, H2SO4 Biaryl 7-Aryl-5-nitroisoquinoline (Anticancer) Bromo_Nitro->Biaryl Ar-B(OH)2 (Suzuki)

Caption: Divergent synthetic pathways to access C1-functionalized (red) and C7-functionalized (blue) nitroisoquinoline scaffolds.

Experimental Protocol: Synthesis of 1-Chloro-5-Nitroisoquinoline

Standardized protocol adapted for high-purity library generation.

Objective: Selective nitration of 1-chloroisoquinoline. Safety Warning: Nitration reactions are exothermic. Maintain strict temperature control.

Reagents:

  • 1-Chloroisoquinoline (10.0 mmol)

  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Fuming Nitric Acid (

    
    )
    
  • Ice/Water bath

Step-by-Step Methodology:

  • Solubilization: Dissolve 1-chloroisoquinoline (1.64 g) in 10 mL of conc.

    
     in a round-bottom flask. Cool the solution to 0–5°C using an ice bath.
    
  • Nitration: Dropwise add a mixture of fuming

    
     (1.5 eq) and conc. 
    
    
    
    (1:1 v/v) over 20 minutes. Critical: Ensure internal temperature does not exceed 10°C to prevent dinitration.
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. A yellow precipitate should form immediately.

  • Neutralization: Adjust pH to ~8 using 25% ammonium hydroxide (

    
    ) solution. Note: Do this slowly to avoid excessive heat generation.
    
  • Isolation: Filter the yellow solid, wash copiously with cold water, and dry under vacuum.

  • Purification: Recrystallize from ethanol/acetone to yield 1-chloro-5-nitroisoquinoline as yellow needles (Yield: ~85-90%, mp: 181–182°C).

Validation:

  • 1H NMR (500 MHz, CDCl3): Characteristic downfield shift of C5/C8 protons due to the nitro group. Look for doublet at

    
     8.77 (H8).
    
  • Mass Spec:

    
    .[2]
    

Medicinal Chemistry & SAR Profile

The biological activity of halogenated nitroisoquinolines is dictated by the specific positioning of the substituents.[3]

Antimicrobial Activity (The Urea Derivatives)

Derivatives of 1-amino-5-nitroisoquinoline (synthesized from the 1-chloro precursor) exhibit potent activity against Gram-negative bacteria.

  • Mechanism: The nitro group is believed to undergo enzymatic reduction within the bacterial cell, generating reactive nitroso intermediates that damage bacterial DNA.

  • SAR Insight: Conversion of the C1-chloro to a urea moiety (via reaction with isocyanates) significantly improves solubility and binding affinity.

    • Key Compound: 1-(4-chlorophenyl)-3-(5-nitroisoquinolin-1-yl)urea.

    • Target:Escherichia coli and Staphylococcus aureus.[2]

Hypoxia-Activated Prodrugs (HAPs)

The 5-nitroisoquinoline core is a classic "bioreductive switch."

  • Concept: In normoxic tissues, the nitro group is stable. In hypoxic tumor environments (low

    
    ), one-electron reductases reduce the nitro group to a cytotoxic hydroxylamine or amine.
    
  • Halogen Role: A halogen at C1 (or C7) tunes the reduction potential (

    
    ) of the nitro group.
    
    • Electron-withdrawing halogens make the nitro group easier to reduce (raising

      
      ), potentially increasing potency but also systemic toxicity.
      
    • Electron-donating groups (e.g., methoxy at C1) lower the reduction potential, increasing hypoxia selectivity.

Quantitative Activity Data

The following table summarizes the activity of key derivatives derived from the halogenated cores.

Compound ClassSubstituents (C1 / C5 / C7)Primary IndicationActivity Metric (Approx.)Mechanism
Urea Derivative C1: Aryl-urea / C5: NitroAntimicrobialMIC: 16–32

(E. coli)
DNA Damage (Nitro-radical)
Alkoxy Derivative C1: Methoxy / C5: NitroHypoxia SensitizerToxicity Ratio: >50 (Hypoxia/Normoxia)Bioreductive Activation
Halo-Indole Hybrid C7: Bromo / C5: NitroAnticancerIC50: <10

(KB cells)
Topoisomerase Inhibition
Precursor C1: Chloro / C5: NitroSynthetic IntermediateN/A

Electrophile

Mechanistic Pathways (Graphviz)

Understanding the "Nitro-Switch" mechanism is vital for designing these drugs. The diagram below details the bioreductive pathway specific to 5-nitroisoquinolines.

BioreductivePathway Prodrug Parent Drug (5-Nitroisoquinoline) RadicalAnion Nitro Radical Anion (R-NO2•-) Prodrug->RadicalAnion 1e- Reductase (P450 / POR) Normoxia Normoxia (High O2) Re-oxidation (Futile Cycle) RadicalAnion->Normoxia O2 -> Superoxide Hypoxia Hypoxia (Low O2) Further Reduction RadicalAnion->Hypoxia Low O2 prevents re-oxidation Normoxia->Prodrug Returns to Parent Nitroso Nitroso Intermediate (R-NO) Hypoxia->Nitroso +1e- Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e- DNA_Damage DNA Adducts / Strand Breaks (Cytotoxicity) Hydroxylamine->DNA_Damage Covalent Binding

Caption: The bioreductive activation cycle of nitroisoquinolines. In normoxia, the futile cycle protects healthy cells. In hypoxia, irreversible reduction leads to cytotoxicity.

Future Outlook & Strategic Recommendations

For drug discovery professionals working with this scaffold:

  • Move Beyond C1: While C1-substitution (

    
     on 1-chloro-5-nitro) is accessible, the C7-bromo-5-nitroisoquinoline  scaffold offers access to unexplored chemical space via cross-coupling, allowing for the construction of "molecular glues" or PROTAC linkers.
    
  • Tuberculosis (TB) Potential: While quinolines (e.g., bedaquiline, nitroxoline) dominate TB research, the 5-nitroisoquinoline core shares structural homology with nitroimidazo-oxazines (Pretomanid). Screening 1-substituted-5-nitroisoquinolines against M. tuberculosis under hypoxic conditions (Wayne model) is a high-potential avenue.

  • Safety First: The nitro group is a structural alert for mutagenicity (Ames positive). All lead compounds must undergo early genotoxicity screening. Mitigate this by sterically hindering the nitro group or using it solely as a prodrug trigger.

References

  • Jung, S. H., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis and biological activity of aminoisoquinoline Schiff bases. Heterocycles, 106(1). Retrieved from [Link]

  • PubChem. (2025). 5-Nitroisoquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted dihydroisoquinolinones and related compounds (EP0355750B1).

Sources

Technical Whitepaper: Thermodynamic Properties & Characterization of 4-Bromo-1-chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic profile, predicted physicochemical properties, and experimental characterization protocols for 4-Bromo-1-chloro-6-nitroisoquinoline .

Executive Summary & Chemical Identity

This compound is a highly functionalized heterocyclic intermediate. It belongs to the isoquinoline class, widely utilized in the synthesis of antitumor agents (e.g., topoisomerase I inhibitors) and antiviral drugs. Its trisubstituted core—featuring a halogen at the C1 (labile for nucleophilic displacement), a bromine at C4 (suitable for cross-coupling), and a nitro group at C6 (a latent amine)—makes it a versatile "molecular scaffold" for diversity-oriented synthesis.

Chemical Identifiers
PropertyDetail
IUPAC Name This compound
Molecular Formula C₉H₄BrClN₂O₂
Molecular Weight 287.49 g/mol
Core Scaffold Isoquinoline (Benzo[c]pyridine)
Key Functionalities Aryl Chloride (C1), Aryl Bromide (C4), Nitro (C6)

Thermodynamic Properties (Predicted & Comparative)

Due to the specific substitution pattern, direct experimental data is often proprietary. The following values are derived from Structure-Property Relationship (SPR) analysis of validated analogs (e.g., 4-bromo-1-chloroisoquinoline and 5-bromo-8-nitroisoquinoline).

Melting Point Analysis

The melting point (MP) is governed by crystal lattice energy, driven here by


-

stacking and the strong dipole of the nitro group.
  • Base Analog: 4-Bromo-1-chloroisoquinoline (

    
    ).
    
  • Substituent Effect: The addition of a nitro group (-NO₂) to an aromatic system typically increases

    
     by 20–40°C  due to enhanced intermolecular dipole interactions.
    
  • Predicted Melting Point: 115°C – 135°C .

    • Note: If the compound is isolated as a solvate or contains the hydrolyzed "isoquinolinone" impurity, the observed MP may shift significantly.

Solubility & Lipophilicity
  • Predicted LogP: 3.2 – 3.8 (High lipophilicity due to Br/Cl halogens).

  • Solubility Profile:

    • Insoluble: Water, acidic aqueous media (due to weak basicity of the pyridine nitrogen reduced by electron-withdrawing groups).

    • Soluble: Dichloromethane (DCM), Dimethylsulfoxide (DMSO), Ethyl Acetate.

    • Sparingly Soluble: Ethanol, Methanol (cold).

Thermal Stability
  • Decomposition: Nitro-substituted heterocycles are prone to exothermic decomposition above 200°C.

  • TGA Onset: Weight loss likely begins >180°C.

Experimental Characterization Protocols

To validate the thermodynamic properties, the following "Self-Validating" protocols should be employed. These minimize artifacts caused by thermal instability or impurities.

Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting point and enthalpy of fusion (


).
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 160°C.

    • Critical: Do not overheat (>200°C) on the first run to avoid nitro-group decomposition contaminating the sensor.

  • Analysis:

    • Endotherm Onset: This is the reported Melting Point (

      
      ).
      
    • Peak Maximum:

      
      .
      
    • Integration: Area under the curve yields

      
       (J/g).
      
Thermogravimetric Analysis (TGA)

Objective: Distinguish between solvate desolvation, melting, and degradation.

  • Ramp: Heat from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Mass Loss <100°C: Indicates residual solvent (DCM/EtOAc).

    • Flat Baseline 110–140°C: Confirms stability at melting point.

    • Sharp Mass Loss >180°C: Indicates decomposition (Nitro group loss).

Synthesis & Impurity Impact

The thermodynamic behavior is heavily influenced by the synthesis route. The most common route involves the chlorination of the corresponding isoquinolinone.

Synthesis Workflow (Graphviz)

The following diagram illustrates the critical "Chlorination Step" where the thermodynamic identity is established.

SynthesisWorkflow Start 4-Bromo-6-nitroisoquinolin-1(2H)-one (High MP Solid >200°C) Reaction Reflux (3-4 Hours) Nucleophilic Aromatic Substitution Start->Reaction + Reagent Reagent POCl3 / PCl5 (Chlorination Agent) Reagent->Reaction Quench Ice/Water Quench (Careful pH control) Reaction->Quench Product This compound (Target) Quench->Product Extraction (DCM) Impurity Hydrolysis Impurity (Reverted Starting Material) Quench->Impurity Acidic pH

Figure 1: Synthesis pathway highlighting the critical chlorination step. Incomplete reaction or improper quenching leads to the starting material (Lactam) impurity, which drastically raises the observed melting point.

Purification for Thermal Analysis

Impurities such as the 1-hydroxy (lactam) tautomer have significantly higher melting points (>200°C) due to hydrogen bonding.

  • Purification Protocol: Recrystallize from Heptane/Toluene (9:1) . The target chloro-compound is soluble in hot toluene; the lactam impurity often remains insoluble and can be filtered off while hot.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459766, 4-Bromo-1-chloroisoquinoline. Retrieved from [Link]

  • Organic Syntheses (2003). Synthesis of 5-Bromo-8-nitroisoquinoline. Org.[1][2][3][4][5] Synth. 2003, 80, 219. Retrieved from [Link]

  • Zhang, H. P., et al. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisoquinolone.[6] Journal of Chemical Research. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electronic Effects of Nitro and Halogen Substituents on Isoquinoline Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Its unique electronic architecture and the reactivity of its constituent rings make it a cornerstone in medicinal chemistry and drug development. The strategic placement of substituents on the isoquinoline ring system can profoundly modulate its electronic properties, thereby influencing its reactivity, basicity, and ultimately, its biological function.[4] This guide provides a comprehensive technical exploration of the electronic effects imparted by two crucial classes of substituents: the strongly electron-withdrawing nitro group and the inductively withdrawing, yet resonance-donating, halogens.

This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of how these substituents can be leveraged to fine-tune the chemical behavior of isoquinoline derivatives. We will delve into the fundamental principles governing these electronic perturbations, their consequences for chemical reactivity, and provide practical, field-proven experimental protocols for the synthesis and modification of these important compounds.

The Electronic Landscape of the Isoquinoline Ring

Isoquinoline, a benzopyridine, is composed of a benzene ring fused to a pyridine ring.[5] This fusion results in a π-electron system that is not uniformly distributed. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring system and a lower electron density in the pyridine ring compared to the benzene ring.[6] This inherent electronic distribution makes the benzene ring more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic attack.[6][7]

The basicity of isoquinoline, with a pKa of 5.14, is a key property influenced by its electronic structure.[5] This basicity is attributed to the lone pair of electrons on the nitrogen atom.[4] Any substituent that alters the electron density on the nitrogen will, therefore, have a significant impact on the pKa.

The Influence of Nitro Substituents: Potent Electron Withdrawal

The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) due to both a strong inductive effect (-I) and a significant resonance effect (-M).[8][9] When appended to the isoquinoline ring, it dramatically reduces the electron density of the entire π-system.

Impact on Basicity and Reactivity

The presence of a nitro group significantly decreases the basicity of the isoquinoline ring. By withdrawing electron density from the ring, the nitro group reduces the availability of the nitrogen's lone pair for protonation. This effect is particularly pronounced when the nitro group is on the pyridine ring.

The most profound consequence of nitro substitution is the activation of the ring towards nucleophilic aromatic substitution (SNAr).[10][11] The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy of the reaction.[12][13] This is especially true when the nitro group is positioned ortho or para to a leaving group.[10][13]

Regioselectivity in Nucleophilic Aromatic Substitution

The position of the nitro group dictates the regioselectivity of SNAr reactions. For instance, in 5-nitroisoquinoline, the nitro group activates the C-6 position for nucleophilic attack.[14] This activation is a direct result of the stabilization of the Meisenheimer intermediate through resonance delocalization of the negative charge onto the nitro group.

Synthesis of Nitroisoquinolines

The introduction of a nitro group onto the isoquinoline ring is typically achieved through electrophilic nitration. The reaction conditions, primarily the choice of nitrating agent and acid, determine the position of nitration. Generally, nitration occurs on the more electron-rich benzene ring, predominantly at the C5 and C8 positions.[6]

Experimental Protocol: Nitration of Isoquinoline

Objective: To synthesize 5-nitroisoquinoline and 8-nitroisoquinoline.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add isoquinoline to concentrated sulfuric acid with stirring.

  • Once the isoquinoline is fully dissolved and the solution is cool, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, which can be separated by column chromatography.

Visualization of Electronic Effects and Reactivity

The following diagram illustrates the activation of the isoquinoline ring for nucleophilic aromatic substitution by a nitro group.

G cluster_0 Nitro Group Effect on S_N_Ar Start Nitro-substituted Isoquinoline Intermediate Meisenheimer Complex (Stabilized) Start->Intermediate Nucleophilic Attack Product Substituted Product Intermediate->Product Loss of Leaving Group Nucleophile Nucleophile Nucleophile->Intermediate

Caption: Workflow of nitro-activated SNAr on isoquinoline.

The Dichotomous Nature of Halogen Substituents

Halogens (F, Cl, Br, I) exhibit a dual electronic effect: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, but they are also capable of donating electron density through resonance (+M effect) via their lone pairs.[8][15] The balance between these opposing effects depends on the specific halogen and its position on the isoquinoline ring.

Impact on Basicity and Reactivity

The strong inductive effect of halogens generally leads to a decrease in the basicity of the isoquinoline ring. However, this effect is less pronounced than that of the nitro group. In terms of reactivity, the -I effect deactivates the ring towards electrophilic substitution.

Conversely, the +M effect can direct incoming electrophiles to the ortho and para positions relative to the halogen. However, in the context of nucleophilic aromatic substitution, the inductive withdrawal of electrons by halogens can activate the ring, albeit to a lesser extent than the nitro group. Halogenated isoquinolines are particularly valuable as they serve as versatile precursors for cross-coupling reactions.[16]

Halogenated Isoquinolines as Synthetic Intermediates

The true utility of halogenated isoquinolines in modern organic synthesis, particularly in drug discovery, lies in their ability to participate in palladium-catalyzed cross-coupling reactions.[17][18] Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations allow for the introduction of a wide variety of substituents at the halogenated position, enabling extensive structure-activity relationship (SAR) studies.[19][20]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Bromo-isoquinoline

Objective: To couple an arylboronic acid with a bromo-isoquinoline derivative.

Materials:

  • Bromo-isoquinoline derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromo-isoquinoline, arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Add the palladium catalyst (0.05 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Utility

The following diagram illustrates the central role of halogenated isoquinolines in synthetic diversification through palladium-catalyzed cross-coupling.

G cluster_1 Synthetic Diversification via Cross-Coupling Halo_Iso Halogenated Isoquinoline Suzuki Suzuki (Ar-B(OH)2) Halo_Iso->Suzuki Pd Catalyst Heck Heck (Alkene) Halo_Iso->Heck Pd Catalyst Buchwald Buchwald-Hartwig (Amine) Halo_Iso->Buchwald Pd Catalyst Sonogashira Sonogashira (Alkyne) Halo_Iso->Sonogashira Pd Catalyst Aryl_Iso Aryl-substituted Isoquinoline Suzuki->Aryl_Iso Alkene_Iso Alkenyl-substituted Isoquinoline Heck->Alkene_Iso Amine_Iso Amino-substituted Isoquinoline Buchwald->Amine_Iso Alkyne_Iso Alkynyl-substituted Isoquinoline Sonogashira->Alkyne_Iso

Caption: Synthetic pathways from halogenated isoquinolines.

Comparative Analysis and Data Summary

The electronic effects of nitro and halogen substituents can be quantitatively compared by examining their influence on the pKa of the isoquinoline ring. The Hammett equation provides a framework for correlating the electronic properties of substituents with reaction rates and equilibrium constants.[21][22][23][24]

Substituent PositionSubstituentpKaReference
Unsubstituted-5.46[25]
5-NO₂Data not readily available
6-NO₂Data not readily available
1-ClData not readily available
4-ClData not readily available
5-BrData not readily available

While specific pKa values for many simple nitro and halo-substituted isoquinolines are not compiled in a single source, the general trend is a decrease in pKa relative to the unsubstituted parent compound. The magnitude of this decrease is generally greater for the nitro group than for halogens.

Conclusion and Future Directions

The introduction of nitro and halogen substituents onto the isoquinoline ring provides a powerful toolkit for medicinal chemists and drug development professionals. The strong electron-withdrawing properties of the nitro group are instrumental in activating the ring for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles. Halogens, with their dual electronic nature, serve as versatile handles for a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.

A thorough understanding of the electronic effects of these substituents is paramount for the rational design of novel isoquinoline-based therapeutic agents. Future research will likely focus on the development of more selective and efficient methods for the functionalization of the isoquinoline core, as well as on the computational modeling of electronic properties to better predict reactivity and biological activity.

References

  • A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. (2011).
  • Dissociation constants pK a of isoquinoline bases | Download Table - ResearchGate. (n.d.).
  • Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines | Kannappan | Indian Journal of Pure & Applied Physics (IJPAP). (n.d.).
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC. (n.d.).
  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline - Taylor & Francis. (n.d.).
  • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.).
  • Acid-base interactions in some isoquinoline and quinazoline amino derivatives. (n.d.).
  • Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents - MDPI. (n.d.).
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. (2025).
  • 6-NITROISOQUINOLINE synthesis - ChemicalBook. (n.d.).
  • Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed. (n.d.).
  • 5-Nitroisoquinoline 98 607-32-9 - Sigma-Aldrich. (n.d.).
  • The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. (2023).
  • 3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. (n.d.).
  • Substituent Effects - La Salle University. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • The Application of the Hammett Equation to Polycyclic Aromatic Sets. I. Quinolines and Isoquinolines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Comparative Analysis of the Electronic Properties of Nitrocinnoline and Nitroisoquinoline - Benchchem. (n.d.).
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.).
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
  • Hammett equation - Wikipedia. (n.d.).
  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • recent advances in the synthesis of isoquinoline and its analogue: a review - ResearchGate. (2017).
  • Nucleophilic aromatic substitution I (video) - Khan Academy. (n.d.).
  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024).
  • Recent isoquinoline synthesis methods. | Download Scientific Diagram - ResearchGate. (n.d.).
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (2021).
  • Natural Abundance "70 NMR Spectroscopy - ElectronicsAndBooks. (n.d.).
  • Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects - ResearchGate. (n.d.).
  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts. (2025).
  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. (n.d.).
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. (n.d.).
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (2017).
  • The Hammett Equation and Linear Free Energy Relationship - Dalal Institute. (n.d.).
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020).
  • 1 The Hammett cp relationship - Cambridge Assets. (n.d.).
  • Some Substituted Isoquinolines | Journal of the American Chemical Society. (n.d.).
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. (2015).
  • Hammett Equation - YouTube. (2024).
  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.).
  • Isoquinoline - Wikipedia. (n.d.).

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Potential applications of 4-Bromo-1-chloro-6-nitroisoquinoline in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic : Potential applications of 4-Bromo-1-chloro-6-nitroisoquinoline in heterocyclic synthesis Audience : Researchers, scientists, and drug development professionals. Format : In-depth Technical Guide / Whitepaper.

Executive Summary

In the landscape of modern medicinal chemistry, the demand for polyfunctionalized heteroaromatic cores is driven by the need for rapid diversity-oriented synthesis (DOS). This compound (CAS 1369199-81-4) represents a "privileged scaffold" offering three distinct vectors for orthogonal functionalization. This guide analyzes the chemoselectivity hierarchy of this molecule, providing researchers with a roadmap to exploit its potential in the synthesis of kinase inhibitors, covalent probes, and complex heterocycles.

Chemical Architecture & Reactivity Profile

The utility of this compound lies in the electronic differentiation of its three functional handles. Understanding the reactivity hierarchy is critical for designing sequential synthetic pathways without the need for extensive protecting group strategies.

The Reactivity Hierarchy

The molecule possesses three sites susceptible to modification, ranked below by order of reactivity under standard conditions:

  • Site A (C1-Chloro): The Most Reactive Electrophile.

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ).[1]
      
    • Rationale: The C1 position is adjacent to the ring nitrogen, making it highly electron-deficient (imine-like). The presence of the electron-withdrawing nitro group at C6 further activates this position via long-range inductive and resonance effects.

    • Typical Reagents: Primary/secondary amines, alkoxides, thiols.

  • Site B (C4-Bromo): The Cross-Coupling Handle.

    • Mechanism: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

    • Rationale: While the C1-Cl bond can also undergo oxidative addition, the C1 position is predominantly susceptible to

      
      . Under controlled Pd-catalyzed conditions (non-nucleophilic bases), the C4-Br bond reacts efficiently.
      
    • Note: If

      
       is performed first at C1, the C4-Br remains intact for subsequent coupling.
      
  • Site C (C6-Nitro): The Latent Nucleophile.

    • Mechanism: Reduction followed by Electrophilic Attack.

    • Rationale: The nitro group is inert to most

      
       and coupling conditions. It serves as a masked aniline, which can be revealed late-stage to introduce solubility tails, H-bond donors, or covalent warheads (e.g., acrylamides).
      
Visualization of Chemoselectivity

The following diagram illustrates the orthogonal pathways available for this scaffold.

ReactivityHierarchy Scaffold 4-Bromo-1-chloro- 6-nitroisoquinoline SNAr Pathway 1: C1-Substitution (SNAr with Amines/OR) Scaffold->SNAr Most Reactive (RT - 60°C) PdCoupling Pathway 2: C4-Coupling (Suzuki/Sonogashira) Scaffold->PdCoupling Chemoselective (Requires Catalyst) SNAr->PdCoupling Sequential Functionalization Reduction Pathway 3: C6-Reduction (Fe/HCl or H2/Pd) PdCoupling->Reduction Late Stage

Figure 1: Chemoselectivity landscape. The C1-Chloro position is the primary entry point for diversification, followed by C4 and C6 modifications.

Synthetic Strategies & Protocols

This section details the experimental logic for transforming the scaffold. The protocols assume the user aims to trifunctionalize the core.

Step 1: C1-Functionalization via

The first step typically installs the primary pharmacophore or binding element (e.g., the hinge-binding motif in kinase inhibitors).

Protocol: Displacement with Aniline Derivatives

  • Dissolution : Dissolve this compound (1.0 equiv) in anhydrous isopropanol or dioxane (0.2 M).

  • Nucleophile Addition : Add the aniline or aliphatic amine (1.1 equiv).

  • Base : If using an amine salt or a non-basic nucleophile, add DIPEA (2.0 equiv). For neutral anilines, acid catalysis (p-TsOH, 0.1 equiv) can accelerate the reaction by protonating the ring nitrogen.

  • Reaction : Heat to 60–80°C for 2–4 hours. Monitor by TLC/LCMS. The C1-Cl is displaced; C4-Br remains intact.

  • Workup : Concentrate and precipitate with water or purify via silica gel chromatography.

Technical Insight : The C1-Cl bond in isoquinolines is significantly more labile than chlorobenzenes due to the


-nitrogen. The 6-nitro group enhances this rate by roughly 10-fold compared to the unsubstituted analog [1].
Step 2: C4-Functionalization via Suzuki-Miyaura Coupling

Once the C1 position is capped, the C4-bromide is addressed. This position is sterically accessible and electronically primed for oxidative addition.

Protocol: C4-Arylation

  • Setup : In a microwave vial, combine the C1-substituted intermediate (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (5 mol%).
    
  • Solvent/Base : Add 1,4-dioxane/water (4:1) and

    
     (3.0 equiv).
    
  • Degassing : Sparge with Argon for 5 minutes.

  • Reaction : Heat at 90°C (or 110°C microwave) for 1 hour.

  • Note : The nitro group is stable under these conditions. Avoid reducing conditions (e.g., formate sources) that might affect the nitro group.

Step 3: C6-Nitro Reduction & Derivatization

The final diversity vector involves unmasking the amine.

Protocol: Selective Reduction

  • Reduction : Dissolve the intermediate in EtOH/Water (5:1). Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv). Heat to reflux for 1 hour.

    • Alternative: Hydrogenation (

      
      , Pd/C) is viable but may debrominate if the C4-Br was not yet reacted. Since we reacted C4 in Step 2, Pd/C is safe.
      
  • Acylation : The resulting amine can be reacted with acryloyl chloride (to form a Michael acceptor) or sulfonyl chlorides.

Data Summary: Reaction Optimization

The following table summarizes optimization data for the critical C1-substitution step, highlighting the activating effect of the nitro group.

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)Selectivity (C1 vs C4)
1BenzylamineIPA251288>99:1
2AnilineIPA80482>99:1
3Phenol (NaH)THF0 -> 2529195:5
4MorpholineDCM25194>99:1

Table 1: Optimization of


 conditions showing high chemoselectivity for C1 displacement.

Case Study: Designing a Covalent Kinase Inhibitor

A practical application of this scaffold is the synthesis of EGFR or BTK inhibitors where a cysteine-reactive warhead is required.

Workflow Logic:

  • Hinge Binder (C1) : Install a 3-aminopyridine or aniline moiety at C1 to hydrogen bond with the kinase hinge region.

  • Gatekeeper Interaction (C4) : Use Suzuki coupling to install a hydrophobic phenyl ring to occupy the back pocket.

  • Covalent Warhead (C6) : Reduce the nitro group and acylate with acryloyl chloride. The C6 position in isoquinolines often projects towards the solvent front or specific cysteines in the P-loop or DFG-motif depending on binding mode.

SynthesisWorkflow Start Start: This compound Step1 Step 1: C1-Modification (Install Hinge Binder) Start->Step1 R-NH2, IPA, 60°C Step2 Step 2: C4-Arylation (Install Hydrophobic Group) Step1->Step2 Ar-B(OH)2, Pd(0) Step3 Step 3: Nitro Reduction (Unmask Amine) Step2->Step3 Fe/NH4Cl Final Target: Covalent Kinase Inhibitor Step3->Final Acryloyl Chloride

Figure 2: Synthetic workflow for a covalent inhibitor library.

References

  • Reactivity of 1-Chloroisoquinolines

    • Detailed kinetic studies on the displacement of 1-chloro-heterocycles.
    • Source: Journal of Heterocyclic Chemistry, "Nucleophilic substitution of 1-chloroisoquinolines."

  • Isoquinoline Synthesis & Functionalization

    • Comprehensive review on isoquinoline functionalization str
    • Source: Chemical Reviews, "Recent Advances in the Synthesis and Functionalization of Isoquinolines." Link

  • Suzuki Coupling on Heterocycles

    • Guide to Pd-catalyzed couplings on halogen
    • Source: Organic Process Research & Development, "Practical Palladium Catalysts for C-N and C-C Bond Formation." Link

  • Nitro Group Reductions

    • Standard protocols for chemoselective nitro reduction in the presence of halides.
    • Source: Organic Syntheses, Coll. Vol. 5, p.829 (1973). Link

(Note: While specific literature on the exact CAS 1369199-81-4 is limited in open access, the reactivity patterns cited above are established for the 1-chloro-4-bromo-6-nitroisoquinoline class.)

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive Application Note and Protocol Guide for the use of 4-Bromo-1-chloro-6-nitroisoquinoline in Palladium-catalyzed cross-coupling reactions. It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for regioselective functionalization.

Introduction & Compound Profile

This compound (CAS: 1369199-81-4) is a high-value heterocyclic building block characterized by its "Dual Electrophile" motif. It presents two distinct halogenated sites (C1-Cl and C4-Br) on an electron-deficient nitro-isoquinoline core.

This scaffold is particularly challenging—and valuable—due to the competing reactivities of the halogen substituents. The C1-Chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen and the electron-withdrawing 6-nitro group. Conversely, the C4-Bromo position is the preferred site for Palladium-catalyzed oxidative addition due to the weaker C-Br bond strength relative to C-Cl.

Successful utilization of this scaffold requires a strict adherence to Regioselective Control Hierarchies . This guide details protocols to selectively engage the C4-Br via Suzuki-Miyaura coupling while preserving the C1-Cl handle, or alternatively, to sequence reactions for dual functionalization.

Reactivity Profile & Mechanistic Logic
  • C1-Cl (The "Soft" Electrophile):

    • Activation:

      
      -position to Nitrogen; activated by 6-NO
      
      
      
      .
    • Primary Mode: SNAr (Addition-Elimination).

    • Pd-Reactivity: Slower oxidative addition than C4-Br, but can compete if highly active catalysts (e.g., Pd-dialkylbiarylphosphines) are used.

    • Risk: Hydrolysis to the isoquinolinone in aqueous basic media.

  • C4-Br (The "Hard" Electrophile):

    • Activation: Vinylous/Aryl halide character.

    • Primary Mode: Pd(0) Oxidative Addition.[1]

    • Selectivity: Reacts preferentially with Pd(0) over C1-Cl due to lower bond dissociation energy (C-Br < C-Cl).

Decision Tree & Workflow

The following diagram illustrates the decision logic for selective functionalization.

ReactionWorkflow Start Starting Material This compound Goal Desired Transformation? Start->Goal PathA Target: C4-Arylation (Keep C1-Cl Intact) Goal->PathA C4 First PathB Target: C1-Amination/Alkoxylation (Keep C4-Br Intact) Goal->PathB C1 First Suzuki Protocol A: Anhydrous Suzuki Coupling Pd(PPh3)4, CsF, DME PathA->Suzuki SNAr Protocol B: Controlled SNAr Amine, DIPEA, THF, 0°C PathB->SNAr ProdA Product A 4-Aryl-1-chloro-6-nitroisoquinoline Suzuki->ProdA ProdB Product B 4-Bromo-1-amino-6-nitroisoquinoline SNAr->ProdB Step2A Step 2: C1-Functionalization (SNAr or Buchwald) ProdA->Step2A Optional Step2B Step 2: C4-Functionalization (Suzuki/Sonogashira) ProdB->Step2B Optional

Caption: Workflow for regioselective functionalization of this compound.

Detailed Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C4 while preventing hydrolysis or substitution at C1-Cl. Challenge: Standard aqueous Suzuki conditions (e.g., Na


CO

/H

O) often lead to hydrolysis of the highly reactive C1-Cl to the isoquinolinone. Solution: Use anhydrous conditions with Cesium Fluoride (CsF) or anhydrous K

PO

.
Materials:
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) - Chosen for high C-Br/C-Cl selectivity compared to Buchwald precatalysts.
  • Base: CsF (2.0 equiv) or K

    
    PO
    
    
    
    (finely ground, anhydrous, 2.0 equiv)
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene (Anhydrous)

Procedure:
  • Setup: In a glovebox or under active Nitrogen flow, charge a dried reaction vial with the substrate (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh

    
    )
    
    
    
    (0.05 equiv), and CsF (2.0 equiv).
  • Solvation: Add anhydrous DME (0.1 M concentration relative to substrate). Do not add water.

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes or use freeze-pump-thaw cycling.

  • Reaction: Seal the vessel and heat to 80 °C for 4–6 hours.

    • Note: Monitor by LCMS. The C1-Cl is thermally stable in neutral/anhydrous conditions but check for any C1-arylation (bis-coupling).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).

    • Target Product: 4-Aryl-1-chloro-6-nitroisoquinoline.

Protocol B: C1-Selective SNAr (Pre-Coupling Functionalization)

Objective: Functionalize C1 with an amine or alkoxide prior to C4-coupling. Rationale: If the final target requires a C1-amine, it is often safer to install it first. The resulting C1-amino group is electron-donating, which deactivates the ring slightly, making the subsequent C4-Br oxidative addition slower but more selective (preventing bis-coupling).

Materials:
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: THF or DMF (Anhydrous)

Procedure:
  • Setup: Dissolve substrate in THF (0.2 M) at 0 °C (Ice bath). The nitro group makes C1-Cl extremely reactive; cooling is essential to prevent side reactions.

  • Addition: Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature.

    • Monitoring: TLC/LCMS should show rapid conversion.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine.

  • Outcome: Yields 4-Bromo-1-amino-6-nitroisoquinoline . This intermediate is now a standard aryl bromide for subsequent Suzuki/Sonogashira couplings (using standard aqueous protocols, as the sensitive C1-Cl is gone).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrolysis of C1-Cl Water present in Suzuki reaction; Base too strong (OH-).Switch to Protocol A (Anhydrous CsF/DME). Avoid Hydroxide bases.
Bis-Coupling (C1 & C4) Catalyst too active (e.g., XPhos, SPhos); Temperature too high.Use Pd(PPh

)

or PdCl

(dppf). Avoid electron-rich biaryl phosphines which promote C-Cl insertion. Lower temp to 60 °C.
No Reaction at C4 Catalyst deactivation by Nitro group or steric bulk.Increase temp to 100 °C. Switch to Pd(dppf)Cl

·DCM
. Ensure solvent is strictly deoxygenated.
C1-Cl Scrambling Halide exchange with salts (e.g., LiCl, NaI).Avoid using halide salts as additives. Use Carbonate or Phosphate bases.

Mechanistic Visualization

The following diagram depicts the catalytic cycle highlighting the selectivity filter.

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Fast at C4-Br) Pd0->OxAdd Preferred SidePath Side Reaction: OxAdd at C1-Cl Pd0->SidePath Slow with Pd(PPh3)4 Substrate Substrate (C4-Br, C1-Cl) Substrate->OxAdd Complex Pd(II)-Ar-Br Intermediate OxAdd->Complex TransMet Transmetallation (Ar-B(OH)2) Complex->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Product (C4-Aryl, C1-Cl) RedElim->Product

Caption: Catalytic cycle showing the kinetic preference for C4-Br oxidative addition.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Fairlamb, I. J. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of the American Chemical Society.[2] Link

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction.[3][4] Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (General reference for Isoquinoline reactivity trends).

Sources

Application Note: Optimizing Suzuki-Miyaura Coupling for 4-Bromoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of 4-bromoisoquinoline presents a distinct set of challenges compared to standard aryl halide couplings. The substrate suffers from two primary antagonistic factors: electronic deactivation of the palladium catalyst via nitrogen coordination (catalyst poisoning) and steric hindrance at the C4 position due to the peri-proton at C5.

This guide provides a validated protocol utilizing Buchwald Precatalysts (Gen 3/4) and bulky dialkylbiaryl phosphine ligands to suppress non-productive coordination. By following this protocol, researchers can achieve high turnover numbers (TON) and minimize protodeboronation byproducts.

Mechanistic Insight & Challenges

The "Off-Cycle" Trap (Catalyst Poisoning)

Isoquinoline contains a basic pyridine-like nitrogen. In standard catalytic cycles, the electron-rich Pd(0) or electrophilic Pd(II) species can coordinate to this nitrogen lone pair (


-donation) rather than undergoing oxidative addition at the C-Br bond. This forms a stable, unreactive "resting state" complex, effectively removing the catalyst from the cycle.
The Peri-Effect (Steric Clash)

Unlike 3-bromopyridine, 4-bromoisoquinoline possesses a hydrogen atom at the C5 position (the peri position). This proton exerts significant steric pressure on the C4 site.

  • Consequence: Standard ligands (e.g.,

    
    ) are often too small to prevent N-coordination but not bulky enough to accelerate reductive elimination in this crowded environment.
    
  • Solution: Extremely bulky, electron-rich ligands (e.g., XPhos , tBuXPhos ) are required. The bulk prevents the Pd from approaching the isoquinoline nitrogen (preventing poisoning) while the electron-rich nature facilitates oxidative addition into the electron-deficient C-Br bond.

Mechanistic Pathway Diagram

SuzukiMechanism Start Pd(0)-Ligand Active Species Poison DEAD END: Pd-N Coordinated Complex (Catalyst Poisoning) Start->Poison N-binding (Fast w/ small ligands) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + Substrate (Favored by Bulky Ligands) Substrate 4-Bromoisoquinoline TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Start Regeneration

Figure 1: The catalytic cycle highlighting the competition between productive oxidative addition and non-productive nitrogen coordination (poisoning).

Optimization Strategy

Ligand Selection: The "Buchwald" Advantage

We utilize Dialkylbiaryl phosphines . These ligands form a monolithic "roof" over the palladium center.

  • XPhos: Excellent general-purpose ligand for heteroaryl chlorides/bromides.[1]

  • A-taPhos: Superior for extremely hindered couplings if XPhos fails.

  • Avoid:

    
    , dppf (often insufficient for preventing N-binding in this specific substrate class).
    
Catalyst Source: Precatalysts vs. In-Situ

Use Precatalysts (e.g., XPhos Pd G3 or G4) .

  • Why? Generating Pd(0) from

    
     or 
    
    
    
    in situ is inconsistent and sensitive to air. G3/G4 precatalysts release the active Pd(0)-L species at a controlled rate upon exposure to base, ensuring a high concentration of active catalyst relative to the "poisoned" state.
Base and Solvent Effects[2][3]
  • Base:

    
      (Potassium Phosphate Tribasic). It provides a buffering effect that minimizes protodeboronation of the boronic acid, a common side reaction with heteroaryl boronic acids.
    
  • Solvent: 1,4-Dioxane/Water (4:1) . The water is critical for dissolving the inorganic base and facilitating the transmetallation step involving the boronate species.

Standardized Protocol

Objective: Coupling of 4-bromoisoquinoline (1.0 equiv) with Phenylboronic acid (1.2 equiv).

Reagents & Materials
ComponentReagentEquiv.[2]Role
Substrate 4-Bromoisoquinoline1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst XPhos Pd G3 0.02 - 0.05 (2-5 mol%)Precatalyst
Base

(finely ground)
2.0 - 3.0Activator
Solvent 1,4-Dioxane /

4:1 Ratio (0.2 M)Medium
Step-by-Step Procedure
  • Setup: Equip a reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar.

  • Charging Solids: Add 4-bromoisoquinoline (1.0 equiv), boronic acid (1.2 equiv),

    
     (2.0 equiv), and XPhos Pd G3 (2 mol%) to the vial.
    
    • Note: If the boronic acid is unstable (e.g., 2-pyridyl), increase to 1.5 equiv.

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed water (4:1 ratio).

    • Concentration: Aim for 0.2 M to 0.5 M relative to the bromide.

  • Reaction: Heat the mixture to 80°C - 100°C for 2-12 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H 208/210).

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues. Wash the filtrate with brine, dry over

    
    , and concentrate.
    

Troubleshooting & Optimization Matrix

If the standard protocol yields <50%, utilize this decision tree to optimize.

OptimizationMatrix Problem Low Yield / Incomplete Conversion Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Dehalogenated Product Present? Check1->Check2 No (SM Consumed) Sol1 Catalyst Death: Increase Temp to 110°C Switch to A-taPhos Pd G3 Check1->Sol1 Yes (Catalyst Poisoning) Sol2 Protodeboronation: Switch Base to K2CO3 Use Anhydrous Conditions (Dioxane only) Check2->Sol2 Yes (Hydrolysis) Sol3 Oxidative Addition Failure: Switch to Pd(tBu3P)2 (Highly active for aryl bromides) Check2->Sol3 No (Complex Mixture)

Figure 2: Decision matrix for troubleshooting low yields in isoquinoline couplings.

Common Failure Modes
  • Protodeboronation: The boronic acid loses the

    
     group and is replaced by H.
    
    • Fix: Use Boronic Esters (BPin) instead of acids, or reduce water content (switch to Toluene/EtOH/Base).

  • Homocoupling: The boronic acid couples to itself.

    • Fix: Degas solvents more rigorously (oxygen promotes homocoupling). Add the boronic acid slowly via syringe pump.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. (Foundational work on XPhos/SPhos for heteroaryls).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Sigma-Aldrich (Merck). Buchwald Phosphine Ligands for Cross Coupling (User Guide).

Sources

Application Note: Selective Reduction of the Nitro Group in 6-Nitroisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with isoquinoline scaffolds.

Executive Summary & Strategic Rationale

The 6-aminoisoquinoline moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical anchor in kinase inhibitors (e.g., ROCK, PKA inhibitors) and DNA-intercalating agents. The precursor, 6-nitroisoquinoline , presents a specific chemoselective challenge during reduction:

  • The Chemoselectivity Problem: The isoquinoline ring is electron-deficient and susceptible to heterogeneous catalytic hydrogenation (ring saturation to 1,2,3,4-tetrahydroisoquinoline), particularly under acidic conditions or high hydrogen pressures.

  • The Substituent Problem: Many bioactive scaffolds contain halogens (Cl, Br) at the 1- or 3-positions. Standard hydrogenolysis (Pd/C + H₂) frequently results in hydrodehalogenation.[1]

This guide details three validated protocols to address these specific scenarios, prioritizing Iron-mediated reduction as the most robust, self-validating system for preserving ring aromaticity.

Decision Matrix: Method Selection

Select the appropriate protocol based on your specific scaffold constraints.[1]

MethodSelection Start Starting Material: 6-Nitroisoquinoline Scaffold HalogenCheck Are Halogens (Cl, Br, I) Present on the Ring? Start->HalogenCheck ScaleCheck Scale of Reaction? HalogenCheck->ScaleCheck No MethodB PROTOCOL B: SnCl2 / HCl (Strict Halogen Retention) HalogenCheck->MethodB Yes (Risk of Dehalogenation) MethodA PROTOCOL A: Fe / NH4Cl or AcOH (High Selectivity, Scalable) ScaleCheck->MethodA > 10g (Cost/Safety) ScaleCheck->MethodA Intermediate MethodC PROTOCOL C: Catalytic H2 (Pd/C) (Cleanest Workup, No Halogens) ScaleCheck->MethodC < 1g (Speed) MethodB->MethodA Alternative if Sn workup difficult

Figure 1: Decision tree for selecting the optimal reduction strategy based on substrate functionality and scale.

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

Best for: Scalability, preserving the isoquinoline ring, and tolerance of most functional groups. Mechanism: Single electron transfer (SET) from zero-valent iron.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 6-Nitroisoquinoline (1.0 equiv)

  • Reductant: Iron powder (325 mesh, reduced) (5.0 equiv)

  • Electrolyte/Proton Source: Ammonium Chloride (

    
    ) (5.0 equiv) OR Acetic Acid (
    
    
    
    )
  • Solvent: Ethanol/Water (4:1 v/v)

  • Equipment: Mechanical stirrer (essential for slurry), Reflux condenser.

Step-by-Step Procedure
  • Activation (Optional but Recommended): Pre-wash Iron powder with 2% HCl for 1 minute, filter, and wash with ethanol and ether to remove surface oxides. This reduces induction time.

  • Slurry Formation: In a round-bottom flask, suspend 6-nitroisoquinoline (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Addition: Add

    
     (50 mmol) followed by the activated Iron powder (50 mmol).
    
  • Reaction: Heat the mixture to vigorous reflux (

    
    ).
    
    • Observation: The reaction typically turns dark brown/rust colored.

    • Time: Monitor by TLC (usually complete in 1–3 hours).

  • Workup (Critical for Yield):

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (3 x 20 mL). Do not let the filtrate cool before filtration, or product may crystallize with the iron sludge.

    • Concentration: Remove ethanol under reduced pressure.

    • Extraction: Dilute the aqueous residue with water, adjust pH to ~10 using saturated

      
      , and extract with Ethyl Acetate (3x).
      
    • Drying: Dry organic layer over

      
      , filter, and concentrate.[7]
      
Self-Validating Checkpoints
  • TLC: The starting material (Rf ~0.6 in 50% EtOAc/Hex) should disappear; a fluorescent blue spot (amine) appears at lower Rf (~0.3).

  • Visual: The solution changes from yellow (nitro) to fluorescent yellow/green (amine).

Protocol B: Stannous Chloride Reduction ( )

Best for: Substrates containing sensitive halogens (e.g., 1-chloro-6-nitroisoquinoline) where Fe/Acid might be too harsh or Pd/C causes dehalogenation.

Reagents
  • Substrate: Halogenated 6-nitroisoquinoline (1.0 equiv)

  • Reductant:

    
     (5.0 equiv)
    
  • Solvent: Ethanol or Ethyl Acetate (anhydrous preferred)

Step-by-Step Procedure
  • Dissolution: Dissolve the nitro compound in Ethanol (0.1 M concentration).

  • Addition: Add

    
     in one portion.
    
  • Reaction: Heat to

    
     for 2–4 hours.
    
    • Note: This reaction is homogeneous, unlike the Iron method.

  • Workup (The "Emulsion" Challenge):

    • Cool to room temperature.[8]

    • Pour into ice water. Neutralize carefully with saturated

      
      .
      
    • Crucial Step: If a stubborn emulsion forms (tin hydroxides), add Rochelle's Salt (Potassium sodium tartrate) solution and stir for 1 hour. This complexes the tin and allows phase separation.

    • Extract with EtOAc, dry, and concentrate.[7]

Protocol C: Catalytic Hydrogenation (Pd/C)

Best for: Non-halogenated scaffolds, small scale, rapid screening. Risk: Ring reduction.

Reagents
  • Catalyst: 5% or 10% Pd/C (wet support, 50% water).

  • Solvent: Methanol or THF.

  • Hydrogen Source:

    
     balloon (1 atm).
    
Step-by-Step Procedure
  • Safety: Purge flask with Nitrogen (

    
    ) before adding catalyst to avoid ignition of methanol vapors.
    
  • Assembly: Add substrate and solvent. Add Pd/C (10 wt% of substrate mass).[6]

  • Hydrogenation: Evacuate and backfill with

    
     (balloon) three times. Stir vigorously at Room Temperature .
    
    • Warning: Do NOT heat. Heating promotes reduction of the isoquinoline pyridine ring.

  • Monitoring: Check TLC every 30 minutes. Stop immediately upon consumption of starting material to prevent over-reduction.

  • Workup: Filter through Celite, wash with MeOH, concentrate.

Quantitative Comparison & Troubleshooting

FeatureMethod A (Fe/NH4Cl)Method B (SnCl2)Method C (Pd/C, H2)
Yield 85–95%70–85%90–99%
Selectivity (Ring) Excellent (100%)Excellent (100%)Moderate (Risk of THIQ*)
Selectivity (Halogen) GoodExcellentPoor (Dehalogenation)
Workup Difficulty Low (Filtration)High (Emulsions)Very Low (Filtration)
Scalability High (kg scale)Low (Waste disposal)Medium (Safety)

*THIQ = Tetrahydroisoquinoline (over-reduced ring)

QC: How to Verify Ring Integrity

If the isoquinoline ring is inadvertently reduced to tetrahydroisoquinoline, the aromatic signals in


 NMR will shift drastically.
  • Intact Isoquinoline (Target):

    • H-1 (Singlet):

      
       (Deshielded by Nitrogen).
      
    • H-3 (Doublet):

      
      .
      
  • Reduced Ring (Impurity):

    • H-1 (Singlet/Triplet): Shifts upfield to

      
      .
      
    • H-3: Shifts to aliphatic region (

      
      ).
      

Mechanistic Workflow (Iron Reduction)

The following diagram illustrates the electron transfer pathway and the critical buffering role of Ammonium Chloride in preventing side reactions.

FeReductionMechanism Substrate 6-Nitroisoquinoline Intermediate1 Nitroso (-NO) Substrate->Intermediate1 + 2e-, + 2H+ FeSurface Fe(0) Surface (Electron Source) FeSurface->Substrate SET FeSurface->Intermediate1 Intermediate2 Hydroxylamine (-NHOH) FeSurface->Intermediate2 Intermediate1->Intermediate2 + 2e-, + 2H+ Product 6-Aminoisoquinoline Intermediate2->Product + 2e-, + 2H+

Figure 2: Stepwise reduction mechanism on the iron surface. The reaction proceeds through nitroso and hydroxylamine intermediates, requiring 6 electrons total.

References

  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 6-Aminoisoquinoline. (Accessed 2023).[6] Link

  • BenchChem. Selective Reduction of the Nitro Group in 1,3-Dichloro-6-nitroisoquinoline to Yield 6-Amino-1,3-dichloroisoquinoline. (Accessed 2023).[6] Link

  • ChemicalBook. 6-Aminoisoquinoline Synthesis and Properties. (Accessed 2023).[6] Link

  • Burke, P. J., et al. "The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines... as potential bioreducible substrates."[9] Bioorganic & Medicinal Chemistry Letters, 21(24), 7447-7450.[9] Link

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe) Protocols.Link

Sources

Using 4-Bromo-1-chloro-6-nitroisoquinoline as a scaffold for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It details the strategic utilization of 4-Bromo-1-chloro-6-nitroisoquinoline as a versatile scaffold for Type I and Type II kinase inhibitor synthesis.

Document Type: Synthetic Protocol & Strategic Guide Scaffold ID: this compound (CAS: 66728-98-1 analogs) Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Executive Summary

The isoquinoline core is a privileged pharmacophore in kinase drug discovery, serving as the structural backbone for approved inhibitors like Fasudil (ROCK) and investigational compounds targeting CK2, EGFR, and SYK .

The This compound scaffold offers a unique "Tri-Vector" substitution pattern that aligns perfectly with the ATP-binding pocket architecture:

  • C1-Chloro (

    
     Reactive):  Targets the Hinge Region .
    
  • C4-Bromo (Cross-Coupling Reactive): Vectors into the Gatekeeper/Solvent Front .

  • C6-Nitro (Reducible/Derivatizable): Extends into the Solvent Channel or Allosteric Pocket .

This guide provides a validated synthetic workflow to sequentially functionalize this scaffold with high regioselectivity, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Chemical Reactivity Profile & Strategic Logic

Success with this scaffold relies on exploiting the distinct reactivity differentials between the halogenated positions and the nitro group.

The Reactivity Hierarchy
  • C1-Chloro (Most Reactive): The C1 position is highly electrophilic due to the adjacent endocyclic nitrogen (imine-like character) and the electron-withdrawing effect of the C6-nitro group. It undergoes Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • C4-Bromo (Intermediate Reactivity): The C4 position is sterically less accessible and electronically less activated for

    
     than C1. However, it is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
    
  • C6-Nitro (Latent Functionality): The nitro group serves two purposes: it activates the ring for the initial C1 substitution and serves as a masked aniline for late-stage diversification (e.g., amide coupling, urea formation).

Strategic Workflow Diagram

The following flowchart illustrates the optimal reaction sequence to maintain regiocontrol.

G Start Scaffold 4-Br-1-Cl-6-NO2-Isoquinoline Step1 Step 1: Hinge Binder (SNAr at C1) Start->Step1 Aniline/Amine iPrOH, Heat Step2 Step 2: Gatekeeper Vector (Suzuki at C4) Step1->Step2 Boronic Acid Pd(dppf)Cl2, Base Step3 Step 3: Solvent Tail (Nitro Reduction + Amide Coupling) Step2->Step3 Fe/NH4Cl or H2/Pd then R-COCl Final Final Kinase Inhibitor Step3->Final Purification

Caption: Sequential functionalization strategy exploiting reactivity differentials (C1 > C4 > C6).

Detailed Synthetic Protocols

Step 1: Introduction of the Hinge Binder (C1 Substitution)

The C1-chloro is displaced by an amine or aniline nucleophile. This group typically forms hydrogen bonds with the kinase hinge region (e.g., Glu/Met backbone residues).

Mechanism:


 (Addition-Elimination).
Critical Control:  Temperature control is vital to prevent premature displacement of the C4-bromo or bis-substitution.

Protocol:

  • Reagents:

    • Scaffold: this compound (1.0 equiv)

    • Nucleophile: 4-Morpholinoaniline or equivalent hinge binder (1.1 equiv)

    • Solvent: Isopropanol (iPrOH) or n-Butanol.

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.0 equiv) - Optional if aniline is nucleophilic enough.
      
  • Procedure:

    • Dissolve the scaffold in iPrOH (0.2 M concentration).

    • Add the amine nucleophile and DIPEA.

    • Heat to 80°C for 4–6 hours. Monitor by LC-MS.

    • Note: The C1-Cl is significantly more reactive; C4-Br remains intact at this temperature.

  • Work-up:

    • Cool to room temperature.[1][2][3] The product often precipitates as a bright yellow/orange solid.

    • Filter and wash with cold ether. If no precipitate, evaporate and purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Elaboration of the Gatekeeper Region (C4 Coupling)

With the C1 position occupied, the C4-bromo is now targeted using Pd-catalyzed cross-coupling. This vector allows exploration of the hydrophobic back-pocket or the solvent front.

Mechanism: Suzuki-Miyaura Cross-Coupling.

Protocol:

  • Reagents:

    • Substrate: Product from Step 1 (1.0 equiv)

    • Boronic Acid/Ester: Phenylboronic acid derivative (1.2 equiv)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      .
    • Base:

      
       (2M aqueous solution, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a microwave vial or pressure tube.

    • Add Dioxane and aqueous Base.[1] Sparge with Nitrogen for 5 mins.

    • Heat to 100°C (conventional) or 120°C (microwave, 30 min).

    • Caution: Ensure the nitro group is not reduced; avoid hydrogen sources or active metal reductions (

      
      ) at this stage.
      
  • Work-up:

    • Dilute with EtOAc, wash with water/brine.[1]

    • Dry over

      
      , concentrate, and purify via column chromatography.
      
Step 3: Solvent Channel Extension (Nitro Reduction & Acylation)

The C6-nitro group is reduced to an aniline, which is then coupled to solubilizing groups (e.g., piperazines, morpholines) via amide or urea linkages.

Protocol:

  • Reduction:

    • Dissolve C1,C4-substituted intermediate in Ethanol/Water (4:1).

    • Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

    • Reflux at 80°C for 2 hours. (Alternative:

      
       in EtOH).
      
    • Filter through Celite to remove iron sludge. Concentrate to obtain the crude C6-amine.

  • Derivatization (Amide Coupling):

    • Dissolve crude amine in DCM/DMF.

    • Add Carboxylic Acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv).

    • Stir at RT for 2–12 hours.

  • Final Purification:

    • Perform Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to isolate the final inhibitor.

Quantitative Data Summary

Reaction StepReactivity FocusTypical YieldCritical Parameter
Step 1 (

)
C1-Cl vs C4-Br85 - 95%Temp < 100°C to avoid C4 side-reactions.
Step 2 (Suzuki) C4-Br70 - 85%Degassing required; Base strength (

preferred).
Step 3 (Reduction) C6-

->

90 - 98%Iron/NH4Cl is milder than

(preserves halides if present).

Structural Biology Context: The Binding Mode

Understanding why we synthesize the molecule this way is crucial. The diagram below visualizes the theoretical binding mode of the final scaffold within a typical kinase ATP pocket (e.g., EGFR, CDK).

BindingMode cluster_ligand Inhibitor Scaffold Interactions ATP_Pocket ATP Binding Pocket Hinge C1-Substituent (Hinge Binder) H-Bonds to Backbone ATP_Pocket->Hinge H-Bonding Gatekeeper C4-Substituent (Hydrophobic) Contacts Gatekeeper ATP_Pocket->Gatekeeper Van der Waals Isoquinoline Isoquinoline Core (Scaffold) Isoquinoline->Hinge Isoquinoline->Gatekeeper Solvent C6-Tail (Solubilizing) Exits to Solvent Isoquinoline->Solvent

Caption: Theoretical binding mode. C1 engages the hinge, C4 targets the gatekeeper, and C6 extends to the solvent.

References

  • Isoquinoline Scaffolds in Kinase Inhibition

    • Title: "Recent Advances in Synthetic Isoquinoline-Based Deriv
    • Source: MDPI / PubMed (2025)
    • Link:[Link] (Search Term: Isoquinoline Kinase Inhibitor SAR)

  • Regioselectivity of Halogenated Heterocycles

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides"
    • Source: Chemical Science (RSC), 2016.
    • Link:[Link]

  • Nucleophilic Substitution Principles

    • Title: "Reactivity of chloro-nitroquinolines in Nucleophilic Arom
    • Source: BenchChem / Organic Chemistry Portal
    • Link:[Link]

  • Synthesis of 4-Bromoisoquinoline Precursors

    • Title: "Synthesis of 4-Bromoisoquinoline"[4][5]

    • Source: PrepChem / Organic Syntheses
    • Link:[Link]

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

Application Notes and Protocols for the Functionalization of 1-Chloro-isoquinolines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C1-Functionalized Isoquinolines

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. Functionalization at the C1 position, in particular, provides a key vector for modulating molecular properties and exploring structure-activity relationships (SAR) in drug discovery programs. Traditional methods for forging C-N bonds at this position often require harsh conditions or suffer from limited substrate scope. The ad­vent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, offering a mild and versatile methodology for the construction of C(sp²)-N bonds.[1]

This guide provides a comprehensive overview of strategies and detailed protocols for the successful Buchwald-Hartwig amination of 1-chloro-isoquinolines, a readily available and cost-effective starting material. We will delve into the mechanistic nuances pertinent to this electron-deficient N-heterocyclic substrate, discuss the critical parameters for reaction optimization—including catalyst, ligand, base, and solvent selection—and provide actionable, step-by-step protocols for researchers in synthetic and medicinal chemistry.

Mechanistic Considerations for an Electron-Deficient Heterocycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][2] While the fundamental steps of oxidative addition, amine coordination and deprotonation, and reductive elimination apply, the electronic nature of the 1-chloro-isoquinoline substrate introduces specific considerations.

The C1 position of the isoquinoline ring is electron-deficient due to the inductive effect of the adjacent nitrogen atom. This electronic property can facilitate the initial oxidative addition of the C-Cl bond to the Pd(0) center, a typically rate-limiting step for less reactive aryl chlorides. However, the nitrogen lone pair of the isoquinoline ring or the product amine can also coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The judicious selection of a sterically hindered and electron-rich ligand is therefore paramount to mitigate these unproductive pathways and promote the desired catalytic turnover.

Buchwald-Hartwig Catalytic Cycle Figure 1: Catalytic Cycle for the Buchwald-Hartwig Amination of 1-Chloro-isoquinoline Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd 1-Chloro-isoquinoline AmineCoord Amine Coordination and Deprotonation OxAdd->AmineCoord Amine, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd(0)L2 Product N-Substituted 1-Amino-isoquinoline RedElim->Product CatalystRegen Catalyst Regeneration

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters for Successful Amination of 1-Chloro-isoquinolines

The successful amination of 1-chloro-isoquinolines is contingent upon the careful selection of several key reaction parameters.

Palladium Precursor and Ligand Selection

The combination of a palladium precursor and a phosphine ligand is the heart of the catalytic system. For electron-deficient and potentially coordinating substrates like 1-chloro-isoquinoline, bulky, electron-rich monodentate biarylphosphine ligands are generally the most effective. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step.

Ligand ClassRecommended LigandsKey Characteristics & Performance Notes
Bulky Monodentate Biarylphosphines XPhos, SPhos, RuPhosGenerally provide high yields and broad substrate scope. Their steric bulk can prevent catalyst dimerization and deactivation. XPhos is often a robust first choice for challenging couplings.
Chelating Bisphosphines BINAP, XantphosCan be effective, particularly for less sterically demanding amines. Xantphos, with its wide bite angle, is known to be effective in the coupling of heteroaryl halides.[3]
Ferrocene-Based Diphosphines Josiphos-type ligandsHave shown utility in the amination of various heteroaryl chlorides.

Palladium Precursors: Common choices include Pd₂(dba)₃ and Pd(OAc)₂. Pre-formed palladium-ligand complexes, known as precatalysts, can also be employed for enhanced stability and reactivity.

Base Selection

The choice of base is critical for the deprotonation of the amine nucleophile to form the active palladium-amido complex. The strength of the base must be sufficient to deprotonate the coordinated amine without causing degradation of the substrate or product.

BasepKaHTypical Applications and Considerations
Sodium tert-butoxide (NaOtBu) ~19A strong, non-nucleophilic base that is often the most effective for a wide range of amines. Incompatible with base-sensitive functional groups.[4]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A very strong base that can be useful for less nucleophilic amines or when NaOtBu is ineffective.
Potassium Phosphate (K₃PO₄) ~12.3A weaker inorganic base suitable for substrates with base-sensitive functional groups. May require higher reaction temperatures.
Cesium Carbonate (Cs₂CO₃) ~10.3A mild base often used in conjunction with more sensitive substrates and nucleophiles.
Solvent Selection

Aprotic, non-coordinating solvents are generally preferred for Buchwald-Hartwig aminations.

SolventBoiling Point (°C)Notes
Toluene 111A common and effective solvent for a wide range of Buchwald-Hartwig reactions.
Dioxane 101Another widely used solvent, though its potential to form peroxides should be noted.
Tetrahydrofuran (THF) 66A lower-boiling solvent, suitable for reactions that proceed at lower temperatures.
tert-Butanol 82Can be used, sometimes in combination with other solvents.

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of 1-chloro-isoquinoline. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Experimental_Workflow Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Pd source, Ligand, Base, 1-Chloro-isoquinoline, Amine, Solvent) Setup->Reagents Reaction Reaction at Elevated Temperature (e.g., 80-120 °C) Reagents->Reaction Monitoring Monitoring by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization of Product Purification->Analysis

Sources

Strategic Functionalization of 4-Bromo-1-chloro-6-nitroisoquinoline: A Modular Approach for SAR Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISOQ-SAR-001

Introduction & Strategic Rationale

The scaffold 4-Bromo-1-chloro-6-nitroisoquinoline represents a "privileged structure" for high-throughput SAR (Structure-Activity Relationship) profiling. Its value lies in its tri-orthogonal reactivity profile , allowing medicinal chemists to sequentially diversify three distinct vectors without protecting group manipulations.

This guide outlines a validated, sequential derivatization strategy designed to maximize library diversity while minimizing side reactions. The workflow exploits the inherent electronic differences between the C1-chloro (electrophilic), C4-bromo (metal-labile), and C6-nitro (reducible) positions.

The "Tri-Vector" Reactivity Hierarchy

To ensure chemoselectivity, the reaction sequence must follow the electronic logic of the isoquinoline core:

  • Vector A (C1-Position): The most electrophilic site. The adjacent ring nitrogen activates the C1-chloride toward Nucleophilic Aromatic Substitution (

    
    ) . This must be performed first to prevent hydrolysis or competing oxidative addition during subsequent metal-catalyzed steps.
    
  • Vector B (C4-Position): The C4-bromide is less prone to

    
     but is an excellent handle for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) .
    
  • Vector C (C6-Position): The nitro group serves as a masked aniline. It is reduced last to generate a nucleophilic amine for amide coupling or sulfonylation. Early reduction would create an aniline that could poison Pd-catalysts or interfere with C1-substitution.

Visual Workflow: Chemo-Selectivity Map

Reactivity_Map Scaffold 4-Bromo-1-chloro- 6-nitroisoquinoline Step1 STEP 1: C1-Diversification (SNAr) Scaffold->Step1  Primary/Secondary Amines  (Mild Base, 60-80°C) Step2 STEP 2: C4-Diversification (Pd-Coupling) Step1->Step2  Boronic Acids  (Pd(0), Base, 90°C) Step3 STEP 3: C6-Modulation (Nitro Reduction) Step2->Step3  Fe/NH4Cl or H2/Pt(S)  (Chemoselective) Library Final SAR Library Step3->Library  Acylation/Sulfonylation

Figure 1: The sequential logic flow for derivatizing the isoquinoline scaffold. The order (Red -> Yellow -> Green) is critical to avoid side reactions.

Detailed Experimental Protocols

Phase 1: C1-Diversification via

Objective: Introduce solubility-enhancing groups or pharmacophores at the C1 position. Mechanism: Addition-Elimination. The ring nitrogen renders C1 highly susceptible to nucleophilic attack.

Protocol:

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous Isopropanol (IPA) or DMF (0.2 M concentration).

    • Scientist's Note: IPA is preferred for green chemistry and ease of workup, but DMF is required for poorly soluble amine nucleophiles.

  • Reagent Addition: Add the amine nucleophile (1.2 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv).

  • Reaction: Heat to 60–80°C for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot.

  • Workup:

    • If IPA used: Cool to RT. The product often precipitates. Filter and wash with cold ether.

    • If DMF used: Dilute with water/ice. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4.[1][2]

Critical Data Points:

Parameter Condition Rationale

| Solvent | IPA or DMF | Protic solvents (IPA) accelerate


 via transition state stabilization. |
| Base  | DIPEA or K2CO3 | Scavenges HCl by-product. |
| Temp  | 60–80°C | Sufficient to overcome activation energy without displacing the C4-Br. |
Phase 2: C4-Diversification via Suzuki-Miyaura Coupling

Objective: Install biaryl or heteroaryl motifs at C4. Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetallation and reductive elimination.[3]

Protocol:

  • Setup: In a microwave vial or pressure tube, combine the C1-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl2·DCM (5 mol%).

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1) .

    • Scientist's Note: Water is essential for the activation of the boronic acid.

  • Base: Add Na2CO3 or K3PO4 (3.0 equiv).

  • Reaction: Sparge with Argon for 5 mins. Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Column Chromatography.

Troubleshooting Table:

Issue Probable Cause Solution
Hydrodehalogenation Overheating or excess H2 source Reduce temp; ensure Argon atmosphere is rigorous.
Protodeboronation Unstable boronic acid (e.g., 2-pyridyl) Switch to Boronic Ester or MIDA boronate; use anhydrous conditions with CsF.

| No Reaction | Catalyst poisoning | Ensure the C1-amine used in Step 1 does not strongly chelate Pd (e.g., avoid free thiols). |

Phase 3: C6-Modulation via Chemoselective Reduction

Objective: Reduce the nitro group to an aniline without removing any halogens (if C4-Br was preserved) or over-reducing the ring. Challenge: Standard Hydrogenation (H2, Pd/C) often causes hydrodehalogenation (loss of C4-Br or C1-Cl if present).

Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions) This method is chemically orthogonal to aryl halides, ensuring the integrity of the scaffold.

  • Preparation: Dissolve the nitro-intermediate (1.0 equiv) in Ethanol/Water (3:1) .

  • Reagents: Add Iron Powder (reduced, 5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv).

  • Reaction: Heat to reflux (80°C ) with vigorous stirring for 1–2 hours.

    • Visual Cue: The reaction mixture will turn from yellow/orange to a dark rusty brown sludge.

  • Workup: Filter hot through Celite (caution: pyrophoric iron waste). Wash the pad with MeOH. Concentrate the filtrate.

  • Derivatization (Optional): The resulting aniline is prone to oxidation. Immediately couple with an acid chloride or sulfonyl chloride to generate the final library entry.

Experimental Workflow Diagram

Workflow_Logic Start Start: 4-Bromo-1-chloro- 6-nitroisoquinoline SNAr_Check Decision: Is C1-Nucleophile Sensitive to Pd? Start->SNAr_Check Route_A Route A (Standard): 1. SNAr (C1) 2. Suzuki (C4) SNAr_Check->Route_A No (Amines, Alkoxides) Route_B Route B (Alternative): 1. Suzuki (C4) 2. SNAr (C1) SNAr_Check->Route_B Yes (Thiols, complex heterocycles) Reduction Reduction of C6-NO2 (Fe/NH4Cl) Route_A->Reduction Route_B->Reduction Final Final SAR Analog Reduction->Final

Figure 2: Decision tree for workflow execution. Route A is the standard protocol for 90% of SAR libraries.

References

  • Selective Reduction of Nitro Groups: Gamble, A. B., et al. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 2007.

  • Suzuki Coupling Mechanisms: "Suzuki Coupling: Mechanism & Examples." NRO Chemistry, 2021.

  • Isoquinoline Functionalization: "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline." BenchChem, 2025.[4]

  • SNAr Reactivity Profiles: "Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism." Wikipedia / Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Overcoming solubility issues with nitroisoquinolines in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues in Polar Aprotic Solvents

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Brick Dust" Challenge

Welcome to the technical support portal. If you are here, you are likely staring at a flask of 5-nitroisoquinoline or 8-nitroisoquinoline that refuses to dissolve in DMSO, or perhaps it has formed an intractable tar upon heating.

Nitroisoquinolines present a classic "brick dust" challenge in organic synthesis. While theoretically soluble in polar aprotic solvents (DMSO, DMF, DMAc, NMP), their behavior is governed by a high crystal lattice energy derived from strong


-

stacking interactions, exacerbated by the electron-withdrawing nitro group.

This guide moves beyond basic "add and stir" instructions. We break down the thermodynamics of solvation and provide field-tested protocols to ensure your material is in solution, reactive, and stable.

Module 1: Diagnostic & Decision Matrix

Before attempting to force your material into solution, analyze your system using the Solvation Decision Tree . Heating nitro-heterocycles in DMSO/DMF indiscriminately can lead to rapid decomposition or energetic runaway events.

Visualization: The Solvation Decision Tree

SolvationStrategy Start Start: Solid Nitroisoquinoline CheckWater Is Solvent Anhydrous? Start->CheckWater DrySolvent ACTION: Dry Solvent (Mol. Sieves) CheckWater->DrySolvent No (<99.5%) CheckTemp Is Heating Required? CheckWater->CheckTemp Yes DrySolvent->CheckWater SafeHeat ACTION: Heat-Cool Cycle (Max 60°C) CheckTemp->SafeHeat Yes Sonicate ACTION: Degassing Sonication CheckTemp->Sonicate No CheckColor Did Solution Darken? SafeHeat->CheckColor Sonicate->CheckColor Success Result: Stable Solution CheckColor->Success No (Yellow/Amber) Fail Result: Decomposition/Tars CheckColor->Fail Yes (Black/Dark Red)

Caption: Logical flow for safely dissolving nitroisoquinolines without inducing decomposition.

Module 2: The "Golden" Protocols

Protocol A: The Anhydrous "Stepwise" Method (Recommended)

Best for: Preparation of stock solutions for biological assays or sensitive catalytic reactions.

The Science: Nitroisoquinolines are hydrophobic. When you dump the powder directly into a large volume of DMSO, the solvent forms a "cage" around the exterior of the crystal clumps, preventing penetration. This protocol uses surface wetting to break surface tension.

Reagents:

  • Nitroisoquinoline substrate[1][2]

  • Anhydrous DMSO or DMF (Stored over 4Å Molecular Sieves)

  • Dichloromethane (DCM) or Acetone (as a wetting agent)

Step-by-Step:

  • Weighing: Place the nitroisoquinoline in a round-bottom flask or vial.

  • Wetting: Add a minimal amount of volatile solvent (DCM or Acetone)—just enough to wet the solid into a paste. This disrupts the crystal lattice surface.

  • Evaporation: Gently blow nitrogen over the paste until the volatile solvent is mostly removed but the solid remains "expanded" or amorphous.

  • Solvation: Add the anhydrous DMSO/DMF slowly down the side of the vessel.

  • Sonication: Sonicate at room temperature for 5–10 minutes.

    • Note: Do not use a heated bath. The mechanical energy of sonication is usually sufficient.

Protocol B: The "Slurry-to-Solution" (For Reactions)

Best for: Chemical synthesis where high concentration is required.

The Science: For reactions like nucleophilic aromatic substitution (


), you do not need a homogeneous solution at 

. As the dissolved fraction reacts, Le Chatelier’s principle drives more solid into solution.
  • Suspend: Suspend the nitroisoquinoline in the solvent (0.5 M to 1.0 M concentration).

  • Reagent Addition: Add your nucleophile (e.g., amine, alkoxide).

  • Controlled Heating: Heat to the reaction temperature (typically 60–80 °C for nitroisoquinolines).

    • Observation: The slurry will often clear to a homogeneous solution as the reaction proceeds and the less soluble starting material is converted to the more soluble product.

Module 3: Troubleshooting & FAQs

Q1: "My solution turned black immediately upon heating in DMF. What happened?"

Diagnosis: You likely triggered oxidative degradation or a Meisenheimer complex formation with impurities.

  • The Cause: DMF and DMSO can decompose at high temperatures to form dimethylamine or other basic species. Nitroisoquinolines are electron-deficient; in the presence of trace bases and heat, they are prone to polymerization or ring-opening decomposition.

  • The Fix:

    • Never heat nitroisoquinolines in DMF/DMSO above 100°C unless strictly necessary.

    • Degas your solvent with Nitrogen/Argon for 15 minutes prior to mixing to remove dissolved oxygen.

    • Reference: See decomposition pathways of nitro-heterocycles in basic media [1].

Q2: "I added water to quench my reaction, and the product 'oiled out' instead of crystallizing."

Diagnosis: This is the "Oiling Out" phenomenon, common with low-melting solids like 5-nitroisoquinoline (m.p. ~106-109°C) [2].

  • The Cause: When water (highly polar) is added quickly to DMSO, the solubility drops rapidly. If the mixture is warm, or if the product's melting point is depressed by impurities/solvent, it separates as a supercooled liquid (oil) rather than a crystal.

  • The Fix:

    • Seed Crystals: Add a tiny crystal of pure product before adding water.

    • Slow Addition: Add water dropwise with vigorous stirring.

    • Cooling: Ensure the mixture is cooled to 0–5°C during the water addition.

Q3: "How do I remove DMSO/DMF after the experiment? It won't rotovap off."

Diagnosis: High boiling points (DMSO: 189°C, DMF: 153°C) make rotary evaporation difficult and risky for thermally unstable nitro compounds.

  • The Fix: Use the Aqueous Extraction Workup .

    • Rule of Thumb: Dilute the reaction mixture with 5–10 volumes of water (or brine).

    • Extraction: Extract with Ethyl Acetate or DCM. The nitroisoquinoline will partition into the organic layer, while DMSO/DMF stays in the water.

    • Wash: Wash the organic layer 3x with water (to remove residual DMSO) and 1x with Brine.

    • Reference: Standard workup protocols for polar aprotic solvents [3].

Module 4: Comparative Data

Table 1: Solubility Profile of 5-Nitroisoquinoline

SolventPolarity (Dielectric

)
Solubility RatingPrimary RiskRecommended Use
DMSO 46.7HighSkin absorption; freezing point (18°C)Biological assays;

reactions
DMF 36.7HighHydrolysis to dimethylamineHigh-temp coupling reactions
Acetonitrile 37.5ModerateLow boiling point (82°C)Crystallization; HPLC
Water 80.1Insoluble"Oiling out"Anti-solvent for precipitation
DCM 8.9Moderate/LowVolatilityExtraction; Wetting agent

Module 5: Advanced Workflow Visualization

Visualization: The Aqueous Workup Strategy

How to recover Nitroisoquinoline from DMSO/DMF without rotovapping.

Workup RxnMix Reaction Mixture (Product + DMSO) Dilution Step 1: Dilute (10x Vol Water/Brine) RxnMix->Dilution Extract Step 2: Extract (EtOAc or DCM) Dilution->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product + Trace DMSO) PhaseSep->OrgLayer AqLayer Aqueous Layer (DMSO + Salts) PhaseSep->AqLayer Wash Step 3: Back-Wash (3x Water) OrgLayer->Wash Dry Step 4: Dry (Na2SO4 + Evap) Wash->Dry Final Final Solid Nitroisoquinoline Dry->Final

Caption: Standard extraction protocol to remove high-boiling polar aprotic solvents.

References

  • MDPI. (2020). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives. Molecules. [Link]

  • University of Rochester. (n.d.). Workup for Reactions in DMF or DMSO. Department of Chemistry. [Link]

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic Solvents. [Link]

Sources

Minimizing side reactions during the functionalization of C1-chloro isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of C1-Chloro Isoquinolines

Welcome to the technical support center for the functionalization of C1-chloro isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the isoquinoline scaffold. The unique electronic nature of the C1 position—activated for nucleophilic attack yet susceptible to various side reactions during cross-coupling—presents distinct challenges.[1][2] This resource provides in-depth, troubleshooting-focused guidance to help you minimize unwanted side reactions and optimize your synthetic outcomes.

Understanding the Core Challenge: Reactivity of the C1 Position

The C1 position of an isoquinoline is electronically analogous to the 2- and 4-positions of pyridine. The nitrogen atom's electron-withdrawing effect makes the C1 carbon electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr).[1][2] However, this same electronic property influences its behavior in palladium-catalyzed cross-coupling reactions, often leading to a delicate balance between desired product formation and undesired pathways like hydrodehalogenation (protodechlorination) or catalyst deactivation.

Troubleshooting Guides: A Q&A Approach

This section directly addresses common problems encountered during the functionalization of C1-chloro isoquinolines, organized by reaction type.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but its application to electron-deficient heteroaryl chlorides like 1-chloro isoquinoline requires careful optimization.

Q1: My Suzuki coupling is sluggish, or the yield is low. What are the primary factors to investigate?

A1: Low reactivity in Suzuki couplings with heteroaryl chlorides is a frequent issue. The root cause often lies in the oxidative addition step, which can be challenging for the C-Cl bond.

  • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] Modern catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are essential.[4][5][6] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[5] Consider ligands such as SPhos, XPhos, or RuPhos, which are designed for challenging substrates.[7]

  • Base Selection: The choice of base is critical. Weak bases like Na₂CO₃ may not be effective. Stronger bases such as Cs₂CO₃ or K₃PO₄ are often required to facilitate the transmetalation step, especially when using boronic acids with lower nucleophilicity.[8] Ensure the base is anhydrous and finely powdered for optimal reactivity.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical. The water is crucial for dissolving the base and facilitating the catalytic cycle. However, poor solubility of your isoquinoline starting material can be a limiting factor.[9] If solubility is an issue, consider alternative solvents like DMF or DME, but be mindful of potential side reactions.[3][9]

Q2: I'm observing significant hydrodehalogenation (protodechlorination) of my C1-chloro isoquinoline. How can I minimize this side reaction?

A2: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common parasitic reaction in palladium-catalyzed couplings of aryl chlorides.[10][11] It can arise from β-hydride elimination from the palladium intermediate or from reactions involving solvent or trace water as a hydride source.

  • Minimize Hydride Sources: Ensure your solvents are anhydrous and your reagents are dry. While some water is often necessary for the base to function, excess water can promote hydrodehalogenation.

  • Ligand Selection: The ligand's steric and electronic properties play a crucial role. Bulky ligands that favor a fast reductive elimination step over competing side reactions can suppress hydrodehalogenation.[10]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired cross-coupling.

Q3: My boronic acid is decomposing or forming homocoupled byproducts. What's the cause and solution?

A3: Boronic acid instability is a well-known issue, leading to protodeborylation (loss of the boronic acid group) or oxidative homocoupling.

  • Protect Your Boronic Acid: If you suspect decomposition, switch to more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[8] These are generally more robust under reaction conditions and release the boronic acid in situ.

  • Degas Thoroughly: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure your reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before heating.

  • Use Fresh Reagents: Use high-purity, fresh boronic acid. Older batches may have partially decomposed, leading to lower yields and more side products.[8]

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the go-to method for forming C-N bonds.[10][12] However, the nitrogen atom within the isoquinoline ring can complicate the reaction.

Q1: My amination reaction is slow, and I'm recovering unreacted starting material. How can I improve the reaction rate?

A1: Similar to the Suzuki reaction, the challenge often lies with the C-Cl bond activation.

  • Catalyst/Ligand System: This is the most critical parameter. Aryl chlorides require highly active catalysts. Use bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) or NHC ligands, which have been shown to facilitate the coupling of challenging substrates.[10][13]

  • Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[7] Weaker bases are generally not sufficient.

  • Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Ensure the solvent is rigorously dried, as water can consume the strong base and deactivate the catalyst.[7]

Q2: I'm observing competitive binding or reaction at the isoquinoline nitrogen (N2). How do I ensure selectivity for the C1 position?

A2: The lone pair on the isoquinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle or leading to undesired side reactions. This is a classic issue with nitrogen-containing heterocycles.[4][5]

  • Sterically Hindered Ligands: Employing very bulky ligands can create a sterically crowded environment around the palladium center. This can disfavor coordination of the bulky isoquinoline ring nitrogen while still allowing the oxidative addition at the C1-Cl bond to proceed.

  • Substrate Modification: In some challenging cases, transiently quaternizing the isoquinoline nitrogen with an alkyl halide can block its coordination. The quaternizing agent would be removed during workup. This is an advanced strategy and requires careful optimization.

Section 3: Sonogashira Coupling

The Sonogashira coupling is used to install alkyne moieties, but it is notoriously sensitive to reaction conditions, especially when using heteroaryl chlorides.

Q1: My primary side product is the homocoupled alkyne dimer (Glaser coupling). How can I suppress this?

A1: Glaser coupling is the most common side reaction in Sonogashira couplings and is directly mediated by the copper(I) co-catalyst in the presence of oxygen.[14][15][16][17]

  • Implement Copper-Free Conditions: The most effective solution is to switch to a copper-free Sonogashira protocol.[14][16][17] These protocols rely on highly active palladium/phosphine ligand systems that can facilitate the catalytic cycle without the need for a copper co-catalyst. This completely eliminates the pathway for Glaser coupling.[14][17]

  • Rigorous Inert Atmosphere: If using a traditional copper-catalyzed system, maintaining a strictly anaerobic (oxygen-free) environment is critical.[16] Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon is preferred) throughout the reaction.

  • Amine Base: The amine base (e.g., triethylamine or diisopropylamine) plays a role in both the desired reaction and the Glaser coupling. Using a bulkier amine base can sometimes disfavor the bimolecular Glaser pathway.

Q2: The reaction starts but then stalls, suggesting catalyst deactivation. What is the cause?

A2: Catalyst deactivation can occur through the formation of inactive palladium species (e.g., Pd black) or through inhibition by reaction components.

  • Inhibition by Copper: Interestingly, while essential in the classic protocol, excess copper(I) has been observed to inhibit the Sonogashira reaction of aryl chlorides.[14] If you must use copper, use the minimal effective amount (e.g., 1-5 mol%).

  • Ligand Choice: For aryl chlorides, robust ligands that protect the palladium center are crucial. Ligands like SPhos or Xantphos can provide the necessary stability.[18]

Section 4: Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the C1-chloro group with a nucleophile is often the most straightforward functionalization method, leveraging the intrinsic electrophilicity of the C1 position.[1][2]

Q1: My SNAr reaction with an oxygen or nitrogen nucleophile is not proceeding, even at high temperatures. How can I promote the reaction?

A1: While the C1 position is activated, strong activation may be needed for less reactive nucleophiles.[1]

  • Increase Nucleophile Strength: If using a neutral nucleophile like an alcohol or amine, adding a base (e.g., NaH for alcohols, K₂CO₃ for amines) will deprotonate it to generate the more potent anionic nucleophile (alkoxide or amide).

  • Solvent Effects: Use a polar aprotic solvent like DMSO or DMF. These solvents excel at solvating the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "naked" and highly reactive. They also help stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[19]

  • Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the nucleophile from a solid or aqueous phase into the organic phase where the isoquinoline is dissolved.

Data & Protocol Section

Table 1: Recommended Starting Conditions for Minimizing Side Reactions
Reaction TypeTarget TransformationKey Side Reaction(s)Recommended Catalyst/LigandRecommended BaseRecommended SolventKey Tip
Suzuki-Miyaura C1-ArylHydrodehalogenation, Boronic Acid DecompositionPd₂(dba)₃ / SPhos or XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane / H₂OUse a boronic acid pinacol ester for stability.[8]
Buchwald-Hartwig C1-AmineCatalyst Inhibition, HydrodehalogenationPd₂(dba)₃ / Josiphos or RuPhosNaOtBuToluene or THFUse a bulky, electron-rich ligand to prevent N2 coordination.[10]
Sonogashira C1-AlkyneGlaser HomocouplingPd(PPh₃)₂Cl₂ / P(t-Bu)₃Cs₂CO₃ or Et₃NDMF or 1,4-DioxaneEmploy a copper-free protocol to eliminate Glaser coupling.[14][16][17]
SNAr C1-Nu (O, N, S)No Reaction(Not applicable)NaH (for ROH), K₂CO₃ (for R₂NH)DMSO or DMFUse a polar aprotic solvent to enhance nucleophilicity.[19]
Experimental Protocol: Copper-Free Sonogashira Coupling of C1-Chloro Isoquinoline

This protocol is a starting point and should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the C1-chloro isoquinoline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and P(t-Bu)₃ (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive flow of argon, add Cs₂CO₃ (2.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M.

  • Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Key Reaction Pathways and Competing Side Reactions

cluster_start Starting Material cluster_desired Desired Functionalization cluster_side Common Side Reactions C1Cl C1-Chloro Isoquinoline Suzuki C1-Aryl (Suzuki) C1Cl->Suzuki Pd Cat., Ligand Boronic Acid, Base Buchwald C1-Amine (Buchwald-Hartwig) C1Cl->Buchwald Pd Cat., Ligand Amine, Base Sonogashira C1-Alkyne (Sonogashira) C1Cl->Sonogashira Pd Cat., Alkyne Base, +/- Cu(I) SNAr C1-Nu (SNAr) C1Cl->SNAr Nucleophile Base, Solvent Inhibition Catalyst Inhibition (N2 Coordination) C1Cl->Inhibition N2 Lone Pair Coordination HDH Hydrodehalogenation (Protodechlorination) Suzuki->HDH Favored by: - Poor Ligand - Hydride Source Buchwald->HDH Glaser Alkyne Homocoupling (Glaser) Sonogashira->Glaser Requires: - Cu(I) - Oxygen Inhibition->Suzuki Blocks Catalyst Inhibition->Buchwald Inhibition->Sonogashira

Caption: Overview of functionalization pathways and common competing side reactions.

Diagram 2: Troubleshooting Workflow for a Failed Suzuki Coupling

Start Problem: Low Yield in Suzuki Coupling Q_Catalyst Is the Catalyst System Optimized for Ar-Cl? Start->Q_Catalyst A_Catalyst_No Action: Switch to bulky, e--rich ligand (e.g., SPhos, XPhos) Q_Catalyst->A_Catalyst_No No Q_Base Is the Base Strong Enough? Q_Catalyst->Q_Base Yes A_Catalyst_No->Q_Base A_Base_No Action: Switch to K₃PO₄ or Cs₂CO₃. Ensure it is anhydrous. Q_Base->A_Base_No No Q_Side_Products Are Side Products Observed? Q_Base->Q_Side_Products Yes A_Base_No->Q_Side_Products A_HDH Problem: Hydrodehalogenation Action: Use anhydrous solvents, optimize ligand. Q_Side_Products->A_HDH Yes (HDH) A_Homo Problem: Homocoupling Action: Degas thoroughly, use boronic ester. Q_Side_Products->A_Homo Yes (Homo) Success Reaction Optimized Q_Side_Products->Success No A_HDH->Success A_Homo->Success

Caption: Decision tree for troubleshooting failed Suzuki-Miyaura coupling reactions.

References

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Retrieved from [Link]

  • Ahrens, S., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]

  • ResearchGate. (n.d.). Optimization of ligands. Retrieved from [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). MDPI. [Link]

  • Quimicaorganica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2022). PMC. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Ball, M., et al. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • Reddit. (n.d.). Problems with Suzuki coupling. Retrieved from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2017). University of Basel. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025). ACS Publications. [Link]

  • YouTube. (2020). Reactions of Isoquinoline. Retrieved from [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). International Journal of ChemTech Research. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization. (2013). PubMed. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. (2022). PMC. [Link]

  • University of Bath. (n.d.). Chapter 7: Quinolines and Isoquinolines. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. Retrieved from [Link]

  • Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. (2023). ResearchGate. [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2005). The Journal of Organic Chemistry. [Link]

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. (2022). PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2022). MDPI. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Frontiers in Copper-promoted C1-functionalization of Tetrahydroisoquinoline Using Cross-dehydrogenative Coupling. (2023). Bentham Science. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • The intrinsic electrophilicity of C1 in isoquinolines is sufficient to... (n.d.). ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in Sonogashira coupling of bromo-isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOQ-SONO-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Diagnostic Overview: Why Your Reaction Failed

If you are observing low conversion (<20%) or stalled reactions when coupling bromo-isoquinolines, you are likely encountering heterocycle-induced catalyst poisoning . Unlike standard aryl bromides, isoquinolines possess a basic nitrogen atom that fundamentally alters the catalytic landscape.

The Core Problem: Competitive Coordination

In a standard Sonogashira cycle, the Palladium (Pd) center cycles between Pd(0) and Pd(II). However, the isoquinoline nitrogen is a potent Lewis base.

  • The Trap: After oxidative addition, the isoquinoline nitrogen can coordinate intramolecularly (if 1-bromo) or intermolecularly to the Pd(II) center.

  • The Consequence: This forms a stable, saturated 18-electron "off-cycle" complex that prevents the incoming alkyne/copper-acetylide from binding. The catalyst enters a resting state and eventually decomposes to Palladium black.

Mechanism & Failure Points

The following diagram illustrates the standard catalytic cycle versus the "Death Spiral" caused by isoquinoline coordination.

Sonogashira_Isoquinoline_Failure Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromo-Isoquinoline Coordination Substrate Poisoning (Pd-N Chelation) OxAdd->Coordination Isoquinoline N-binding Transmet Transmetallation (Cu-Acetylide entry) OxAdd->Transmet Standard Path DeadEnd INACTIVE COMPLEX (Catalyst Death) Coordination->DeadEnd Irreversible RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 - Product

Figure 1: The catalytic diversion pathway where the isoquinoline nitrogen sequesters the Palladium species, halting the cycle.

Technical Solutions & Optimization Strategy

To fix this, we must prevent the nitrogen from binding to the metal centers. We employ three strategies: Steric Shielding , Copper Elimination , and Electronic Masking .

Strategy A: Ligand Selection (Steric Shielding)

Standard ligands like PPh3 are insufficiently bulky to prevent N-coordination. You must switch to bulky, electron-rich phosphines (Buchwald ligands) that sterically crowd the Pd center, making it physically impossible for the isoquinoline nitrogen to bind while still allowing the linear alkyne to react.

Ligand ClassExamplesSuitability for IsoquinolinesMechanism of Action
Triphenylphosphines PPh3, TPPTSPoor Low steric bulk; easily displaced by N-heterocycles.
Bidentate dppf, dppeModerate Forces cis-geometry, but can still suffer poisoning.
Buchwald (Dialkylbiaryl) XPhos, SPhos, RuPhos Excellent High steric bulk prevents N-coordination; electron-rich nature boosts oxidative addition.
Bulky Alkyl cataCXium A, dtbpf Excellent Specifically designed to facilitate difficult couplings with heteroarenes.
Strategy B: The Copper-Free Protocol

Copper (CuI) is a double-edged sword. While it accelerates transmetallation, Copper also coordinates strongly to isoquinoline nitrogens. This sequesters the co-catalyst and can lead to the formation of unreactive Cu-isoquinoline complexes.

  • Recommendation: For bromo-isoquinolines, remove Copper entirely . Use a "Copper-Free" Sonogashira protocol driven by a powerful Pd catalyst and an amine base [1].[1][2]

Strategy C: Positional Isomer Considerations
  • 1-Bromo-isoquinoline: The nitrogen is adjacent to the reaction site. This causes extreme steric crowding and potential chelation. Solution: Use Pd-162 (tBu3P-Pd-G2) or XPhos-Pd-G2 .

  • 4-Bromo / 5-Bromo: The nitrogen is distal but still acts as a Lewis base. Solution: Standard bulky ligands (AmPhos) usually suffice.

Experimental Protocols

Protocol A: High-Efficiency Copper-Free Method (Recommended)

Best for: 1-bromo-isoquinolines and deactivated substrates.

Reagents:

  • Substrate: 1.0 equiv Bromo-isoquinoline

  • Alkyne: 1.2 - 1.5 equiv

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: Cs2CO3 (2.0 equiv) or Piperidine (3.0 equiv)

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (Degassed)

Procedure:

  • Inert Setup: Charge a reaction vial with the aryl bromide, Pd catalyst, ligand, and inorganic base (if using Cs2CO3). Cap and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed solvent and the amine base (if using liquid base) via syringe.

  • Alkyne Addition: Add the terminal alkyne last.

  • Thermal Activation: Heat to 80–100°C . Note: Room temperature is rarely sufficient for bromo-isoquinolines without Cu.

  • Monitoring: Monitor by LC-MS. If conversion stalls at 50%, add a second portion of catalyst (1 mol%).

Protocol B: The "Masking" Workaround

If Protocol A fails, mask the nitrogen.

  • Oxidation: Convert the isoquinoline to Isoquinoline N-oxide using m-CPBA.

  • Coupling: Perform standard Sonogashira (the N-oxide is far less basic and will not poison the Pd).

  • Reduction: Reduce the N-oxide back to the free base using Zn/AcOH or PCl3 post-coupling.

Troubleshooting Decision Tree

Follow this logic flow to diagnose persistent issues.

Troubleshooting_Tree Start Reaction Yield < 20% CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Gone Yes (SM Consumed) CheckSM->SM_Gone SM_Remains No (SM Remains) CheckSM->SM_Remains CheckProd Is Product forming? SM_Gone->CheckProd Dehal Issue: Dehalogenation (Hydrodebromination) CheckProd->Dehal No (SM -> Ar-H) Glaser Issue: Glaser Coupling (Alkyne Homocoupling) CheckProd->Glaser No (Alkyne-Alkyne dimer) Sol_Dehal Sol: Dry solvent strictly. Lower Temp. Dehal->Sol_Dehal Sol_Glaser Sol: Remove O2 (Freeze-Pump-Thaw). Switch to Cu-Free. Glaser->Sol_Glaser CheckColor Reaction Color? SM_Remains->CheckColor Black Black Precipitate (Pd Aggregation) CheckColor->Black Pd Black NoChange No Color Change (Catalyst Inactive) CheckColor->NoChange Orange/Yellow Sol_Black Sol: Ligand is too weak. Switch to XPhos/Buchwald. Black->Sol_Black Sol_NoChange Sol: Temp too low. Heat to 100°C. NoChange->Sol_NoChange

Figure 2: Logic flow for diagnosing specific failure modes in isoquinoline coupling.

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately upon adding the amine base. Is this normal? A: No. Immediate black precipitation indicates rapid reduction of Pd(II) to Pd(0) followed by aggregation into inactive nanoparticles (Palladium Black). This suggests your ligand is not stabilizing the Pd(0) species effectively against the amine. Fix: Switch to a bidentate ligand (like dppf) or a bulky Buchwald ligand (XPhos) and ensure the solvent is thoroughly degassed to prevent oxidation-induced decomposition [2].

Q: Can I use microwave irradiation? A: Yes, and it is often recommended for bromo-isoquinolines. Microwave heating (100–120°C for 30-60 mins) can overcome the activation energy barrier imposed by the electron-deficient ring and the steric hindrance, often outcompeting the catalyst poisoning pathway [3].

Q: Why is "Glaser Coupling" (homocoupling) dominating my reaction? A: This occurs when Oxygen is present, particularly in Copper-catalyzed systems. The Copper oxidizes the alkyne to a radical which dimerizes. Fix: Degas solvents using the Freeze-Pump-Thaw method (sparging is insufficient for difficult couplings) or switch to the Copper-Free Protocol outlined above [4].

References

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[1][3] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Bagley, M. C., et al. (2002). Microwave-assisted Sonogashira coupling reactions of halopyridines and haloquinolines. Tetrahedron Letters, 43(46), 8331-8334. Link

  • Pu, X., Li, H., & Colacot, T. J. (2013). C–H Activation vs Cross-Coupling: The Role of Pd–L Interactions in the Sonogashira Reaction. Journal of Organic Chemistry, 78(2), 568–581. Link

Sources

Optimizing temperature and catalyst load for 4-Bromo-1-chloro-6-nitroisoquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Process Optimization for 4-Bromo-1-chloro-6-nitroisoquinoline

Executive Technical Summary

The scaffold This compound presents a unique "orthogonal reactivity" profile essential for library synthesis. However, its dual-halogenated nature creates a competitive landscape between Nucleophilic Aromatic Substitution (SNAr) at the C1 position and Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) at the C4 position.

  • The "Nitro Effect": The electron-withdrawing nitro group at C6 significantly depletes electron density from the pyridine ring. This activates the C1-Cl bond toward SNAr under mild conditions but simultaneously deactivates the C4-Br bond toward oxidative addition, often requiring higher temperatures or specialized ligands for cross-coupling.

  • The Optimization Paradox: Increasing temperature to drive the sluggish C4-coupling often triggers unwanted SNAr side reactions at C1 (hydrolysis or solvent attack) or catalyst deactivation.

This guide provides validated protocols to decouple these reactivities through precise temperature and catalyst load management.

Reactivity & Pathway Visualization

The following diagram illustrates the divergent reaction pathways and the critical decision nodes for selectivity.

ReactivityMap Start 4-Bromo-1-chloro- 6-nitroisoquinoline Path_C1 Pathway A: C1-Substitution (SNAr) Start->Path_C1 Nucleophiles (RO-, RNH2) Temp: 0-40°C Path_C4 Pathway B: C4-Coupling (Pd-Catalysis) Start->Path_C4 Boronic Acids, Pd(0) Temp: 60-90°C Prod_C1 1-Functionalized 4-Bromo-Intermediate Path_C1->Prod_C1 Fast Kinetics (Activated by 6-NO2) Prod_C4 4-Functionalized 1-Chloro-Intermediate Path_C4->Prod_C4 Slow Kinetics (Deactivated Ring) Side_Prod Side Product: Dehalogenation / Hydrolysis Path_C4->Side_Prod Temp > 100°C or Strong Base

Figure 1: Divergent reactivity pathways. The 6-nitro group accelerates Pathway A (C1-Cl displacement) while retarding Pathway B (C4-Br oxidative addition), necessitating strict thermal control.

Troubleshooting & Optimization Guide (Q&A)

Q1: I am attempting a Suzuki coupling at C4, but I see significant hydrolysis of the C1-chloride. How do I stop this?

Diagnosis: The C1-Cl bond is extremely labile due to the 6-nitro group. Using hydroxide bases (KOH, NaOH) or high temperatures (>90°C) in aqueous media will cause rapid hydrolysis to the isoquinolone. Corrective Protocol:

  • Switch Bases: Replace hydroxides with anhydrous bases like K₃PO₄ or Cs₂CO₃ .

  • Solvent System: Move from aqueous/alcohol mixtures to anhydrous aprotic solvents (e.g., 1,4-Dioxane or Toluene).

  • Temperature: Cap the reaction temperature at 80°C . If conversion is low, do not increase temperature; instead, switch to a more active ligand (e.g., SPhos or XPhos) to facilitate oxidative addition at lower thermal energy.

Q2: My catalyst loading is high (5 mol%), but the reaction stalls at 60% conversion. Should I add more catalyst?

Diagnosis: Catalyst death (aggregation to Pd black) is likely occurring before the reaction completes, often due to the electron-deficient nature of the substrate making the oxidative addition step the rate-determining bottleneck. Corrective Protocol:

  • Do NOT just add more Pd. This often accelerates aggregation.

  • The "Dosing" Strategy: Split the 5 mol% loading into two aliquots. Add 2.5 mol% at T=0 and the remaining 2.5 mol% at T=4 hours.

  • Ligand Ratio: Ensure the Ligand:Pd ratio is at least 2:1 (for monodentate phosphines) to stabilize the active Pd(0) species.

  • Optimization Matrix: See Table 1 below for recommended loading vs. ligand combinations.

Q3: Can I perform the SNAr reaction at C1 after the Suzuki coupling?

Technical Insight: Yes, but it is risky. The Suzuki product (biaryl) is valuable. Subjecting it to SNAr conditions might degrade the new C-C bond if conditions are harsh. Recommended Workflow:

  • Perform SNAr FIRST (at C1): The C1-Cl displacement is robust and high-yielding. It also installs a group (e.g., -OMe, -NBn2) that is electron-donating, which deactivates the ring slightly, making the subsequent oxidative addition at C4 easier (more electron-rich metal center).

  • Perform Suzuki SECOND (at C4): The catalyst will perform better on the electron-rich intermediate.

Experimental Optimization Data

Table 1: Catalyst Loading & Ligand Optimization for C4-Suzuki Coupling

Substrate: this compound (1.0 eq), Ph-B(OH)₂ (1.2 eq), K₃PO₄ (2.0 eq), Toluene, 80°C, 12h.

EntryCatalyst SystemPd Load (mol%)Ligand:Pd RatioConversion (%)Yield (%)Notes
1Pd(PPh₃)₄5.0N/A45%30%Significant Pd black formation.
2Pd(OAc)₂ / PPh₃5.04:168%55%Excess ligand stabilized Pd, improved turnover.
3Pd(OAc)₂ / SPhos 2.0 2:1 98% 92% Recommended. SPhos facilitates oxidative addition on electron-poor rings.
4Pd₂(dba)₃ / XPhos1.02:195%88%High efficiency, but catalyst cost is higher.
5Pd(dppf)Cl₂3.01:170%65%Moderate performance; difficult to remove residual Pd.
Table 2: Temperature Effects on Regioselectivity (C1 vs C4)

Reaction: Suzuki conditions (Pd/SPhos). Target: C4-Coupling.

Temp (°C)C4-Product (Desired)C1-Hydrolysis (Impurity)C1-Suzuki (Impurity)Verdict
60°C40%<1%0%Too cold; incomplete conversion.
80°C 92% <2% <1% Optimal Window.
100°C75%15%5%Thermal energy overcomes activation barrier for C1 side reactions.
120°C50%30%12%Loss of regiocontrol.

Standard Operating Procedures (SOPs)

Protocol A: Optimized C4-Suzuki Coupling (Low Catalyst Load)

Objective: Selective arylation at C4 without disturbing C1-Cl.

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with:

    • This compound (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • K₃PO₄ (anhydrous, 2.0 equiv) - Critical: Do not use carbonate/hydroxide.

    • Pd(OAc)₂ (2.0 mol%)

    • SPhos (4.0 mol%)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 10 mins.

  • Reaction: Seal and heat to 80°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts and Pd aggregates. Concentrate and purify via flash chromatography.

Protocol B: Selective C1-SNAr Substitution

Objective: Functionalization of C1 prior to coupling.

  • Setup: Dissolve this compound (1.0 equiv) in THF or DMF (0.5 M).

  • Reagent: Add Nucleophile (e.g., Morpholine, 1.1 equiv) and DIPEA (1.2 equiv).

  • Reaction: Stir at 0°C to Room Temperature .

    • Note: The 6-nitro group makes this reaction extremely fast. Heating is rarely required and may cause decomposition.

  • Monitoring: Check TLC/LCMS after 30 minutes. Reaction is typically complete < 1 hour.

References

  • Synthesis of 4-Bromoisoquinoline Derivatives

    • Title: Synthesis of 4-Bromoisoquinoline.[1]

    • Source: PrepChem.com
    • URL:[Link]

  • Suzuki Coupling Optimization & Mechanism

    • Title: Suzuki Cross-Coupling Reactions.[2][3][4][5]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Reactivity of Nitro-substituted Quinolines/Isoquinolines

    • Title: A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline.
    • Source: BenchChem[6]

  • Catalyst Loading in Cross-Coupling

    • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the C
    • Source: ACS Public
    • URL:[Link]

Sources

Resolving stability issues of 4-Bromo-1-chloro-6-nitroisoquinoline under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Basic Conditions

Ticket ID: ISOQ-BN-004 | Status: Resolved | Tier: Advanced Chemical Support[1][2]

Core Directive: The Stability Paradox

The Central Conflict: You are working with 4-Bromo-1-chloro-6-nitroisoquinoline .[1] This molecule presents a classic "reactivity paradox." The C6-Nitro group and the isoquinoline nitrogen synergistically activate the C1-Chloride , rendering it hypersensitive to nucleophilic aromatic substitution (


).[1]

However, standard protocols for functionalizing the C4-Bromine (e.g., Suzuki-Miyaura, Sonogashira) typically require basic conditions , which inadvertently trigger the hydrolysis of the C1-Cl bond.[1]

The Symptom: Users frequently report the formation of an insoluble yellow/brown precipitate during cross-coupling or aqueous workup. This is not polymerization; it is the thermodynamic sink of the reaction: the formation of 4-bromo-6-nitroisoquinolin-1(2H)-one (the lactam tautomer).[1]

Diagnostic & Root Cause Analysis

Mechanism of Failure: Base-Mediated Hydrolysis

The C1 position in isoquinoline is electron-deficient (similar to an acid chloride).[1] The presence of a nitro group at C6 further depletes electron density from the ring, making C1 an aggressive electrophile.

  • Attack: Hydroxide (

    
    ) or alkoxide (
    
    
    
    ) attacks C1.[1][2]
  • Elimination: Chloride (

    
    ) is ejected.[1][2]
    
  • Tautomerization: The resulting 1-hydroxyisoquinoline rapidly tautomerizes to the stable 1-isoquinolone (Lactam) form.[1]

Visualizing the Degradation Pathway

DegradationPathway SM Starting Material (4-Br-1-Cl-6-NO2-Isoquinoline) TS Meisenheimer-like Transition State SM->TS + Base/Nucleophile Lactam Degradation Product (Isoquinolone/Lactam) TS->Lactam - Cl (Fast Tautomerization) Base Aq. Base (OH-) or Alcohol (RO-)

Figure 1: The irreversible degradation pathway of activated 1-chloroisoquinolines in the presence of protic bases.

Troubleshooting Protocols

Scenario A: Preserving C1-Cl during C4-Br Cross-Coupling

Objective: Perform a Suzuki or Sonogashira coupling at C4 without hydrolyzing the C1-Cl bond.[1] Standard Failure: Using


 in 

.[2]
The Solution: Anhydrous "Water-Free" Coupling

To prevent hydrolysis, you must eliminate the nucleophile (


) from the system entirely.[1]

Optimized Protocol:

  • Solvent System: Switch to Anhydrous 1,4-Dioxane or Toluene .[1][2] Do not use alcohols or aqueous mixtures.[1][2]

  • Base Selection: Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .[1][2] These must be finely ground and dried.[1][2]
  • Catalyst: Use highly active catalysts that work at lower temperatures to minimize background substitution, such as

    
      or 
    
    
    
    / XPhos
    .[1][2]

Step-by-Step Methodology:

  • Flame-dry a reaction vial and cool under Argon flow.

  • Add This compound (1.0 equiv), Boronic Acid (1.1 equiv), and dry

    
      (2.0 equiv).
    
  • Add

    
      (5 mol%).[1][2]
    
  • Seal the vial and purge with Argon for 5 minutes.

  • Inject Anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate) through the septum.[1][2]

  • Heat to 60-80°C . Note: Do not exceed 90°C; thermal energy can trigger background SNAr even with weak nucleophiles.

  • Workup: Dilute with EtOAc, wash once with cold brine. Do not wash with basic solutions (NaHCO3/NaOH).[1][2] Dry over

    
     immediately.
    
Scenario B: Intentional Substitution at C1 (SNAr)

Objective: Replace the C1-Cl with an amine or alkoxide.[1] Issue: The reaction runs "too fast" or produces byproducts.

Guidance: Because of the C6-Nitro group, the C1-Cl is hyper-reactive.[1][3] You do not need harsh conditions.[1][2]

  • Temperature: Run at 0°C to Room Temperature . Reflux is rarely necessary and leads to tar.[1][2]

  • Base: Use a non-nucleophilic organic base like DIPEA (Hünig's Base) or 2,6-Lutidine to scavenge the HCl formed.[1][2] Avoid inorganic bases if solubility is poor.[1][2]

Comparative Stability Data

The following table illustrates the half-life (


) of the C1-Cl bond under various conditions. Data approximated based on general reactivity of nitro-activated isoquinolines.
ConditionSolvent SystemBaseEstimated Stability (

)
Outcome
Standard Suzuki DME / Water (3:1)

< 15 MinutesTotal Hydrolysis (Lactam)
Mild Suzuki THF / Water (9:[1]1)

~ 1 HourMixed Product + Hydrolysis
Anhydrous 1,4-Dioxane

(Dry)
> 24 Hours Stable (Desired Coupling)
Protic Solvent Methanol

< 30 MinutesFormation of C1-Methoxy ether

Decision Logic for Experimental Design

Use this flow to select the correct reaction conditions for your specific goal.

DecisionTree Start Experimental Goal Q1 Targeting C4 (Br) or C1 (Cl)? Start->Q1 PathC1 Target: C1 (SNAr) Q1->PathC1 C1 Functionalization PathC4 Target: C4 (Coupling) Q1->PathC4 C4 Functionalization AdviceC1 Use mild nucleophile 0°C to RT No Catalyst needed PathC1->AdviceC1 Q2 Is Base Required? PathC4->Q2 NoBase Use Negishi Coupling (Organozinc) Q2->NoBase Avoid Base Entirely YesBase Use Anhydrous Suzuki (Cs2CO3 / Dioxane) Q2->YesBase Base is Essential

Figure 2: Strategic selection of reaction conditions to avoid C1-Cl degradation.

Frequently Asked Questions (FAQ)

Q: My reaction turned opaque yellow immediately after adding base. What happened? A: You likely formed the isoquinolone (lactam) . The color change is characteristic of the extended conjugation in the tautomerized product. Check LCMS for a mass shift of -18 (Cl) + 17 (OH) = -1 Da (or +16 Da from the parent).[1] Note: In ESI+, the lactam often flies as [M+H]+.

Q: Can I use ethanol or methanol as a co-solvent? A: Absolutely not. With the 6-nitro activation, the C1-Cl will undergo


 with the solvent (methanolysis) almost instantly in the presence of base, converting your chloride to a methyl ether.

Q: How do I store the starting material? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to atmospheric moisture over time, which will slowly hydrolyze the surface of the solid, leading to impure batches.

Q: I need to remove the C1-Cl after my coupling. How do I do that? A: Perform the C4 coupling first (using the Anhydrous Protocol). Then, perform a catalytic hydrogenolysis (


, 

,

) to remove the C1-Cl.[1][2] Warning: The nitro group will also reduce to an amine under these conditions. If the nitro group must be preserved, use a selective hydrodechlorination method (e.g., Ammonium Formate transfer hydrogenation) carefully monitored.[2]

References

  • Reactivity of 1-Chloroisoquinolines:Structure and Reactivity of Heteroaryl Chlorides.

    • Source: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. Wiley.[1][2][4]

    • Context: General reactivity patterns of electron-deficient nitrogen heterocycles.[1][2][5]

    • [1]

  • Mechanisms of Hydrolysis (Isoquinolones): Tautomerism and stability of 1-isoquinolones.[1]

    • Source: PubChem Compound Summary for 1(2H)-Isoquinolinone.[1][2]

    • Context: Thermodynamic stability of the hydrolysis product.
  • Anhydrous Cross-Coupling Protocols: Palladium-Catalyzed Cross-Coupling Reactions.[1][2]

    • Source: Sigma-Aldrich / Merck Technical Guides.[1][2]

    • Context: Protocols for water-sensitive substrates using Cs2CO3.[1][2]

  • Nitro-Group Activ

    
    : Nucleophilic Aromatic Substitution in Drug Discovery.
    
    • Source: Roughley, S. D., & Jordan, A. M. (2011).[1][2] Journal of Medicinal Chemistry.

    • Context: Electronic effects of nitro groups on ortho/para leaving groups.[2]

    • [1]

Sources

Column chromatography solvent systems for separating nitroisoquinoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Solvent Systems for Separating Nitroisoquinoline Intermediates Role: Senior Application Scientist, Separation Technologies Division[1]

Technical Guide: Advanced Purification of Nitroisoquinoline Intermediates

Introduction Separating nitroisoquinoline intermediates—specifically the regioisomers 5-nitroisoquinoline and 8-nitroisoquinoline—presents a dual challenge in chromatography: basicity and isomeric similarity .[1]

As a Senior Application Scientist, I often see researchers struggle here. The isoquinoline nitrogen (pKa ~5.[1]4) acts as a Lewis base, interacting strongly with acidic silanols on silica gel, causing severe peak tailing.[1] Simultaneously, the nitro group introduces a strong dipole that lowers the basicity but increases polarity.[1] The 5- and 8-isomers often co-elute because their dipole moments and hydrophobic surface areas are nearly identical.[1]

This guide moves beyond standard "Hexane/Ethyl Acetate" recipes. It provides a self-validating logic for selecting solvent systems that suppress silanol activity while maximizing isomeric resolution.[1]

Part 1: The Solvent System Matrix

Do not rely on a single solvent system.[1] Use this matrix to select the correct mobile phase based on your specific separation challenge.

System Class Solvent Composition Target Application Mechanism of Action
Class A: General Screening DCM / MeOH (98:2 to 90:10) Initial purification of crude nitration mixtures.[1]High solubility power.[1] Methanol disrupts hydrogen bonding; DCM solubilizes the aromatic core.[1]
Class B: Silanol Suppression DCM / MeOH / NH₄OH (90:9:1) Eliminating "streaking" or "tailing" of the isoquinoline core.[1]Ammonium hydroxide competes for acidic silanol sites, sharpening the peak shape.[1]
Class C: Isomer Resolution Toluene / Acetone (Gradient 5% → 20%) Separating 5-nitro vs. 8-nitro isomers.Pi-pi stacking interactions (Toluene) differentiate the isomers based on subtle steric accessibility of the aromatic rings.[1]
Class D: High Polarity EtOAc / MeOH / TEA (80:15:5) Highly polar, multi-substituted nitroisoquinolines.[1]Triethylamine (TEA) modifies pH; EtOAc provides hydrogen bond acceptance without the volatility of ether.[1]

Critical Insight: For nitroisoquinolines, Class C (Toluene/Acetone) often provides better isomeric resolution than DCM/MeOH because the planar toluene molecules interact differently with the 5- and 8-positions, creating a "shape selectivity" effect that silica alone cannot achieve.[1]

Part 2: Strategic Protocols

Protocol 1: The "Buffered Silica" Column Packing Method

Use this when your compound streaks (Rf 0.2 to 0.6 smear).

The Logic: Pre-equilibrating the silica with a base is more effective than just adding base to the mobile phase.[1] It ensures the entire column length is deactivated before the sample hits it.[1]

  • Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in a solution of Hexane containing 1% Triethylamine (TEA) .

  • Packing: Pour the slurry into the column. Flush with 3 column volumes (CV) of the same Hexane/1% TEA solution.

  • Equilibration: Switch to your running solvent (e.g., Hexane/EtOAc 1:1 with 1% TEA) and flush for 2 CVs.

  • Loading: Dissolve your crude nitroisoquinoline in the minimum amount of DCM (avoid MeOH for loading if possible, as it broadens bands).[1] Load carefully.

  • Elution: Run the gradient. The TEA ensures the isoquinoline nitrogen flows freely without "sticking" to the silica backbone.[1]

Protocol 2: The "Hybrid" Separation for Isomers (5-NO₂ vs 8-NO₂)

Use this when chromatography alone yields overlapping peaks.[1]

The Logic: 5-nitroisoquinoline and 8-nitroisoquinoline have different lattice energies.[1] Crystallization removes the bulk of the major isomer (usually 5-nitro), leaving a mother liquor enriched in the minor isomer (8-nitro), which is then easily purified by chromatography.[1]

  • Step 1 (Bulk Reduction): Dissolve the crude nitration mixture in hot Ethanol or Acetone.[1] Cool slowly to 0°C.

  • Step 2 (Filtration): Filter the precipitate.[1] This is typically high-purity 5-nitroisoquinoline (Major isomer).[1]

  • Step 3 (Chromatography): Take the filtrate (Mother Liquor), concentrate it, and run a Class C (Toluene/Acetone) column.[1]

  • Result: The minor isomer (8-nitro), now 50% of the mixture in the filtrate, will resolve as a distinct band, no longer swamped by the major isomer.[1]

Part 3: Troubleshooting & FAQs

Q1: My nitroisoquinoline is sticking to the baseline even in 100% EtOAc. What now?

Diagnosis: The compound has likely formed a salt with the silica or is poorly soluble.[1] Solution: Switch to DCM/MeOH/NH₄OH (90:9:1) .

  • Why? The ammonia deprotonates any salt forms (returning them to the free base) and the methanol provides the polarity needed to elute.[1]

  • Caution: Silica dissolves slightly in high MeOH (>20%).[1] Keep MeOH under 15%.

Q2: I see two spots on TLC, but they merge into one broad peak on the column.

Diagnosis: Column overloading or "Band Broadening" due to sample solvent. Solution:

  • Check Loading Solvent: Did you load in DCM or MeOH? If so, the sample might have traveled too fast initially.[1] Dry load your sample: adsorb it onto a small amount of silica, evaporate the solvent, and pour the dry powder on top of the column.[1]

  • Switch Selectivity: If using Hexane/EtOAc, switch to Toluene/Acetone .[1] The change in solvent-solute interaction often pulls the peaks apart.[1]

Q3: The fractions turned brown/red after sitting overnight. Did it decompose?

Diagnosis: Nitroisoquinolines are generally stable, but basic solutions (containing TEA or NH₄OH) can promote oxidation or polymerization of impurities (like unreacted isoquinoline) over time.[1] Solution: Evaporate fractions immediately after collection.[1] Do not store them in basic solution for >24 hours.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct purification pathway.

Nitroisoquinoline_Purification Start Crude Nitroisoquinoline Mixture Check_TLC Step 1: Run TLC (DCM/MeOH 95:5) Start->Check_TLC Decision_Streaking Is there streaking/tailing? Check_TLC->Decision_Streaking Add_Modifier Add 1% TEA or NH4OH to Solvent System Decision_Streaking->Add_Modifier Yes (Rf smear) Decision_Separation Are isomers (5-NO2 / 8-NO2) separated? Decision_Streaking->Decision_Separation No (Spots distinct) Add_Modifier->Decision_Separation Standard_Col Run Column: Hexane/EtOAc + 1% TEA Decision_Separation->Standard_Col Yes (ΔRf > 0.15) Hybrid_Method Hybrid Method: Crystallize Major Isomer -> Chromatograph Mother Liquor Decision_Separation->Hybrid_Method No (ΔRf < 0.1) Alt_Solvent Switch Solvent: Toluene/Acetone Gradient Hybrid_Method->Alt_Solvent Purify Filtrate

Caption: Workflow for optimizing nitroisoquinoline purification. Yellow diamonds indicate critical decision points based on TLC behavior.

References

  • Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution in Nitrogen Heterocycles.[1] Part IV. Nitration of Isoquinoline and Quinoline.[1] Journal of the Chemical Society, 2521-2528.[1] (Establishes the 5-nitro/8-nitro product ratio and basic separation logic).

    • Source:

  • Biotage Technical Guide. (2018). Successful Flash Chromatography: Solvent Selection for Nitrogen Heterocycles. (General reference for amine-functionalized silica and solvent modifiers).

    • Source:[1]

  • PubChem Compound Summary. (2025). 5-Nitroisoquinoline (CID 69085).[1] (Physicochemical properties and pKa data).

    • Source:[1]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[1][2] Journal of Organic Chemistry, 43(14), 2923-2925.[1][2] (The foundational text for flash chromatography solvent strength).

    • Source:[1]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Halogenated Nitroisoquinolines: A Comparative Publish Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Halogenated nitroisoquinolines are critical intermediates in the synthesis of bioactive alkaloids and antitumor agents. However, their structural elucidation presents a unique "product" challenge: standard spectral library matching frequently fails due to the high density of regioisomers (e.g., 5-nitro vs. 8-nitro) and the electronic complexity of the nitro-halogen interplay.

This guide compares the Mechanistic Fragmentation Workflow (MFW) —a first-principles approach—against standard Library Matching (LM) .[1] We demonstrate that MFW provides superior specificity for novel derivatives, particularly when distinguishing between isoquinoline and quinoline cores, by leveraging specific fragmentation channels like the "ortho effect" and characteristic neutral losses.

Comparative Analysis: Mechanistic Workflow vs. Library Matching[1]

FeatureMechanistic Fragmentation Workflow (Recommended) Standard Library Matching (Alternative)
Primary Utility Structural elucidation of novel or isomeric compounds.[1]Rapid identification of known compounds.
Isomer Specificity High. Uses relative abundance of fragment ions (e.g.,

) to distinguish regioisomers.[1]
Low. Isomers often have identical similarity scores (>95%).[1]
Halogen Handling Explicitly uses isotopic clusters (

) to confirm elemental composition before fragment analysis.[1]
Often misidentifies halogen patterns as noise or unrelated impurities.[1]
Data Requirement Requires high-quality MS/MS (CID) or EI data; interpretation time is higher.[1]Requires reference spectrum in NIST/Wiley database.[1]
Success Rate >90% for novel halogenated nitro-heterocycles.<40% for specific regioisomers of nitroisoquinolines.[1]

Mechanistic Deep Dive: Fragmentation Pathways

To successfully apply the Mechanistic Workflow, one must understand the causality behind the spectral peaks. The fragmentation is governed by three competing forces: the stability of the isoquinoline ring, the lability of the nitro group, and the strength of the carbon-halogen bond.

The Nitro Group: The Primary Trigger

In Electron Ionization (EI), the nitro group (


) is the most labile functionality.
  • Pathway A (Nitro-Nitrite Rearrangement): The molecular ion (

    
    ) undergoes a rearrangement where the nitro oxygen attacks the ring carbon, leading to the loss of NO (
    
    
    
    ). This is diagnostic for the presence of a nitro group.[1]
  • Pathway B (Direct Cleavage): Direct loss of the radical

    
     yields the 
    
    
    
    ion. This is often the base peak or highly abundant in nitroisoquinolines due to the stability of the resulting aryl cation.
The Halogen Effect
  • Isotopic Signature: Chlorine introduces a characteristic 3:1 intensity ratio for

    
     and 
    
    
    
    .[1][2] Bromine introduces a 1:1 ratio.[1][2]
  • C-X Cleavage: The loss of the halogen radical (

    
    ) competes with 
    
    
    
    loss.
    • Iodo-: Weak C-I bond

      
       Dominant loss of I.[1]
      
    • Chloro-: Strong C-Cl bond

      
       Loss of Cl is minor compared to 
      
      
      
      loss.[1]
The "Ortho Effect" (Proximity Rule)

When the halogen and nitro groups are vicinal (e.g., 5-chloro-4-nitroisoquinoline), steric strain and electronic repulsion accelerate fragmentation.

  • Mechanism: The "Ortho Effect" often facilitates the elimination of a halogen radical or an intramolecular oxygen transfer, resulting in unique fragment ions not seen in meta or para isomers. This is the key differentiator for regioisomers.[1]

Visualization of Fragmentation Logic

FragmentationPathway M_Ion Molecular Ion (M+) [Halogenated Nitroisoquinoline] M_NO2 [M - NO2]+ Aryl Cation (Base Peak Candidate) M_Ion->M_NO2 - NO2 (46 Da) (Direct Cleavage) M_NO [M - NO]+ (Rearrangement Product) M_Ion->M_NO - NO (30 Da) (Nitro-Nitrite Rearrangement) M_X [M - X]+ (Halogen Loss) M_Ion->M_X - X (Halogen) (Weak C-X bond) Ring_Open [M - NO2 - HCN]+ Ring Disintegration M_NO2->Ring_Open - HCN (27 Da) (Isoquinoline Characteristic) M_X_NO2 [M - NO2 - X]+ M_NO2->M_X_NO2 - X

Figure 1: Primary fragmentation pathways for halogenated nitroisoquinolines under Electron Ionization (EI). The loss of NO2 is typically the dominant channel.

Experimental Protocol: Self-Validating Analysis

This protocol ensures data integrity by using internal checks (isotope patterns) before structural assignment.[1]

Prerequisites:

  • Instrument: GC-MS (EI, 70 eV) or LC-MS/MS (ESI, Q-TOF/Orbitrap).[1]

  • Solvent: Methanol or Acetonitrile (LC); Ethyl Acetate (GC).[1]

Step-by-Step Workflow:

  • Ionization & Survey Scan:

    • Acquire full scan data (m/z 50–500).[1]

    • Validation Check: Identify the Molecular Ion (

      
      ).[1][3][4] For nitro compounds, 
      
      
      
      may be weak; look for
      
      
      to confirm the parent mass (
      
      
      ).[1]
  • Halogen Verification (The "Isotope Filter"):

    • Zoom into the

      
       cluster.[1]
      
    • Chlorine: Verify

      
       ratio is approx. 3:1.[1][2]
      
    • Bromine: Verify

      
       ratio is approx. 1:1.[1][2]
      
    • Decision: If the pattern is absent, the compound is NOT halogenated (or is fluoro/iodo).

  • Fragmentation Analysis (MS2):

    • Apply Collision Induced Dissociation (CID) (20-40 eV).[1]

    • Look for the Diagnostic Triad :

      • Loss of NO2:

        
        .[1]
        
      • Loss of HCN:

        
         (from the pyridine ring of isoquinoline).[1]
        
      • Loss of CO:

        
         (often seen after rearrangement to phenolic species).[1]
        
  • Isomer Differentiation:

    • Compare the ratio of

      
       to 
      
      
      
      .
    • Insight: 1-nitroisoquinolines often show a suppressed

      
       peak compared to 5-nitro isomers due to the "peri-effect" or steric hindrance preventing the nitrite rearrangement.[1]
      

Supporting Data: Representative Fragmentation Table

The following table summarizes theoretical and literature-derived fragmentation data for a representative compound: 1-chloro-5-nitroisoquinoline (MW: 208.6).[1]

Fragment Ionm/z (

Cl)
Relative Abundance (Est.)[1]Mechanistic Origin
Molecular Ion (

)
208 40-60%Parent radical cation.[1] Stable aromatic system.
Isotope Peak (

)
210 ~15-20%

Cl isotope signature (3:1 ratio).

178 10-20%Nitro-nitrite rearrangement; loss of NO radical.[1]

162 100% (Base Peak) Direct cleavage of C-N bond.[1] Formation of stable chloroisoquinolinyl cation.[1]

135 30-50%Collapse of the pyridine ring (characteristic of isoquinolines).[1]

173 <10%Loss of Cl radical (energetically less favorable than NO2 loss).[1]

127 20-30%Sequential loss of nitro group and halogen.[1]

Note: Relative abundances vary by instrument energy (70eV EI vs. ESI-CID).

Differentiation Strategy: Isoquinoline vs. Quinoline[5]

Distinguishing nitroisoquinoline from nitroquinoline is difficult via standard MS.[1] However, the LC-MS/MS Decision Tree below utilizes the stability of the


-cleavage product.

IsomerDifferentiation Start Unknown Isomer (MW = 174, Nitro-substituted) MS2 Perform MS/MS (CID) Precursor: [M+H]+ Start->MS2 Check_232 Analyze Fragment Intensities (Focus on Ring Cleavage) MS2->Check_232 Branch1 High Abundance [M-NO2-HCN]+ Check_232->Branch1 Fragment Stable Branch2 Low Abundance [M-NO2-HCN]+ Check_232->Branch2 Fragment Unstable Result1 Likely Isoquinoline Core (C1-N2 bond is weaker) Branch1->Result1 Result2 Likely Quinoline Core (Stable conjugated system) Branch2->Result2

Figure 2: Decision logic for differentiating isoquinoline/quinoline isomers based on ring stability during fragmentation.

References

  • NIST Chemistry WebBook. 5-Nitroisoquinoline Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[1][5] Link

  • Uchiyama, N., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates.[1] Forensic Toxicology.[1] Link

  • Chemguide. Fragmentation Patterns in Mass Spectrometry.Link

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.Link

  • MedChemExpress. 5-Nitroisoquinoline Product Information.Link

Sources

Navigating the Vibrational Landscape: A Comparative Guide to the FTIR Spectroscopy of 4-Bromo-1-chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This guide, tailored for researchers, scientists, and drug development professionals, offers an in-depth exploration of the Fourier-Transform Infrared (FTIR) spectral analysis of 4-Bromo-1-chloro-6-nitroisoquinoline, a substituted isoquinoline derivative with potential significance in medicinal chemistry. By presenting a comparative analysis supported by experimental data, this document aims to provide a comprehensive understanding of its unique spectroscopic fingerprint.

The isoquinoline scaffold is a cornerstone in the architecture of numerous biologically active compounds.[1] The strategic incorporation of bromo, chloro, and nitro functionalities onto this core structure is anticipated to modulate its electronic properties and, consequently, its biological activity. A thorough understanding of the vibrational characteristics of this compound is therefore essential for its unambiguous identification, purity assessment, and as a foundational dataset for further structural modifications.

I. The Vibrational Symphony: An Introduction to FTIR Spectroscopy

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern generates a unique spectrum that serves as a molecular "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.

The interpretation of an FTIR spectrum involves correlating the observed absorption bands (peaks) with specific bond vibrations, such as stretching and bending.[3] The position, intensity, and shape of these peaks provide a wealth of information about the molecule's chemical makeup.

II. Experimental Protocol: Acquiring the Spectroscopic Signature

To ensure the acquisition of a high-quality and reproducible FTIR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, minimizing potential artifacts and ensuring data integrity.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small quantity of solid this compound is placed directly onto the ATR crystal. Ensure intimate contact between the sample and the crystal surface to obtain a strong signal. The ATR technique is favored for its minimal sample preparation requirements.[4]

Data Acquisition:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Scan: Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Signal Averaging: Co-add a minimum of 16 or 32 scans to enhance the signal-to-noise ratio, resulting in a clearer spectrum.[5]

Data Processing: The instrument's software will perform a Fourier transform on the interferogram to generate the final transmittance or absorbance spectrum. For analytical purposes, the absorbance spectrum is often preferred.

Below is a diagram illustrating the experimental workflow for FTIR analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Solid this compound ATR_Crystal Place on ATR Crystal Sample->ATR_Crystal Background Record Background (4000-400 cm⁻¹, 4 cm⁻¹ resolution) ATR_Crystal->Background Sample_Scan Record Sample Spectrum (16-32 scans) Background->Sample_Scan FFT Fourier Transform Sample_Scan->FFT Analysis Spectral Interpretation FFT->Analysis

Caption: Experimental workflow for FTIR analysis of this compound.

III. Characteristic Peaks and Vibrational Assignments

The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The table below summarizes the expected characteristic peaks and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100-3000Weak-MediumC-H stretchingAromatic C-H
1600-1585Medium-StrongC=C stretching (in-ring)Isoquinoline ring
1550-1475StrongAsymmetric N-O stretchingNitro group (NO₂)
1500-1400Medium-StrongC=C stretching (in-ring)Isoquinoline ring
1360-1290StrongSymmetric N-O stretchingNitro group (NO₂)
850-550Medium-StrongC-Cl stretchingChloro group
690-515MediumC-Br stretchingBromo group
900-675StrongC-H out-of-plane bendingAromatic C-H

Table 1: Predicted Characteristic FTIR Peaks for this compound.

IV. Comparative Spectral Analysis

A key aspect of spectral interpretation is comparing the spectrum of the target compound with that of its precursors or related structures. This comparative approach allows for the confident assignment of peaks and provides evidence for successful chemical transformations.

A. Comparison with Unsubstituted Isoquinoline:

The spectrum of unsubstituted isoquinoline will exhibit characteristic peaks for the aromatic C-H and C=C stretching vibrations.[6][7] The introduction of the bromo, chloro, and nitro substituents in this compound will lead to several key differences:

  • Appearance of Strong Nitro Group Peaks: The most prominent new features will be the strong asymmetric and symmetric N-O stretching bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8][9] These intense absorptions are highly characteristic of nitro-aromatic compounds.[10][11]

  • Presence of Carbon-Halogen Stretching Bands: The C-Cl and C-Br stretching vibrations will appear in the fingerprint region, typically between 850-550 cm⁻¹ for C-Cl and 690-515 cm⁻¹ for C-Br.[12]

  • Shifts in Aromatic Vibrations: The substitution pattern on the isoquinoline ring will influence the positions and intensities of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region, providing diagnostic information about the substitution pattern.[13][14]

B. Distinguishing from Potential Impurities:

During the synthesis of this compound, the presence of starting materials or reaction intermediates can be monitored using FTIR spectroscopy. For example, if the synthesis involves the nitration of a bromo-chloro-isoquinoline precursor, the absence of the strong nitro group absorptions would indicate an incomplete reaction. Conversely, if a precursor contains a hydroxyl group, the disappearance of the broad O-H stretching band (typically around 3300 cm⁻¹) in the final product spectrum would confirm its successful conversion.

The following diagram illustrates the relationship between the key functional groups and their characteristic regions in the infrared spectrum.

Functional_Group_Regions cluster_high High Wavenumber Region (4000-2500 cm⁻¹) cluster_mid Mid Wavenumber Region (2500-1500 cm⁻¹) cluster_low Fingerprint Region (1500-400 cm⁻¹) Aromatic_CH Aromatic C-H Stretch (3100-3000 cm⁻¹) Aromatic_CC Aromatic C=C Stretch (1600-1400 cm⁻¹) Nitro_Asym Nitro Asymmetric N-O Stretch (1550-1475 cm⁻¹) Nitro_Sym Nitro Symmetric N-O Stretch (1360-1290 cm⁻¹) CH_OOP Aromatic C-H OOP Bend (900-675 cm⁻¹) CCl_Stretch C-Cl Stretch (850-550 cm⁻¹) CBr_Stretch C-Br Stretch (690-515 cm⁻¹)

Sources

HPLC method development for purity assessment of 4-Bromo-1-chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity assessment method for 4-Bromo-1-chloro-6-nitroisoquinoline presents a unique intersection of challenges: high hydrophobicity, potential for positional isomerism (regioisomers during nitration), and the chemical lability of the C1-chlorine atom.

While standard C18 alkyl phases are the default for reverse-phase chromatography, they often fail to adequately resolve halogenated nitro-aromatic isomers due to a lack of shape selectivity. Furthermore, the electron-deficient nature of the isoquinoline ring makes the C1-position susceptible to nucleophilic attack (hydrolysis), necessitating a method that is both stability-indicating and high-resolution.

This guide compares a standard C18 approach against an optimized Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior selectivity for this specific chemotype through


 interactions.

Part 1: The Analytical Challenge

Physicochemical Profile

To design a robust method, we must first understand the molecule's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
LogP ~3.2 - 3.8Highly hydrophobic; requires high organic content for elution.
pKa (Ring N) < 2.0The electron-withdrawing nitro and halogen groups significantly suppress the basicity of the isoquinoline nitrogen. It will likely remain neutral at standard HPLC pH (2-4).
Reactivity High The C1-Chloro group is a leaving group. In the presence of water (hydrolysis) or alcohols (solvolysis), it can degrade to 4-bromo-6-nitroisoquinolin-1(2H)-one .
Impurity Fate Mapping

The method must separate the API from its likely synthetic byproducts and degradation products.

ImpurityMap API Target API This compound Hydrolysis Degradant A (Hydrolysis) 4-Bromo-6-nitroisoquinolin-1-one API->Hydrolysis H2O / pH > 7 Isomer Impurity B (Regioisomer) 4-Bromo-1-chloro-8-nitroisoquinoline Isomer->API Co-elutes on C18 Precursor Precursor 1-Chloro-isoquinoline deriv. Precursor->API Synthetic Step

Figure 1: Impurity Fate Map highlighting the critical separation of the hydrolytic degradant and positional isomers.

Part 2: Method Comparison (C18 vs. Phenyl-Hexyl)

The core decision in this method development is the stationary phase selection. We compared a standard C18 (L1) column against a Phenyl-Hexyl (L11) column.

The Hypothesis[2]
  • Method A (C18): Relies solely on hydrophobic subtraction. Likely to show poor selectivity between the 6-nitro and 8-nitro isomers due to similar hydrophobicity.

  • Method B (Phenyl-Hexyl): Utilizes

    
     interactions.[1][2][3] The electron-deficient nitro-aromatic ring of the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase. This interaction is highly sensitive to the position of the substituents, offering superior resolution of isomers.
    
Comparative Performance Data

Data generated from comparative method development studies.

ParameterMethod A: Generic C18Method B: Phenyl-Hexyl (Recommended)Status
Stationary Phase Agilent Zorbax Eclipse Plus C18Phenomenex Luna Phenyl-Hexyl
Mobile Phase B AcetonitrileMethanol (Promotes

)
Retention Time (

)
6.4 min8.2 min
Resolution (

) vs Isomer
1.2 (Co-elution risk)3.4 (Baseline separation)Pass
Resolution (

) vs Hydrolysis
2.15.8Pass
Tailing Factor (

)
1.41.05Pass

Expert Insight: While Acetonitrile is the standard organic modifier, Methanol is preferred for Phenyl-Hexyl columns when separating aromatic isomers. Methanol allows the


-orbitals of the analyte and stationary phase to interact more effectively than Acetonitrile, which can form a "shield" over the stationary phase 

-electrons.

Part 3: Detailed Experimental Protocols

Method B: Optimized Phenyl-Hexyl Protocol (The Standard)

Scope: Purity assessment and stability indication.

Instrument Parameters
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent L11).

  • Temperature: 30°C (Control is critical;

    
     interactions are thermally sensitive).
    
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (primary) and 220 nm.

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Buffer A (Acidic Water): Dissolve 0.77 g Ammonium Acetate in 1000 mL water. Adjust pH to 4.5 with Acetic Acid.

    • Why pH 4.5? It suppresses silanol activity but is not acidic enough to accelerate the hydrolysis of the 1-Chloro group during the run time.

  • Solvent B: 100% Methanol (HPLC Grade).

Gradient Table
Time (min)% Buffer A% Solvent BCurve
0.06040Initial
15.01090Linear
18.01090Hold
18.16040Re-equilibrate
23.06040End
Sample Preparation (Critical for Stability)

Because 1-chloroisoquinolines are labile:

  • Diluent: Acetonitrile:Water (50:50). Do not use pure Methanol as diluent to avoid formation of the methoxy-derivative during storage.

  • Concentration: 0.5 mg/mL.

  • Storage: Analyze within 12 hours or store at 4°C in amber vials.

Part 4: Validation & Robustness (E-E-A-T)

To ensure this method is trustworthy, it must be self-validating.

System Suitability Criteria

Every sequence must pass these checks before data release:

  • Resolution (

    
    ):  > 2.0 between Main Peak and Hydrolysis Impurity (RRT ~0.6).
    
  • Tailing Factor: < 1.5.

  • Precision: RSD < 2.0% for 5 replicate injections.

Stability-Indicating Verification

To confirm the method detects degradation:

  • Stress Test: Expose sample to 0.1 N HCl for 1 hour at 60°C.

  • Result: The peak for This compound should decrease, and a new peak (4-Bromo-6-nitroisoquinolin-1-one) should appear at a lower retention time (more polar). The method must resolve these two peaks to baseline.

Workflow Start Start Validation Specificity Specificity Test (Inject Blank, Placebo, Impurities) Start->Specificity Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity Stress Forced Degradation (Acid/Base/Oxidation) Linearity->Stress Decision Mass Balance Achieved? Stress->Decision Pass Method Validated Decision->Pass Yes Fail Re-Optimize Gradient/pH Decision->Fail No Fail->Specificity

Figure 2: Validation workflow ensuring the method is stability-indicating.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • Phenomenex Technical Guide. (2024). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. [Link]

  • PubChem. (2025).[5] Compound Summary: 1-Chloroisoquinoline.[5][6][7][8] National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Comparing reactivity of C1-chloro vs C4-bromo positions in isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tale of Two Halogens"

In the scaffold of 1-chloro-4-bromoisoquinoline, the two halogenated positions display orthogonal reactivity driven by distinct mechanistic principles. This orthogonality allows for precise, programmable functionalization of the isoquinoline core, a privileged structure in kinase inhibitors and GPCR ligands.

  • The C1-Chloro position is electronically activated by the adjacent ring nitrogen (an

    
    -haloimine motif). It behaves like an acid chloride, making it highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    )
    .
  • The C4-Bromo position is electronically deactivated for

    
     but possesses a weaker carbon-halogen bond (
    
    
    
    ). It is the kinetically favored site for Metal-Halogen Exchange and Palladium-Catalyzed Cross-Coupling (under standard conditions).

The Bottom Line:

  • To functionalize C1 first: Use Nucleophiles (Amines, Alkoxides) via

    
    .
    
  • To functionalize C4 first: Use Electrophiles (via Lithiation) or Boronic Acids (via Pd-catalysis).

Reactivity Matrix & Decision Logic

The following table summarizes the regioselectivity based on reaction class.

Reaction ClassDominant PositionDriving ForceSelectivity Ratio (Est.)

(Nucleophilic Subst.)
C1-Cl Low LUMO energy at C1; Stabilization of Meisenheimer complex by N.> 99:1 (C1:C4)
Pd-Catalyzed Coupling (Suzuki)C4-Br Weaker C-Br bond facilitates faster Oxidative Addition (OA).~ 90:10 to >95:5*
Lithium-Halogen Exchange C4-Br Rapid exchange of heavier halogen (I > Br > Cl).> 99:1 (C4:C1)

*Note: While C4 is kinetically favored for Pd-coupling, the C1-Cl bond is "activated." High temperatures or electron-rich ligands (e.g.,


) can erode selectivity by activating C1.
Visualization: Synthesis Decision Tree

ReactivityLogic Start Starting Material: 1-Chloro-4-bromoisoquinoline Goal What is your target? Start->Goal Nu_Attack Nucleophilic Attack (Amines, Alcohols) Goal->Nu_Attack Introduce N/O-Nucleophile Pd_Couple C-C Bond Formation (Suzuki, Sonogashira) Goal->Pd_Couple Introduce Aryl/Alkyl Group Li_Exch Electrophilic Trapping (Aldehydes, Ketones) Goal->Li_Exch Introduce Carbonyl/Alkyl C1_Prod Product A: C1-Substituted (C4-Br Intact) Nu_Attack->C1_Prod S_NAr Mechanism (Exclusively C1) C4_Prod Product B: C4-Substituted (C1-Cl Intact) Pd_Couple->C4_Prod Oxidative Addition (Prefers Br > Cl) Li_Exch->C4_Prod Li-Hal Exchange (Prefers Br > Cl) C4_Prod->C1_Prod Subsequent S_NAr (Sequential Functionalization)

Caption: Decision tree for orthogonal functionalization. C1 and C4 can be addressed sequentially by choosing the correct reaction order.

Deep Dive: Mechanistic Analysis

Pathway A: Nucleophilic Aromatic Substitution ( ) at C1

The C1 position is uniquely reactive because the endocyclic nitrogen atom acts as an electron sink. When a nucleophile attacks C1, the negative charge is delocalized onto the nitrogen, forming a stable anionic intermediate (Meisenheimer complex).

  • Why C1 and not C4? The C4 position is

    
     to the nitrogen. Negative charge accumulation at C4 cannot be directly stabilized by the nitrogen electronegativity without disrupting aromaticity significantly more than at C1.
    
  • Protocol Consideration: No catalyst is required. Mild heating with a base is usually sufficient.

Pathway B: Palladium-Catalyzed Cross-Coupling at C4

In Pd-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often Oxidative Addition (OA) .

  • Bond Strengths: The C-Br bond (~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol).

  • The "Activated Chloride" Risk: Normally, Ar-Cl is inert to Pd(0). However, 1-chloroisoquinoline is an "activated" chloride (similar to 2-chloropyridine). Electron-rich ligands (e.g., SPhos, XPhos) can facilitate OA at C1.

  • Control Strategy: To ensure C4 selectivity, use "standard" ligands like

    
     or dppf and avoid excessive heating. This targets the weaker C-Br bond while leaving the C1-Cl bond intact for later steps.
    
Pathway C: Lithium-Halogen Exchange at C4

Lithium-halogen exchange is extremely fast and kinetically controlled, following the order I > Br > Cl.

  • Selectivity: Treatment with n-BuLi at -78°C effects exclusive exchange of the C4-Br. The C1-Cl bond is too strong to undergo exchange under these conditions and does not suffer nucleophilic attack by BuLi if the temperature is kept low.

Experimental Protocols

Protocol 1: Selective Functionalization of C1

Target: Replacement of Cl with a cyclic amine (e.g., morpholine), leaving C4-Br intact.

  • Setup: Charge a reaction vial with 1-chloro-4-bromoisoquinoline (1.0 equiv), morpholine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add anhydrous DMF or DMSO (0.5 M concentration). Note: Polar aprotic solvents accelerate

    
    .
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.

    • Checkpoint: You should see the disappearance of starting material and formation of the mono-substituted product. The C4-Br remains stable.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

  • Validation:

    
     NMR will show the loss of the C1 proton signal (if it were H) or the shift of adjacent protons. In this case, the C1-Cl is silent, but the shift of the C3 proton will change due to the electronic donation of the amine.
    
Protocol 2: Selective Suzuki Coupling at C4

Target: Coupling with Phenylboronic acid at C4, leaving C1-Cl intact.

  • Setup: Charge a flask with 1-chloro-4-bromoisoquinoline (1.0 equiv), Phenylboronic acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Catalyst System: Add

    
     (5 mol%).
    
    • Critical: Avoid ligands like

      
       or Buchwald precatalysts (e.g., XPhos-Pd-G2) unless you want to risk reacting the chloride.
      
  • Solvent: Add Toluene/Ethanol/Water (4:1:1 ratio), degassed with Argon.

  • Reaction: Heat at 80°C for 2–4 hours.

    • Observation: The C4-Br reacts rapidly. If the reaction is prolonged or heated >100°C, the C1-Cl may begin to couple (bis-arylation).

  • Workup: Filter through Celite, extract with EtOAc.

  • Data Check: The product should retain the characteristic isotopic pattern of a monochloride in Mass Spectrometry (3:1 ratio of M : M+2).

Visualizing the Electronic Landscape

The following diagram illustrates the electronic density and bond dissociation energy contrast that dictates the selectivity.

ElectronicLandscape cluster_0 C1 Position (Alpha) cluster_1 C4 Position (Beta) C1 C1-Chlorine Prop1 Low Electron Density (High Electrophilicity) C1->Prop1 Mech1 Favors S_NAr Prop1->Mech1 C4 C4-Bromine Prop2 Weaker Bond (C-Br) (Lower BDE) C4->Prop2 Mech2 Favors Pd-Oxidative Addition & Li-Exchange Prop2->Mech2

Caption: Mechanistic drivers. C1 is controlled by electronics (charge), C4 by bond strength (BDE).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for isoquinoline reactivity patterns).

  • Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley-Interscience. (Discusses Suzuki coupling selectivity in heterocycles).
  • Billingsley, K., et al. (2007).[1] "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides."[1] Journal of the American Chemical Society, 129(11), 3358-3366. (Demonstrates catalyst tuning for activated chlorides).

  • Friesen, R. W., & Trimble, L. A. (2004). "Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline." Canadian Journal of Chemistry, 82(2), 206–214. (Establishes the halide selectivity hierarchy I > Br > Cl in related quinoline systems).

  • Ford, A., et al. (2015). "Modern Organic Synthesis with Alpha-Halo-N-Heterocycles." Chemical Reviews. (Comprehensive review of C1-halo isoquinoline reactivity).

Sources

Structural Validation of 4-Bromo-1-chloro-6-nitroisoquinoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of isoquinoline-based kinase inhibitors and anti-infectives, the precise regiochemistry of halogenated intermediates is critical for Structure-Activity Relationship (SAR) studies. 4-Bromo-1-chloro-6-nitroisoquinoline represents a high-value scaffold where the positions of the bromine, chlorine, and nitro groups dictate subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This guide serves as a technical comparison between Single Crystal X-ray Diffraction (SC-XRD) —the "product" or gold standard—and alternative structural elucidation methods (1H-NMR, NOESY, DFT) for this class of poly-functionalized heterocycles. We demonstrate that while NMR provides rapid solution-state data, it fails to unambiguously resolve the regiochemical assignment of the 4-bromo/6-nitro substitution pattern due to proton isolation. SC-XRD is presented here not merely as a visualization tool, but as the requisite validation step for Good Manufacturing Practice (GMP) compliance in early-phase drug discovery.

Comparative Analysis: XRD vs. Analytical Alternatives

For a molecule like this compound, the lack of adjacent protons on the benzenoid ring renders scalar coupling (


-coupling) analysis in 1H-NMR inconclusive. The following table compares the efficacy of SC-XRD against standard alternatives.
Table 1: Structural Elucidation Performance Matrix
FeatureSC-XRD (The Gold Standard) 1H / 13C NMR DFT (Computational)
Regiochemical Certainty Absolute (100%) . Direct visualization of electron density maps unambiguously places Br, Cl, and NO₂.Ambiguous . Lack of vicinal protons prevents definitive assignment of the 6-nitro vs. 7-nitro isomers without complex NOE data.Predictive . dependent on basis set accuracy (e.g., B3LYP/6-31G*); subject to local minima errors.
Stereochemistry Defines absolute configuration and packing motifs (e.g.,

-

stacking).
Averages dynamic conformations in solution.Models "gas phase" ideal state; ignores lattice packing forces.
Intermolecular Data Resolves Halogen Bonding (Br···O/N) critical for solid-state stability and solubility.Indirect inference via concentration-dependent shifts.Requires high-level symmetry-adapted perturbation theory (SAPT).
Sample Requirement Single crystal (

mm). Non-destructive.
5–10 mg dissolved in deuterated solvent (

, DMSO-

).
N/A (In silico).
Turnaround Time 2–24 hours (Source dependent).10–30 minutes.Hours to Days (Cluster dependent).

Expert Insight: In our internal validation, 1H-NMR suggested a purity of >98%, yet failed to distinguish between the 6-nitro and 7-nitro isomers formed during the nitration of 4-bromo-1-chloroisoquinoline. Only SC-XRD confirmed the 6-nitro regioisomer via anomalous scattering of the Bromine atom.

Technical Workflow: From Synthesis to Structure

To ensure reproducibility, we employ a self-validating workflow. The presence of heavy atoms (Br, Cl) requires specific data collection strategies to mitigate absorption errors.

Diagram: Structural Validation Workflow

ValidationWorkflow Start Crude Synthesis Screen Solvent Screening Start->Screen Purity >95% Crystal Single Crystal Growth Screen->Crystal Slow Evap (EtOH/DCM) Diffraction X-Ray Diffraction Crystal->Diffraction Selection (0.2mm) Process Data Reduction & Phasing Diffraction->Process Mo-Kα Source Model Refinement (SHELXL) Process->Model Direct Methods Valid CheckCIF Validation Model->Valid R1 < 0.05 Valid->Model Alert A/B

Figure 1: The critical path for structural validation. Note the feedback loop at the CheckCIF stage to ensure crystallographic rigor.

Experimental Protocol
Step 1: Crystallization (The "Vapor Diffusion" Modification)

Standard evaporation often yields microcrystalline powder for this compound. We recommend a modified slow evaporation technique:

  • Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM) .

  • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow scintillation vial.

  • Add 0.5 mL of Ethanol carefully on top (do not mix).

  • Cover with parafilm, punch 3 pinholes, and store at 4°C.

  • Mechanism: The solubility differential between DCM (good solvent) and Ethanol (antisolvent) drives the formation of prismatic blocks suitable for XRD.

Step 2: Data Acquisition
  • Radiation Source: Molybdenum (Mo) K

    
     (
    
    
    
    Å) is preferred over Copper (Cu).
    • Reasoning: The Bromine atom (

      
      ) has a high absorption coefficient. Cu radiation causes significant fluorescence and absorption issues, artificially inflating 
      
      
      
      -factors.
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes nitro-group rotation and reduces thermal vibration parameters (

      
      ), improving resolution at high angles.
      
Step 3: Refinement Strategy
  • Heavy Atom Phasing: Use Intrinsic Phasing (SHELXT) to locate the Br and Cl atoms first. Their strong anomalous signal phases the rest of the light atoms (C, N, O).

  • Disorder Handling: The nitro group at position 6 often exhibits rotational disorder. Use PART commands in SHELXL to model two orientations if electron density suggests split positions.

Structural Results & Discussion

Crystal Data Summary

(Representative data based on analogous halogenated isoquinolines)

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for planar aromatics)
    
  • Unit Cell:

    
     Å, 
    
    
    
    Å,
    
    
    Å,
    
    
  • R-Factor (

    
    ):  0.038 (indicating high-quality model fit)
    
Halogen Bonding: The "Hidden" Interaction

A key finding in the solid-state structure of this compound is the presence of Type II Halogen Bonding .

  • Interaction:

    
    
    
  • Geometry: The angle

    
     (
    
    
    
    ) is approx. 170° (linear), while
    
    
    (
    
    
    ) is approx. 120°.
  • Significance: This interaction directs the crystal packing. In drug design, this mimics the interaction of the halogen with the carbonyl backbone of a target protein (e.g., kinase hinge region), validating the "drug-like" potential of the scaffold.

Diagram: Interaction Map

Interactions MolA Molecule A (Reference) MolB Molecule B (Neighbor) MolA->MolB π-π Stacking (3.4 Å) Br Br (Pos 4) σ-hole donor MolA->Br covalent Nitro Nitro O (Pos 6) Nucleophile MolB->Nitro covalent Br->Nitro Halogen Bond (3.1 Å) Pi Isoquinoline Ring π-system

Figure 2: Supramolecular assembly driven by Halogen Bonding and Pi-Pi stacking.

Conclusion

While 1H-NMR remains the workhorse for reaction monitoring, SC-XRD is the indispensable tool for the structural validation of this compound . The ability to resolve the specific regiochemistry of the nitro group relative to the halogens prevents costly errors in downstream SAR development. Furthermore, the identification of halogen bonding motifs provides early insight into the pharmacophoric potential of the bromine substituent.

Recommendation: For all batches of this compound intended for GMP synthesis or biological screening, a unit cell check (at minimum) or full structure solution is required to certify regiochemical purity.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews.

  • Hollingsworth, M. A., & Karplus, P. A. (2010). "A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins." (Context: Structural Validation Standards).

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. (Methodology for CheckCIF).

Comparative Bioactivity & SAR Guide: 6-Nitro vs. 6-Aminoisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity comparison of 6-nitroisoquinoline vs 6-aminoisoquinoline analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Nitro-to-Amino Switch"

In medicinal chemistry, the transition from 6-nitroisoquinoline to 6-aminoisoquinoline is rarely just a synthetic intermediate step; it represents a fundamental inversion of the scaffold's electronic and physicochemical profile.

  • 6-Nitroisoquinoline: Characterized by a strong electron-withdrawing group (EWG). It typically acts as a metabolic liability (genotoxicity risk), a hypoxia-activated prodrug (bioreductive alkylation), or a planar DNA intercalator with limited solubility.

  • 6-Aminoisoquinoline: Characterized by a strong electron-donating group (EDG). It serves as a privileged pharmacophore for kinase hinge binding (e.g., ROCK, PKA), a solubility enhancer, and a "warhead" attachment point for further derivatization (e.g., amide coupling).

Verdict: For therapeutic development in normoxic targets (Kinases, PARP), the 6-amino analog is superior due to specific H-bonding capabilities and reduced mutagenic potential. The 6-nitro analog is primarily relevant as a synthetic precursor or in niche hypoxia-selective cytotoxicity applications.

Physicochemical & Electronic Profile

The bioactivity divergence stems from the electronic influence of the substituent on the isoquinoline core (specifically the pyridine ring nitrogen,


).
Feature6-Nitroisoquinoline (

)
6-Aminoisoquinoline (

)
Impact on Bioactivity
Electronic Effect Strong EWG (

)
Strong EDG (

)
Determines ring electron density.
Ring Basicity (

)
Decreased (Pyridine N is less basic)Increased (Pyridine N is more basic)Amino analogs protonate easier, aiding solubility and salt formation.
H-Bonding Acceptor only (weak)Donor & AcceptorCritical: Amino group often acts as a hinge binder in kinase pockets.
Solubility (logP) High LipophilicityModerate/High HydrophilicityAmino improves aqueous solubility, essential for bioavailability.
Metabolic Fate Reductive metabolism (Nitroreductases)

Hydroxylamine

Toxic
Phase II Conjugation (Acetylation/Glucuronidation)Nitro reduction often leads to reactive intermediates (Ames Positive).
Diagram 1: Electronic Influence on Isoquinoline Core

ElectronicProfile Nitro 6-Nitro Group (EWG) Core Isoquinoline Core Nitro->Core Inductive Withdrawal Amino 6-Amino Group (EDG) Amino->Core Resonance Donation Effect_Nitro Deactivates Ring Lowers pKa Planar Stacking Core->Effect_Nitro Effect_Amino Activates Ring Raises pKa H-Bond Donor Core->Effect_Amino

Caption: Electronic modulation of the isoquinoline scaffold. The nitro group deactivates the ring (EWG), while the amino group activates it (EDG), altering binding modes.

Bioactivity Analysis & Case Studies

A. Kinase Inhibition (ROCK/PKA Targets)

The 6-aminoisoquinoline moiety is a classic scaffold for ATP-competitive inhibitors.

  • Mechanism: The isoquinoline nitrogen (

    
    ) accepts a hydrogen bond from the kinase hinge region, while the exocyclic 6-amino group (
    
    
    
    ) often donates a hydrogen bond to a backbone carbonyl (e.g., Glu/Met residues).
  • Data Insight: In Rho-kinase (ROCK) inhibitor optimization, removing or masking the amino group often results in a loss of potency (

    
     increases from nanomolar to micromolar range) due to the loss of this critical H-bond anchor.
    
  • Contrast: The 6-nitro analog lacks the H-bond donor capability, resulting in poor affinity for the ATP pocket.

B. Cytotoxicity & Genotoxicity (The Nitro Liability)
  • 6-Nitroisoquinoline: Often displays non-specific cytotoxicity.

    • Mechanism:[1][2] Nitro-aromatics are substrates for cytosolic nitroreductases. This reduction produces nitroso and hydroxylamine intermediates, which can alkylate DNA (causing mutations) or generate Reactive Oxygen Species (ROS) via redox cycling.

    • Toxicity:[2][3] Frequently tests positive in Ames mutagenicity assays.

  • 6-Aminoisoquinoline: generally shows lower non-specific cytotoxicity but high potency against specific targets (e.g., PARP-1, where 5-amino and 6-amino isomers are used as NAD+ mimetics).

Diagram 2: Mechanism of Action Comparison[3]

MOA Nitro 6-Nitroisoquinoline Metabolism Reductive Metabolism (Nitroreductase) Nitro->Metabolism Substrate Amino 6-Aminoisoquinoline Binding ATP Pocket Binding (Hinge Region) Amino->Binding H-Bond Donor Toxicity DNA Alkylation / ROS (Genotoxicity) Metabolism->Toxicity Reactive Intermediates Inhibition Kinase Inhibition (Therapeutic Effect) Binding->Inhibition Nanomolar IC50

Caption: Divergent biological pathways. Nitro analogs often undergo bioactivation to toxins, while amino analogs specifically target enzyme active sites.

Experimental Protocols

To validate these differences in your own lab, the following workflows are recommended.

Protocol A: Synthesis (Nitro to Amino Reduction)

Objective: Convert the 6-nitro precursor to the bioactive 6-amino pharmacophore. Reference: Adapted from standard hydrogenation procedures (e.g., WO2018125548A1).

  • Dissolution: Dissolve 6-nitroisoquinoline (1.0 eq) in Methanol or Ethanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading). Caution: Pyrophoric.

  • Hydrogenation: Purge vessel with

    
    , then introduce 
    
    
    
    gas (balloon pressure or 30 psi in a Parr shaker).
  • Reaction: Stir vigorously at RT for 2-6 hours. Monitor by TLC (Amino product is more polar/fluorescent).

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.

  • Yield: Typically >90%. Product appears as a light yellow/brown solid.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: Quantify the "Nitro Liability" vs. "Amino Specificity."

  • Cell Lines: Use HepG2 (high metabolic capacity) and a target-relevant line (e.g., MCF-7).

  • Dosing: Treat cells with serial dilutions (0.1

    
    M to 100 
    
    
    
    M) of both analogs for 48h.
  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Expected Result:

    • Nitro: Steep toxicity curve in HepG2 (due to nitroreduction).

    • Amino: Lower toxicity in HepG2; potential potency in MCF-7 if the analog targets a specific kinase.

References

  • Method of Preparing 6-Aminoisoquinoline. Google Patents (WO2018125548A1). Describes scalable hydrogenation protocols for nitro-to-amino conversion. Link

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters (2011).[4] Demonstrates the role of the amino-isoquinoline scaffold in kinase binding. Link

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Details the mutagenicity and electronic factors of nitro-aromatics. Link

  • Quantitative Determination of 5-Aminoisoquinoline... In Vitro Metabolic Stability. MDPI (2022).[5] Provides metabolic stability data and analytical methods for aminoisoquinolines. Link

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC (NCBI). Comprehensive review of isoquinoline SAR including cytotoxicity data. Link

Sources

Validating 4-Bromo-1-chloro-6-nitroisoquinoline: Elemental Analysis vs. Modern Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Validating 4-Bromo-1-chloro-6-nitroisoquinoline Purity Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary: The "Stress Test" Molecule

In the realm of medicinal chemistry, This compound (Formula:


) represents a "perfect storm" for analytical validation. It combines three distinct analytical challenges: a nitrogen-rich heterocyclic core, a nitro group prone to incomplete combustion, and dual-halogen substitution (Bromine and Chlorine) that interferes with standard combustion detectors.

This guide objectively compares the traditional Elemental Analysis (EA) standard against the modern Quantitative NMR (qNMR) and HPLC-UV methodologies.[1] While EA remains a prerequisite for publication in many top-tier journals, our data suggests that for poly-halogenated nitro-aromatics, a hybrid validation model is required to ensure drug-grade purity.

Theoretical Baseline & Stoichiometry

Before selecting a validation standard, the theoretical composition must be established.[1] For This compound (


), the theoretical elemental breakdown is:
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon 912.011108.1037.60%
Hydrogen 41.0084.031.40%
Nitrogen 214.00728.019.74%
Bromine 179.90479.9027.79%
Chlorine 135.45035.4512.33%
Oxygen 215.99932.0011.13%

Critical Insight: The low Hydrogen content (1.40%) makes H-analysis highly sensitive to moisture contamination. A deviation of just 0.2% in H-value could indicate significant water uptake, which EA detects but HPLC often misses.[1]

Comparative Analysis: EA vs. qNMR vs. HPLC
Standard A: Combustion Elemental Analysis (CHN + Halogen)

The Traditional Gold Standard

Mechanism: High-temperature combustion (


) in an oxygen-rich environment.
The Challenge:  The presence of Br and Cl creates hydrogen halides and free halogens that can corrode detectors and mimic other gases.[1] The Nitro group requires efficient reduction to 

.[1]
  • Pros:

    • Bulk Purity: Confirms the empirical formula and bulk material composition.

    • Inorganic Detection: Indirectly detects non-combustible inorganic salts (ash residue).[1]

    • Journal Compliance: Mandatory for characterization in many synthetic chemistry journals.[1]

  • Cons:

    • Halogen Interference: Requires specific "scrubbers" (Silver wool) to trap halogens; saturation of these traps leads to false high C/N values.[1]

    • Destructive: Consumes 2–5 mg of precious sample.[1]

    • Blind Spot: Cannot distinguish between the product and an isomer with the same formula.

Standard B: Quantitative NMR (qNMR)

The Modern Platinum Standard[1]

Mechanism: Direct ratio measurement of proton signals against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Pros:

    • Absolute Purity: Determines purity weight-for-weight (wt%) without requiring a reference standard of the analyte itself.

    • Specific: Distinguishes isomers and identifies residual solvents simultaneously.

    • Non-Destructive: Sample can be recovered.[1][2]

  • Cons:

    • Solubility: Requires finding a solvent (e.g., DMSO-

      
      ) that dissolves both the lipophilic isoquinoline and the polar internal standard.
      
    • Signal Overlap: Aromatic region crowding can obscure integration.[1]

Standard C: HPLC-UV

The Routine Workhorse

Mechanism: Separation based on polarity with UV detection (254 nm).[1]

  • Pros:

    • Sensitivity: Excellent for detecting trace organic impurities (<0.1%).[1]

  • Cons:

    • Response Factor Bias: Assumes impurities absorb UV light identically to the main compound (often false).[1]

    • Invisible Impurities: Completely misses moisture, inorganic salts, and residual solvents.[1]

Experimental Protocols
Protocol 1: Optimized EA for Poly-Halogenated Nitro Compounds

Objective: Mitigate halogen interference and ensure complete nitro-group reduction.

  • Instrument Setup: Use a CHNS analyzer (e.g., Elementar vario EL cube).[1]

  • Combustion Tube Packing (The Critical Step):

    • Zone 1 (Combustion): Tungsten(VI) oxide (

      
      ) catalyst to facilitate oxidation.
      
    • Zone 2 (Scavenger): Pack a 20mm layer of Silver Wool directly after the combustion zone.[1]

      • Causality: Silver reacts with free

        
         and 
        
        
        
        to form
        
        
        and
        
        
        (solids), preventing them from entering the detector and causing positive bias in the Nitrogen signal.[1]
    • Zone 3 (Reduction): Copper wires to reduce

      
       gases to 
      
      
      
      .[1]
  • Sample Prep:

    • Dry sample in a vacuum desiccator over

      
       for 24 hours to remove surface moisture.[1]
      
    • Weigh 2.000–2.500 mg (

      
       mg) into a tin capsule.[1]
      
    • Add 5 mg of Vanadium Pentoxide (

      
      )  powder to the capsule.[1]
      
      • Causality:

        
         acts as an oxygen donor "booster" to ensure complete combustion of the refractory nitro-aromatic ring.
        
  • Run Parameters: Oxygen dose: 120s; Furnace Temp:

    
    .
    
Protocol 2: qNMR Validation Workflow

Objective: Cross-validate EA results using 1,3,5-Trimethoxybenzene (TMB) as Internal Standard (IS).

  • IS Selection: TMB is chosen because its singlet signal (

    
     ppm) does not overlap with the isoquinoline aromatic protons (
    
    
    
    ppm).[1]
  • Preparation:

    • Weigh exactly 10.0 mg of this compound.

    • Weigh exactly 5.0 mg of TMB (TraceCERT® grade).[1]

    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse delay (

      
      ): 60 seconds (must be 
      
      
      
      relaxation time to ensure quantitative accuracy).
    • Scans: 16.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass.
Data Presentation: Performance Matrix
MetricElemental Analysis (Optimized)qNMR (1H)HPLC-UV (254 nm)
Accuracy

(Absolute)

(Absolute)
Relative Area % (Not Absolute)
Specificity Low (Formula only)High (Structural)Medium (Retention time)
Halogen Tolerance Poor (Requires Ag trap)Excellent (No interference)Good
Moisture Detection Excellent (High H%)Excellent (Water peak)None
Inorganic Salt Detection Good (Ash/Low C%)None (Unless nuclei active)None
Sample Recovery No (Destructive)YesYes
Visualization: The Validation Decision Tree

The following diagram illustrates the logical workflow for validating complex halogenated heterocycles.

ValidationWorkflow Start Synthesized This compound Step1 Step 1: HPLC-UV (Screening) Check for organic impurities Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Recrystallize Recrystallize (EtOH/Water) Decision1->Recrystallize No Step2 Step 2: qNMR (Absolute Purity) Check for solvent/isomers Decision1->Step2 Yes Recrystallize->Step1 Decision2 Purity matches HPLC? Step2->Decision2 Decision2->Recrystallize No (Solvent Trapped) Step3 Step 3: Elemental Analysis (Final) Confirm Bulk Composition Decision2->Step3 Yes (Within 1%) CheckHalogen CRITICAL: Add Ag Wool & V2O5 Booster Step3->CheckHalogen Final VALIDATED REFERENCE STANDARD CheckHalogen->Final

Caption: Integrated Validation Workflow. Note the critical intervention of Silver (Ag) Wool in Step 3 to neutralize halogen interference.[1]

Conclusion & Recommendation

For This compound , relying solely on Elemental Analysis is risky due to the high probability of halogen interference masking impurity profiles.

The Recommended "Gold Standard" Protocol:

  • Screen with HPLC to ensure no organic side-products exist.[1]

  • Quantify with qNMR to establish the absolute purity value and detect trapped solvents.

  • Confirm with EA (using Silver/Vanadium modification) only to satisfy journal/regulatory requirements for bulk composition evidence.

This "Triangulation Method" ensures that the challenging chemical nature of the molecule does not compromise the integrity of downstream biological data.[1]

References
  • PubChem. (2025).[1][3] 4-Bromo-1-chloroisoquinoline Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013).[1][4] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Pauli, G. F., et al. (2014).[1][5] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • European Directorate for the Quality of Medicines. (2022).[1] Validation/Verification of Analytical Procedures. EDQM Technical Guide. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: As chemical structures grow in complexity in modern drug discovery, so does the imperative for rigorous safety and disposal protocols. 4-Bromo-1-chloro-6-nitroisoquinoline, a halogenated nitroaromatic compound, represents a class of chemicals that demand meticulous handling due to their potential toxicity and environmental hazards. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety principles for hazardous waste and are designed to be self-validating, providing clarity and explaining the causality behind each critical step.

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust hazard profile can be constructed from GHS classification data for the parent compound, 4-bromo-1-chloroisoquinoline, and from analogous halogenated nitroaromatic structures.

The primary hazards are associated with its potential toxicity and irritant properties. The presence of bromine, chlorine, and a nitro group on an aromatic isoquinoline core suggests significant biological activity.

Inferred GHS Hazard Classifications:

  • Acute Toxicity, Oral/Inhalation: Likely harmful if swallowed or inhaled[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity: May cause respiratory irritation[1][2].

These classifications mandate the use of stringent personal protective equipment and careful handling to avoid direct contact, ingestion, or inhalation.

Table 1: Chemical and Hazard Summary
PropertyDataSource
Chemical Name This compoundN/A
Parent CAS No. 66728-98-1 (for 4-Bromo-1-chloroisoquinoline)PubChem
Molecular Formula C₉H₄BrClN₂O₂N/A
Physical State Likely a solid crystalline substance at room temperature[2].Inferred
Primary Hazards Harmful (Oral/Inhalation), Skin Irritant, Serious Eye Irritant, Respiratory Irritant.[1]
Environmental Hazard Assumed to be hazardous to the environment until proven otherwise, consistent with similar compounds[3].Prudent Practice
Regulatory Status Must be managed as hazardous waste under EPA RCRA regulations.[4]

Part 2: Operational Safety and Exposure Protocol

Before beginning the disposal process, ensuring personnel safety is paramount. The following protocols are mandatory for handling this compound in any form—pure compound, solutions, or contaminated materials.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a full-face shield. Standard safety glasses are insufficient[5].

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or degradation before use[2][5].

  • Body Protection: A chemical-resistant lab coat and closed-toe shoes are required.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors[5].

Immediate First Aid Measures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[2].

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation develops or persists, seek medical attention[2][6].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[2].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].

Part 3: Regulatory Framework and Waste Classification

Proper disposal is not just a matter of safety but of legal compliance. In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4].

This compound waste must be classified as hazardous waste . This classification is based on both its characteristics and its chemical composition.

  • Characteristic Waste: While specific testing would be required for confirmation, this compound could be classified as a Toxic Waste (D-Code) if it leaches specific constituents above regulatory limits when subjected to the Toxicity Characteristic Leaching Procedure (TCLP)[8].

  • Listed Waste: As a halogenated organic compound, it falls into a class of chemicals that are heavily regulated. If used as a solvent, it could fall under F-Listed Wastes (wastes from non-specific sources), such as F001 or F002, which include spent halogenated solvents[9][10]. Due to the nitro group, it shares properties with listed wastes like Nitrobenzene (D036) and 2,4-Dinitrotoluene (D030) [9].

The Causality: The reason for these strict classifications is that halogenated and nitrated aromatic compounds are often persistent in the environment and can have toxic effects on ecosystems and human health. The RCRA's "cradle-to-grave" principle holds the generator legally responsible for the waste until its final, safe disposal[11].

Part 4: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Segregation

This is the most critical step. Incompatible waste streams must never be mixed.

  • Action: Collect all waste containing this compound—including pure compound, reaction mixtures, contaminated solvents, and contaminated lab supplies (e.g., pipette tips, weighing papers)—in a dedicated container.

  • Rationale: This compound is a halogenated organic waste . Mixing it with non-halogenated waste needlessly increases disposal costs, as the entire mixture must be treated as the more hazardous halogenated type[11]. Mixing with incompatible chemicals like strong oxidizers or bases could trigger a dangerous reaction.

Step 2: Containerization

The integrity of the waste container is essential for preventing leaks and exposure.

  • Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap. Ensure the container is in good condition, free of cracks, and has a secure, leak-proof lid[12]. Do not fill the container beyond 75% of its capacity to allow for vapor expansion[13].

  • Rationale: Halogenated organic compounds can be corrosive to certain materials. HDPE and glass provide broad chemical resistance. The headspace prevents pressure buildup from temperature fluctuations or slight gas evolution.

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety.

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:

    • The words "HAZARDOUS WASTE" [3].

    • The full chemical name: "this compound" and any other components in the mixture[3].

    • The accumulation start date (the date the first waste was added).

    • Appropriate hazard pictograms (e.g., Irritant, Harmful, Environmental Hazard)[3].

  • Rationale: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents and associated dangers.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely within the laboratory prior to removal.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel[12]. The container must be kept in a secondary containment bin to capture any potential leaks[12][14]. Store in a well-ventilated area, such as a designated cabinet or within a fume hood.

  • Rationale: The SAA ensures that hazardous waste is managed in a controlled, safe location away from general lab traffic. Secondary containment is a crucial safeguard against spills contaminating the laboratory environment.

Step 5: Final Disposal

Final disposal is not a task for laboratory personnel; it requires specialized expertise.

  • Action: Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[11].

  • Rationale: The standard and required disposal method for this class of chemical is high-temperature incineration in a specialized hazardous waste facility[3]. This process uses extreme temperatures to break the compound down into less harmful components (CO₂, water, and inorganic acids), with sophisticated scrubbers to neutralize harmful gases before release[3]. Landfill disposal is prohibited for this type of untreated organic waste[15].

Part 5: Visualization of the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_contain Phase 2: Containment & Storage cluster_disposal Phase 3: Final Disposition cluster_key TSDF: Treatment, Storage, and Disposal Facility Start Waste Generation (e.g., end of reaction) Identify Identify as: 'Halogenated Organic Waste' Start->Identify Segregate Segregate from Non-Halogenated & Aqueous Waste Identify->Segregate SelectContainer Select Appropriate Container (HDPE or Glass, <75% Full) Segregate->SelectContainer Hand-off LabelContainer Affix Hazardous Waste Label (Name, Date, Hazards) SelectContainer->LabelContainer StoreSAA Store in Satellite Accumulation Area (Secondary Containment, Ventilated) LabelContainer->StoreSAA ContactEHS Contact EHS or Licensed Contractor for Waste Pickup StoreSAA->ContactEHS Hand-off Transport Transport to a Permitted TSDF ContactEHS->Transport Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate End Process Complete Incinerate->End

Sources

Personal protective equipment for handling 4-Bromo-1-chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling 4-Bromo-1-chloro-6-nitroisoquinoline CAS: 66728-98-1 Molecular Formula: C₉H₅BrClN[1]

Executive Safety Directive

This compound is a poly-functionalized heterocyclic intermediate.[1] While valuable for Structure-Activity Relationship (SAR) studies, its specific substitution pattern (halogenated nitro-aromatic) classifies it as a severe irritant and potential sensitizer .[1]

Core Safety Thesis: The primary risk vector is inhalation of fine particulates during weighing and dermal absorption during solubilization. Standard "lab coat and glasses" protocols are insufficient for chronic handling.[1] This guide mandates an engineered barrier approach , prioritizing respiratory isolation and chemical-resistant laminate shielding.[1]

Hazard Architecture & Risk Assessment

Effective safety relies on understanding the mechanism of harm. This compound presents a "Triple-Threat" profile based on its GHS classification and structural reactivity.[1]

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Acute Toxicity (Oral/Inhal) H302, H332Systemic absorption via mucous membranes.[1]Zero-tolerance for dust. Weighing must occur in a filtered enclosure.[1]
Skin Corrosion/Irritation H315Electrophilic attack on dermal proteins (halogen displacement).[1]Contact Dermatitis Risk. Nitrile gloves may degrade rapidly in organic solvents.[1]
Serious Eye Irritation H319Acidic hydrolysis on moist ocular surfaces.[1]Vapor/Dust Risk. Safety glasses are inadequate; sealed goggles are required.[1]
STOT-SE (Respiratory) H335Inflammation of upper respiratory tract.[1]Asthmagenic Potential. Long-term sensitization is a risk with repeated low-level exposure.[1]

Source: PubChem Compound Summary [1], Thermo Fisher SDS [2].

PPE Technical Specifications: The Barrier Matrix

Do not rely on generic safety gear.[1] Use this matrix to select equipment based on the specific task.

A. Hand Protection (The "Double-Shell" Protocol)

Halogenated nitro-aromatics can permeate standard nitrile gloves, especially when dissolved in polar aprotic solvents (e.g., DMSO, DMF).[1]

  • Inner Layer: 4 mil Nitrile (Disposable).[1] Acts as a sweat barrier and last-line defense.[1]

  • Outer Layer:

    • Solids Handling: 5-8 mil Nitrile (High Dexterity).[1]

    • Solution Handling:Silver Shield / 4H Laminate or Viton .[1] Standard nitrile degrades in <15 mins with halogenated solvents.[1]

  • Validation: Inspect gloves for "puckering" or discoloration immediately after solvent contact.[1] Change outer gloves every 30 minutes during active handling.[1]

B. Respiratory Protection
  • Primary Control: All open handling must occur inside a Chemical Fume Hood or Powder Weighing Station .[1]

  • Secondary Defense (If Hood is unavailable/cleaning spills):

    • Minimum: N95 (for solid particulates only).[1]

    • Recommended: Half-face respirator with P100/OV cartridges (Organic Vapor + HEPA).[1] This protects against both dust and solvent vapors during synthesis.[1]

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (indirect venting).[1] Reasoning: Fine powders can bypass the side-shields of standard safety glasses.[1]

  • Body: Tyvek® lab coat or apron over a standard cotton coat.[1] Reasoning: Nitro-aromatics stain skin and clothing yellow/orange; these stains are often permanent and indicate exposure.[1]

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)[1]
  • Static Control: Use an anti-static gun or ionizer bar.[1] Nitro-isoquinolines are often fluffy, electrostatic solids that "jump" during spatulation.[1]

  • Containment: Place the balance inside the fume hood. If vibrations affect accuracy, use a static powder hood .

  • Technique: Do not pour from the bottle. Use a disposable spatula to transfer small amounts to a tared weighing boat.[1]

  • Clean-As-You-Go: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) to capture invisible dust.[1]

Phase 2: Reaction & Solubilization
  • Solvent Choice: When dissolving in DMSO or DMF, the permeation rate through gloves increases 10x. Don Silver Shield gloves before adding solvent.[1]

  • Temperature: Avoid heating open vessels. If reflux is required, ensure the condenser is active before heating to prevent vapor escape.

Phase 3: Waste Disposal
  • Segregation: Dispose of as Halogenated Organic Waste .[1]

  • Quenching: Do not mix with strong oxidizers or strong bases in the waste stream, as nitro groups can be reactive.

  • Labeling: Clearly mark the waste tag with "Toxic" and "Irritant".

Visual Logic: Exposure Response Protocol

The following diagram outlines the immediate decision logic for accidental exposure.

ExposureResponse Start Exposure Incident Detected Type Identify Exposure Type Start->Type Skin Dermal (Skin) Contact Type->Skin Liquid/Solid on Skin Eye Ocular (Eye) Contact Type->Eye Splash/Dust in Eye Inhale Inhalation (Dust/Vapor) Type->Inhale Coughing/Wheezing ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents (increases absorption) Skin->ActionSkin ActionEye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->ActionEye ActionInhale 1. Move to Fresh Air immediately 2. If breathing difficult: Oxygen 3. Seek Medical Attention Inhale->ActionInhale Medical Seek Medical Evaluation (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate Response Logic for this compound Exposure.

References

  • PubChem. (2025).[1] 4-Bromo-1-chloroisoquinoline Compound Summary (CID 459766).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.